molecular formula C7H3ClF2O2 B136782 3-Chloro-4,5-difluorobenzoic acid CAS No. 150444-95-4

3-Chloro-4,5-difluorobenzoic acid

Cat. No.: B136782
CAS No.: 150444-95-4
M. Wt: 192.55 g/mol
InChI Key: RRJYBDSJDKWHOS-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluorobenzoic acid is a valuable chemical intermediate in medicinal chemistry and drug discovery, serving as a critical building block for the synthesis of novel therapeutic agents. Its unique halogenated benzoic acid structure allows it to be utilized in the systematic design of complex molecules with targeted biological activities. In pharmaceutical research, this compound has been employed in the development of next-generation antimalarial acridones. These novel compounds demonstrate excellent activity against both blood-stage and liver-stage malaria parasites, including artemisinin-resistant strains, and have shown robust anti-relapse liver-stage activity by targeting hypnozoite formation . Furthermore, in oncological research, this compound has been used to synthesize potent derivatives of natural products for the investigation of new antileukemia agents. Ester derivatives incorporating this moiety have exhibited significant cytotoxic activity by inducing cell cycle arrest, stimulating apoptosis, and inhibiting key signaling pathways in leukemia cells, presenting a promising lead for further exploration . The strategic incorporation of chlorine and fluorine atoms at specific positions on the aromatic ring influences the electronic properties and metabolic stability of the resulting molecules, making this compound a versatile scaffold for constructing candidates in preclinical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJYBDSJDKWHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565924
Record name 3-Chloro-4,5-difluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150444-95-4
Record name 3-Chloro-4,5-difluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4,5-difluorobenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chloro-4,5-difluorobenzoic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound (CAS Number: 150444-95-4). The information is compiled for professionals in research and development who require detailed data for applications in medicinal chemistry, agrochemical synthesis, and material science. This document summarizes key physical data, outlines general experimental protocols for their determination, and presents logical workflows for related scientific processes.

Core Physical and Chemical Properties

This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring chlorine and fluorine substituents on the benzoic acid core, imparts specific physicochemical characteristics relevant to its use as an intermediate in the synthesis of complex molecules, including liquid crystals, pharmaceuticals, and pesticides.[1]

Data Presentation

The following table summarizes the available quantitative data for this compound. It is important to note that several of these values are predicted and have not been experimentally verified in the available literature.

PropertyValueSource
Molecular Formula C₇H₃ClF₂O₂[2][3][4]
Molecular Weight 192.55 g/mol [3]
CAS Number 150444-95-4[2][3][4]
Appearance Solid
Boiling Point 283.3 °C (Predicted)[2][3]
Density 1.573 g/cm³ (Predicted)[2][3]
Flash Point 125.1 °C[2]
Vapor Pressure 0.0015 mmHg at 25°C[2]
Refractive Index 1.534[2]
LogP (Octanol/Water Partition Coefficient) 2.3[3]
Polar Surface Area (PSA) 37.3 Ų[2]
Melting Point Data not available[5][6][7]
Solubility Data not available
pKa Data not available

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-2°C) is indicative of a pure compound.

Solubility Determination

Solubility data is crucial for designing reaction conditions, purification procedures, and formulations.

Methodology: Equilibrium Solubility Method

  • System Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial or flask.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Separation: The saturated solution is carefully filtered to remove all undissolved solid.

  • Concentration Analysis: The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or by evaporating a known volume of the solvent and weighing the residue. The solubility is then expressed in units such as g/L or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in a given solvent.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise weight of the benzoic acid derivative is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility.

  • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the inflection point of the titration curve.

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a representative synthesis workflow for a related compound and a general experimental workflow for physical property determination.

G cluster_0 Synthesis of 2-Chloro-4,5-difluorobenzoic Acid A o-Difluorobenzene B Chlorination (FeCl₃, Cl₂) A->B C 3,4-Difluorochlorobenzene B->C D Friedel-Crafts Acylation (CH₃COCl, AlCl₃) C->D E 2-Chloro-4,5-difluoroacetophenone D->E F Oxidation (NaOCl) E->F G 2-Chloro-4,5-difluorobenzoic Acid F->G

Caption: A representative synthesis workflow for a related isomer, 2-Chloro-4,5-difluorobenzoic acid.[8]

G cluster_1 General Workflow for Physical Property Determination P1 Obtain Pure Sample P2 Select Appropriate Protocol (e.g., Melting Point, Solubility) P1->P2 P3 Prepare Sample and Calibrate Instruments P2->P3 P4 Conduct Experiment and Record Raw Data P3->P4 P5 Analyze Data and Calculate Property Value P4->P5 P6 Report Results with Error Analysis P5->P6

Caption: A generalized experimental workflow for determining key physical properties of a chemical compound.

References

3-Chloro-4,5-difluorobenzoic acid chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4,5-difluorobenzoic acid (CAS No. 150444-95-4), a key chemical intermediate in various fields of chemical synthesis. This document collates its chemical identity, physical properties, and safety information, and outlines general synthetic and analytical workflows relevant to its production and characterization.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. The presence of chlorine and fluorine substituents on the benzene ring significantly influences its chemical reactivity and physical properties, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and liquid crystal industries.[1]

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 150444-95-4[2][3]
Molecular Formula C₇H₃ClF₂O₂[2][3][4]
Molecular Weight 192.55 g/mol [4]
InChI Key RRJYBDSJDKWHOS-UHFFFAOYSA-N[4]
SMILES String O=C(O)C1=CC(F)=C(F)C(Cl)=C1[4]
Physical Form Solid[4]
Boiling Point 283.3 ± 35.0 °C (Predicted)[2][3]
Density 1.573 ± 0.06 g/cm³ (Predicted)[2]
LogP 2.316[3]

Chemical Structure

The structure of this compound, featuring a carboxylic acid group and three halogen substituents on the benzene ring, is depicted below.

G start Synthetic Route Design synthesis Chemical Synthesis start->synthesis workup Reaction Work-up & Crude Isolation synthesis->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Structural Characterization purification->characterization purity Purity Analysis (e.g., HPLC, GC-MS) characterization->purity purity->purification Further Purification Required storage Final Product Storage purity->storage Product Meets Specs

References

Spectroscopic Profile of 3-Chloro-4,5-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4,5-difluorobenzoic acid (CAS No: 150444-95-4, Molecular Formula: C₇H₃ClF₂O₂).[1] Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data obtained from computational models. These predictions for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are intended to serve as a reference for researchers, scientists, and professionals in drug development. Alongside the predicted data, detailed, generalized experimental protocols for each spectroscopic technique are provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these values are computationally generated and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
~12.0 - 13.0Broad Singlet-COOH
~7.8 - 8.0Doublet of DoubletsJ(H,F) ≈ 8-10, J(H,F) ≈ 6-8H-6
~7.5 - 7.7Doublet of DoubletsJ(H,F) ≈ 8-10, J(H,H) ≈ 2-3H-2

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~165 - 170C=O
~150 - 155 (d, J(C,F) ≈ 250-260 Hz)C-4
~145 - 150 (d, J(C,F) ≈ 250-260 Hz)C-5
~130 - 135 (d, J(C,F) ≈ 10-15 Hz)C-3
~125 - 130C-1
~120 - 125 (d, J(C,F) ≈ 20-25 Hz)C-6
~115 - 120 (d, J(C,F) ≈ 20-25 Hz)C-2

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted ¹⁹F NMR Data
Chemical Shift (ppm)MultiplicityAssignment
~ -130 to -140DoubletF-4
~ -140 to -150DoubletF-5

Reference: CFCl₃

Table 4: Predicted Key IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
1680-1710StrongC=O stretch
1600-1620MediumC=C stretch (Aromatic)
1400-1450MediumC-O-H bend
1200-1300StrongC-O stretch
1100-1200StrongC-F stretch
700-800StrongC-Cl stretch
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Proposed Fragment
192/194High[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
175/177Medium[M-OH]⁺
147/149Medium[M-COOH]⁺
112Low[C₆H₂F₂]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. This nucleus is highly sensitive, so fewer scans are generally needed compared to ¹³C NMR. Use a pulse sequence that may or may not include proton decoupling, depending on the desired information about H-F couplings.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record a background spectrum of the empty, clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. A typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum can be baseline corrected and peak-picked to identify the wavenumbers of key functional group absorptions.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas or liquid chromatograph.

  • Ionization (Electron Ionization - EI): For EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An ion detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Fourier Transform, Phasing, Referencing NMR->Process_NMR Process_IR Background Subtraction, Peak Picking IR->Process_IR Process_MS Identify Molecular Ion & Fragmentation MS->Process_MS Interpretation Structure Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

References

Navigating the Solubility Landscape of 3-Chloro-4,5-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The precise control of solubility is paramount in chemical research and development. For active pharmaceutical ingredients (APIs) and key intermediates like 3-chloro-4,5-difluorobenzoic acid, understanding solubility behavior is essential for designing efficient synthetic routes, developing robust crystallization processes, and formulating effective drug products. The presence of chloro and difluoro substituents on the benzoic acid core significantly influences its physicochemical properties, including its solubility in different media. This guide will delve into the theoretical considerations for predicting solubility and provide a practical framework for its experimental determination.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. For substituted benzoic acids, several factors influence their solubility:

  • Polarity: The carboxylic acid group is polar and capable of hydrogen bonding. The chloro and fluoro substituents are electronegative, contributing to the overall polarity of the molecule. Solvents with similar polarity are likely to be effective at dissolving this compound.

  • Hydrogen Bonding: The ability of the carboxylic acid to act as a hydrogen bond donor and acceptor is a primary driver of its solubility in protic solvents like alcohols.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal lattice of this compound must be overcome by the solute-solvent interactions for dissolution to occur.

Based on these principles, one can make qualitative predictions about the solubility of this compound in common organic solvents. For instance, it is expected to have higher solubility in polar, hydrogen-bond-accepting solvents.

Experimental Determination of Solubility

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following section details a general methodology based on the widely accepted shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Protocol: Shake-Flask Method

The shake-flask method is a reliable technique for determining equilibrium solubility.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Filtration:

    • Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved solute.

    • Construct a calibration curve from the standard solutions to quantify the concentration in the saturated samples.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

    • Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

Data Presentation

While specific experimental data for this compound is not available in the public domain at the time of this writing, the results obtained from the experimental protocol described above should be organized into a clear and concise table for easy comparison. An example of such a table is provided below.

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25 °C

SolventSolubility (g/L)Solubility (mol/L)
Methanol[Insert Data][Insert Data]
Ethanol[Insert Data][Insert Data]
Acetone[Insert Data][Insert Data]
Ethyl Acetate[Insert Data][Insert Data]
Dichloromethane[Insert Data][Insert Data]
Toluene[Insert Data][Insert Data]
Heptane[Insert Data][Insert Data]

Visualizing the Experimental Workflow

A clear visualization of the experimental workflow can aid in understanding and implementing the protocol. The following diagram, generated using Graphviz, illustrates the key steps of the shake-flask method for solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess 1. seal_vials Seal Vials add_excess->seal_vials 2. agitate Agitate at Constant Temperature seal_vials->agitate 3. settle Allow Excess Solid to Settle agitate->settle 4. filter_solution Filter Supernatant settle->filter_solution 5. analyze Analyze Concentration (HPLC/UV-Vis) filter_solution->analyze 6. end_node End: Report Solubility Data analyze->end_node 7.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in common organic solvents. Although specific quantitative data is currently lacking in the literature, the outlined theoretical principles and the detailed experimental protocol empower researchers to generate this critical information. The systematic approach described herein will facilitate the efficient use of this important chemical intermediate in various research and development applications.

Navigating the Safety Profile of 3-Chloro-4,5-difluorobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Chloro-4,5-difluorobenzoic acid (CAS No. 150444-95-4). The information presented is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely and effectively in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] One supplier also classifies it as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][5]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][2]
Eye Irritation2AH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[1][2][3]
Acute toxicity, oral4H302: Harmful if swallowed.[5]

Toxicological Data

A thorough review of publicly available safety data sheets and chemical databases indicates that specific quantitative toxicological data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), for this compound are not available. The toxicological properties of this compound have not been fully investigated.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for chemical safety testing. These protocols provide a framework for assessing hazards such as skin and eye irritation.

For instance, OECD Test Guideline 404 for acute dermal irritation/corrosion would likely be the basis for skin irritation studies. This typically involves applying the substance to the skin of a test animal (historically rabbits) and observing for signs of erythema (redness) and edema (swelling) over a set period.

Similarly, OECD Test Guideline 405 for acute eye irritation/corrosion would be the standard for eye irritation assessment. This test involves instilling the substance into the eye of an animal and grading the effects on the cornea, iris, and conjunctiva.

It is important to note that modern approaches increasingly favor in vitro and ex vivo methods to reduce or replace animal testing.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.
Engineering Controls

Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or when there is a potential for dust or aerosol generation.

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep containers tightly closed when not in use.

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4.1). Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Logical Workflows and Diagrams

To visually represent the safety and handling procedures, the following diagrams have been generated using the DOT language.

G cluster_handling Safe Handling Workflow start Start Handling ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in Well-Ventilated Area (Fume Hood Recommended) ppe->ventilation avoid_contact Avoid Contact and Inhalation ventilation->avoid_contact hygiene Practice Good Hygiene (Wash Hands After Handling) avoid_contact->hygiene storage Store in a Cool, Dry, Well-Ventilated Area hygiene->storage end Handling Complete storage->end

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

G cluster_first_aid First Aid Decision Tree for Exposure exposure Exposure Occurs route Identify Exposure Route exposure->route inhalation Inhalation route->inhalation Inhaled skin Skin Contact route->skin On Skin eye Eye Contact route->eye In Eyes ingestion Ingestion route->ingestion Swallowed action_inhale Move to Fresh Air Seek Medical Attention inhalation->action_inhale action_skin Wash with Soap and Water (15 min) Remove Contaminated Clothing Seek Medical Attention if Irritation Persists skin->action_skin action_eye Flush with Water (15 min) Remove Contact Lenses Seek Immediate Medical Attention eye->action_eye action_ingest Rinse Mouth Do NOT Induce Vomiting Seek Medical Attention ingestion->action_ingest

Caption: A decision tree outlining the appropriate first aid measures for different routes of exposure to this compound.

Conclusion

While this compound is a valuable compound in research and development, it is essential to handle it with the appropriate precautions due to its irritant properties. Adherence to the safety guidelines outlined in this document, including the consistent use of personal protective equipment and proper engineering controls, is paramount to ensuring the well-being of laboratory personnel. In the absence of comprehensive toxicological data, a cautious and risk-averse approach is strongly recommended.

References

A Technical Guide to the Historical Synthesis of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzoic acids are a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their unique electronic and lipophilic properties, imparted by the halogen substituent, make them invaluable building blocks in medicinal chemistry and materials science. This in-depth technical guide explores the core historical methods for the synthesis of these vital compounds, providing detailed experimental protocols, comparative data, and a historical perspective on the evolution of these synthetic strategies.

Direct Electrophilic Aromatic Halogenation

Direct halogenation of the benzoic acid ring is a primary example of electrophilic aromatic substitution (EAS). The carboxylic acid group is a deactivating and meta-directing substituent due to its electron-withdrawing nature.[1] This deactivation makes the reaction conditions for direct halogenation more forcing than for benzene itself.

Bromination

The direct bromination of benzoic acid typically requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), to polarize the bromine molecule and generate a sufficiently strong electrophile.[1] The reaction proceeds preferentially at the meta position.

Experimental Protocol: Synthesis of 3-Bromobenzoic Acid

  • Materials: Benzoic acid, liquid bromine, anhydrous ferric bromide (FeBr₃), carbon tetrachloride (CCl₄) (or another inert solvent), 10% sodium bisulfite solution, 10% sodium hydroxide solution, concentrated hydrochloric acid.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend benzoic acid in an inert solvent like carbon tetrachloride.

    • Add the ferric bromide catalyst to the suspension.

    • From the dropping funnel, add liquid bromine dropwise to the stirred reaction mixture. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be neutralized by the gas trap.

    • After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the progress by Thin Layer Chromatography (TLC).

    • After cooling, carefully quench any excess bromine by adding a 10% sodium bisulfite solution until the red-brown color of bromine disappears.

    • Transfer the mixture to a separatory funnel and wash the organic layer with water.

    • Extract the product into the aqueous phase by adding a 10% sodium hydroxide solution.

    • Separate the aqueous layer and acidify it with concentrated hydrochloric acid while cooling in an ice bath to precipitate the 3-bromobenzoic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.[2]

  • Purification: Recrystallization from water or ethanol-water mixtures.

Chlorination and Iodination

Direct chlorination follows a similar mechanism to bromination, typically employing chlorine gas and a Lewis acid catalyst. Direct iodination is more challenging due to the lower reactivity of iodine. An oxidizing agent, such as nitric acid, is often required to generate a more potent iodinating species ("I+").[3]

The Sandmeyer Reaction: A Versatile Route from Anilines

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction is a powerful method for introducing a variety of substituents, including halogens (Cl, Br), onto an aromatic ring by replacing an amino group.[4] This reaction proceeds via the formation of an aryl diazonium salt, which is then decomposed in the presence of a copper(I) halide. The Sandmeyer reaction is particularly valuable as it allows for the synthesis of isomers that are not readily accessible through direct halogenation.

Synthesis of Chloro- and Bromobenzoic Acids

The Sandmeyer reaction is widely used for the preparation of ortho-, meta-, and para-chlorobenzoic and bromobenzoic acids from the corresponding aminobenzoic acids.

Experimental Protocol: Synthesis of 3-Bromobenzoic Acid from 3-Aminobenzoic Acid

  • Materials: 3-aminobenzoic acid, 48% hydrobromic acid (HBr), sodium nitrite (NaNO₂), copper(I) bromide (CuBr), water.

  • Procedure:

    • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-aminobenzoic acid in a mixture of 48% HBr and water. Cool the mixture to 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature of the reaction mixture below 5 °C. Stir vigorously during the addition.

    • After the addition is complete, continue stirring the mixture for an additional 15 minutes at 0–5 °C to ensure complete formation of the aryl diazonium salt.

    • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in HBr.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. A vigorous evolution of nitrogen gas will be observed.

    • After the gas evolution ceases, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and collect the precipitated 3-bromobenzoic acid by vacuum filtration.

    • Wash the crude product with cold water.[5]

  • Purification: Recrystallization from hot water or an appropriate organic solvent.

Synthesis of Iodobenzoic Acids

The synthesis of aryl iodides from diazonium salts does not typically require a copper catalyst. The diazonium salt is simply treated with a solution of potassium iodide.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid from 2-Aminobenzoic Acid

  • Materials: 2-aminobenzoic acid (anthranilic acid), concentrated hydrochloric acid, sodium nitrite (NaNO₂), potassium iodide (KI), sodium sulfite, deionized water.

  • Procedure:

    • In a conical vial, dissolve 2-aminobenzoic acid in deionized water and concentrated HCl, with gentle heating if necessary.

    • Cool the vial in an ice bath and slowly add a solution of sodium nitrite in water while stirring, maintaining a low temperature.

    • Stir the mixture for 5 minutes in the cold, then add a solution of potassium iodide in water. A brown product will form and partially precipitate.

    • Remove the ice bath and stir the reaction mixture for 5 minutes at room temperature.

    • Heat the mixture in a water bath at 40 °C for 10 minutes, during which nitrogen gas will evolve vigorously and a dark precipitate will appear.

    • Increase the temperature of the water bath to 80 °C for another 10 minutes to complete the reaction.

    • Cool the vial in an ice bath and add a small amount of sodium sulfite to destroy any excess iodine.

    • Filter the resulting solid under vacuum and wash with deionized water.[6]

  • Purification: Recrystallize the solid from water.

The Balz-Schiemann Reaction: The Gateway to Fluorinated Benzoic Acids

Direct fluorination of aromatic compounds is highly exothermic and often non-selective. The Balz-Schiemann reaction, developed by Günther Balz and Günther Schiemann, provides a reliable method for the introduction of fluorine.[7] Similar to the Sandmeyer reaction, it proceeds through a diazonium salt intermediate, specifically an aryl diazonium tetrafluoroborate, which is then thermally decomposed to yield the aryl fluoride.

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid

  • Materials: 4-aminobenzoic acid, hydrochloric acid, sodium nitrite, fluoroboric acid (HBF₄).

  • Procedure:

    • Diazotization: Dissolve 4-aminobenzoic acid in aqueous hydrochloric acid and cool to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium chloride salt.

    • Formation of Diazonium Fluoroborate: To the cold diazonium salt solution, add fluoroboric acid. The aryl diazonium fluoroborate will precipitate.

    • Isolate the diazonium fluoroborate precipitate by filtration and wash with cold water, followed by a cold alcohol, and then ether.

    • Thermal Decomposition: Gently heat the dried diazonium fluoroborate salt. It will decompose to yield 4-fluorobenzoic acid, nitrogen gas, and boron trifluoride.

  • Purification: The crude product can be purified by recrystallization.[8]

Oxidation of Halogenated Toluenes

An alternative and historically significant route to halogenated benzoic acids is the oxidation of the corresponding halogenated toluenes. This method is particularly useful when the desired halogenated toluene is readily available. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically employed.[9][10]

Experimental Protocol: Synthesis of o-Chlorobenzoic Acid from o-Chlorotoluene

  • Materials: o-chlorotoluene, potassium permanganate (KMnO₄), water, concentrated hydrochloric acid.

  • Procedure:

    • In a round-bottomed flask, mix potassium permanganate and water.

    • Add o-chlorotoluene to the mixture.

    • Reflux the reaction mixture with stirring for approximately 1.5 hours. The purple color of the permanganate will disappear as it is converted to manganese dioxide (MnO₂), a brown precipitate.

    • After the reflux is complete, filter the hot solution by suction filtration to remove the MnO₂.

    • If the filtrate is still purple, add a small amount of sodium bisulfite to quench the remaining permanganate.

    • Cool the clear filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the o-chlorobenzoic acid.

    • Collect the product by vacuum filtration and wash with cold water.[9]

  • Purification: Recrystallization from toluene.[11]

The Hunsdiecker Reaction

The Hunsdiecker reaction, also known as the Borodin-Hunsdiecker reaction, involves the decarboxylation of the silver salt of a carboxylic acid upon treatment with a halogen to form an organic halide.[12] While a powerful tool for creating alkyl halides, its application to the synthesis of aryl halides from benzoic acid derivatives has been more limited. The reaction is more successful with benzoic acids bearing electron-withdrawing groups.[13]

Experimental Protocol: General Procedure for the Hunsdiecker Reaction

  • Materials: Carboxylic acid, silver oxide (Ag₂O), bromine, carbon tetrachloride (CCl₄).

  • Procedure:

    • Prepare the silver salt of the benzoic acid by reacting it with silver oxide.

    • Suspend the dried silver salt in carbon tetrachloride.

    • Add a solution of bromine in carbon tetrachloride dropwise to the suspension while stirring and heating.

    • Reflux the mixture until the reaction is complete.

    • Filter off the silver bromide precipitate.

    • Isolate the aryl bromide from the filtrate by distillation or crystallization.[14]

Quantitative Data Summary

Synthesis MethodStarting MaterialProductReagentsTypical Yield (%)Reference(s)
Direct Bromination Benzoic Acid3-Bromobenzoic AcidBr₂, FeBr₃Moderate to Good[1]
Sandmeyer Reaction 3-Aminobenzoic Acid3-Bromobenzoic Acid1. NaNO₂, HBr 2. CuBrGood[5]
Sandmeyer Reaction 2-Aminobenzoic Acid2-Iodobenzoic Acid1. NaNO₂, HCl 2. KIGood[6]
Balz-Schiemann Reaction 4-Aminobenzoic Acid4-Fluorobenzoic Acid1. NaNO₂, HCl 2. HBF₄Good[7][8]
Oxidation o-Chlorotolueneo-Chlorobenzoic AcidKMnO₄76-78[11]
Hunsdiecker Reaction Silver salt of nitrobenzoic acidBromonitrobenzeneBr₂79-95[13]

Visualizing the Synthetic Pathways

Logical Flow of Synthesis Strategies

Synthesis_Strategies cluster_starting_materials Starting Materials cluster_reactions Reaction Types cluster_intermediates Intermediates cluster_products Products Benzoic Acid Benzoic Acid Direct Halogenation Direct Halogenation Benzoic Acid->Direct Halogenation Aminobenzoic Acid Aminobenzoic Acid Diazotization Diazotization Aminobenzoic Acid->Diazotization Halogenated Toluene Halogenated Toluene Oxidation Oxidation Halogenated Toluene->Oxidation Halogenated Benzoic Acid Halogenated Benzoic Acid Direct Halogenation->Halogenated Benzoic Acid Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Sandmeyer Reaction Sandmeyer Reaction Sandmeyer Reaction->Halogenated Benzoic Acid Balz-Schiemann Reaction Balz-Schiemann Reaction Balz-Schiemann Reaction->Halogenated Benzoic Acid Oxidation->Halogenated Benzoic Acid Diazonium Salt->Sandmeyer Reaction Diazonium Salt->Balz-Schiemann Reaction Sandmeyer_Workflow start Start: Aminobenzoic Acid diazotization Diazotization (NaNO₂, Acid, 0-5 °C) start->diazotization diazonium_salt Aryl Diazonium Salt Solution diazotization->diazonium_salt sandmeyer_step Addition to Cu(I) Halide Solution diazonium_salt->sandmeyer_step decomposition Decomposition (N₂ evolution) sandmeyer_step->decomposition precipitation Precipitation of Crude Product decomposition->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization filtration->purification end Final Product: Halogenated Benzoic Acid purification->end

References

The Dawn of Aromatic Fluorine: A Technical Guide to Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered electronic character—have made fluorinated aromatic compounds indispensable tools for the medicinal chemist. This technical guide delves into the foundational discovery and initial characterization of key, simple fluorinated aromatic compounds, providing a detailed look at their synthesis, properties, and early biological considerations.

Pivotal Synthetic Methodologies: The Gateway to Fluoroaromatics

The introduction of fluorine into the aromatic ring and benzylic positions of organic molecules was historically a significant challenge. Two early, groundbreaking reactions paved the way for the routine synthesis of these valuable compounds: the Balz-Schiemann and Swarts reactions.

The Balz-Schiemann Reaction: Aromatic C-F Bond Formation

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination, enabling the conversion of primary aromatic amines to aryl fluorides via a diazonium tetrafluoroborate intermediate. This method provides a regioselective and relatively safe route to introduce fluorine directly onto the aromatic ring, a transformation that is difficult to achieve by direct fluorination due to the high reactivity of elemental fluorine.

Balz_Schiemann_Workflow amine Aromatic Amine diazotization Diazotization (NaNO₂, HCl, 0-5 °C) amine->diazotization diazonium Diazonium Salt (Ar-N₂⁺Cl⁻) diazotization->diazonium fluoroboric_acid Addition of Fluoroboric Acid (HBF₄) diazonium->fluoroboric_acid tetrafluoroborate Diazonium Tetrafluoroborate (Ar-N₂⁺BF₄⁻) (Precipitate) fluoroboric_acid->tetrafluoroborate thermal_decomposition Thermal Decomposition (Heating) tetrafluoroborate->thermal_decomposition aryl_fluoride Aryl Fluoride (Ar-F) thermal_decomposition->aryl_fluoride

Caption: Workflow for the Balz-Schiemann reaction.

This procedure is adapted from Organic Syntheses.

  • Diazotization: In a 5-liter round-bottomed flask, 165 g (1 mole) of ethyl p-aminobenzoate is mixed with 300 mL of water and 204 mL (2.5 moles) of concentrated hydrochloric acid. The mixture is warmed on a steam bath for one hour. The resulting paste of p-carbethoxyaniline hydrochloride is cooled to 0°C in an ice-salt bath. While stirring mechanically, a solution of 72.6 g (1 mole) of 95% sodium nitrite in a minimal amount of water is added slowly, keeping the temperature below 7°C.[1]

  • Formation of Diazonium Tetrafluoroborate: A solution of 68 g (1.1 moles) of boric acid in 133 g (4 moles) of 60% hydrofluoric acid is prepared in a paraffin-wax coated beaker, keeping the temperature below 25°C.[1] This cold fluoboric acid solution is added rapidly to the stirred diazonium solution while maintaining a temperature below 10°C. A thick paste of p-carbethoxybenzenediazonium fluoborate precipitates.[1]

  • Isolation and Drying: The solid is filtered, washed successively with cold water, methyl alcohol, and ether. The fluoborate is then dried over concentrated sulfuric acid in a vacuum desiccator.[1]

  • Thermal Decomposition: The dried p-carbethoxybenzenediazonium fluoborate is placed in a flask and heated. The decomposition is initiated with a flame and proceeds exothermically. The crude ethyl p-fluorobenzoate is collected by distillation.

  • Hydrolysis: The crude ester is refluxed for one hour with a solution of 56 g (1 mole) of potassium hydroxide in 80 mL of 95% ethyl alcohol and 120 mL of water.[1]

  • Work-up and Purification: The hot solution is filtered, and the p-fluorobenzoic acid is precipitated by adding concentrated hydrochloric acid. The product is purified by recrystallization from a dilute sodium carbonate solution. The final product, p-fluorobenzoic acid, is obtained after acidification and drying.[1] For the synthesis of fluorobenzene itself, the intermediate ester hydrolysis step is omitted, and the aryl fluoride is directly distilled and purified.[2]

The Swarts Reaction: Introduction of the Trifluoromethyl Group

The Swarts reaction is a halogen exchange reaction that is particularly useful for the synthesis of compounds containing a trifluoromethyl group.[3] It typically involves the treatment of a trichloromethyl-substituted aromatic compound with a fluorinating agent, such as antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅).[4]

Caption: General workflow for the Swarts reaction.

This procedure is based on early synthetic methods and later industrial refinements. An early route developed by Frédéric Swarts involved the reaction of benzotrichloride with antimony fluoride.[3] Later, industrial processes replaced antimony trifluoride with hydrogen fluoride.[3]

  • Reaction Setup: A copper flask is charged with benzotrichloride and cooled to 0°C in an ice bath.

  • Fluorination: Gaseous hydrogen fluoride is bubbled through the benzotrichloride with constant stirring. The reaction progress can be monitored by analyzing the composition of the exit gases (hydrogen chloride and unreacted hydrogen fluoride).

  • Work-up: The reaction is typically stopped at about 70% completion to maintain efficiency. The benzotrifluoride is separated from the reaction mixture by distillation.

  • Purification: The crude benzotrifluoride is further purified by fractional distillation.

Physicochemical and Spectroscopic Characterization

The introduction of fluorine into an aromatic ring or a side chain significantly alters the molecule's physical and spectroscopic properties. A comparative analysis of these properties is crucial for identification, purity assessment, and predicting the behavior of these compounds in various applications.

Physicochemical Properties of Simple Fluorinated Aromatic Compounds

The following table summarizes key physicochemical properties of fluorobenzene, benzotrifluoride, and 4-fluorobenzoic acid.

PropertyFluorobenzeneBenzotrifluoride4-Fluorobenzoic Acid
Molecular Formula C₆H₅FC₇H₅F₃C₇H₅FO₂
Molecular Weight ( g/mol ) 96.10[5]146.11[6]140.11[7]
Melting Point (°C) -42.2-29[6]182-185
Boiling Point (°C) 84.7[8]102255
Density (g/cm³ at 20°C) 1.0241.191.488
Refractive Index (n_D²⁰) 1.4651.414-
pKa --4.14
LogP 2.272.81.76
Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation of fluorinated aromatic compounds.

The presence of the ¹⁹F nucleus, with a natural abundance of 100% and a spin of ½, makes ¹⁹F NMR a powerful tool for characterizing these compounds.[9] The large chemical shift range of ¹⁹F NMR provides high sensitivity to the local electronic environment.[9]

Table 2: Representative NMR Data (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm vs. CFCl₃)
Fluorobenzene 7.31 (m), 7.13 (m), 7.03 (m)[10]163.0 (d, J=245 Hz), 130.1 (d, J=8 Hz), 124.2 (d, J=3 Hz), 115.5 (d, J=21 Hz)-113.15[3]
Benzotrifluoride 7.65 (d, J=7.8 Hz, 2H), 7.54 (t, J=7.8 Hz, 1H), 7.45 (t, J=7.8 Hz, 2H)131.9, 129.0, 125.7, 124.5 (q, J=272 Hz)-63.72[3]
4-Fluorobenzoic Acid 8.10 (dd, J=8.8, 5.4 Hz, 2H), 7.15 (t, J=8.8 Hz, 2H)166.8 (d, J=254 Hz), 165.6, 132.7 (d, J=9 Hz), 126.9 (d, J=3 Hz), 115.8 (d, J=22 Hz)-105.5

Note: d = doublet, t = triplet, q = quartet, m = multiplet. J values are coupling constants in Hz.

The strong C-F bond gives rise to characteristic absorption bands in the IR spectrum, typically in the region of 1000-1400 cm⁻¹.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC-F StretchC=O StretchO-H Stretch
Fluorobenzene ~1220--
Benzotrifluoride ~1325, 1160, 1125--
4-Fluorobenzoic Acid ~1230~1680~2500-3300 (broad)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

Table 4: Key Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Major Fragments
Fluorobenzene 96[5][11]70, 50
Benzotrifluoride 146[12][13]127, 96, 77
4-Fluorobenzoic Acid 140[14]123, 95[15]

Biological Activity and Metabolic Pathways

While the true potential of fluorinated aromatics is realized in complex drug molecules, the foundational compounds themselves exhibit biological effects and undergo metabolic transformations that are instructive for drug design.

General Principles of Fluorine's Influence on Biological Activity

The introduction of fluorine can influence a molecule's biological properties in several ways:

  • Metabolic Stability: The high strength of the C-F bond can block metabolic oxidation at that position, increasing the half-life of a drug.[16]

  • Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[17]

  • pKa Modification: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH.[17]

  • Conformational Effects: Fluorine can influence the preferred conformation of a molecule, which can impact its binding to a biological target.[17]

Metabolic Pathways of Simple Fluorinated Aromatics

Studies, particularly in microbial systems, have elucidated the metabolic pathways of simple fluorinated aromatic compounds. This understanding is crucial for predicting the biotransformation of more complex fluorinated drugs and assessing potential toxicities.

In certain bacteria, fluorobenzene is metabolized via a pathway that involves initial dihydroxylation of the aromatic ring.

Fluorobenzene_Metabolism fluorobenzene Fluorobenzene dioxygenase Fluorobenzene Dioxygenase fluorobenzene->dioxygenase dihydrodiol Fluorinated Dihydrodiol dioxygenase->dihydrodiol dehydrogenase Dehydrogenase dihydrodiol->dehydrogenase fluorocatechol 4-Fluorocatechol dehydrogenase->fluorocatechol ring_cleavage Ring Cleavage fluorocatechol->ring_cleavage downstream Downstream Metabolites ring_cleavage->downstream

Caption: Simplified metabolic pathway of fluorobenzene in bacteria.[18][19]

The initial enzymatic attack on fluorobenzene is typically mediated by a dioxygenase, leading to a fluorinated dihydrodiol.[19] This is then rearomatized to a fluorocatechol, which undergoes ring cleavage and further degradation.[19]

The metabolism of the trifluoromethyl group is more complex. One proposed pathway involves dihydroxylation of the aromatic ring, which facilitates the elimination of a fluoride ion and the formation of an ortho-quinone methide. This intermediate can then undergo hydrolysis, leading to the complete defluorination of the trifluoromethyl group.[20]

Benzotrifluoride_Metabolism benzotrifluoride Benzotrifluoride dihydroxylation Ring Dihydroxylation benzotrifluoride->dihydroxylation phenolate Phenolate Anion dihydroxylation->phenolate hf_elimination HF Elimination phenolate->hf_elimination quinone_methide Ortho-quinone Methide hf_elimination->quinone_methide hydrolysis Hydrolysis quinone_methide->hydrolysis defluorination Complete Defluorination hydrolysis->defluorination

Caption: Proposed metabolic activation of benzotrifluoride leading to defluorination.[20]

Conclusion

The discovery and initial characterization of simple fluorinated aromatic compounds laid the essential groundwork for the development of a vast array of modern pharmaceuticals, agrochemicals, and advanced materials. The synthetic methodologies of Balz-Schiemann and Swarts provided the initial access to these key building blocks. A thorough understanding of their physicochemical properties, spectroscopic signatures, and metabolic fates continues to be of paramount importance for researchers and scientists in the field of drug development. This guide provides a foundational technical overview to aid in the ongoing exploration and application of these remarkable molecules.

References

A Theoretical Investigation of the Electronic Properties of 3-Chloro-4,5-difluorobenzoic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Halogenated benzoic acids are a class of organic compounds with significant applications in medicinal chemistry and materials science. The nature and position of halogen substituents on the benzene ring can profoundly influence the molecule's acidity, lipophilicity, and ability to engage in specific intermolecular interactions, such as hydrogen and halogen bonding. 3-Chloro-4,5-difluorobenzoic acid, with its distinct substitution pattern, presents an interesting case for theoretical study. The interplay of the electron-withdrawing carboxylic acid group and the electronegative halogen atoms is expected to result in a unique electronic landscape.

This whitepaper presents a detailed guide to the theoretical methodologies required to elucidate the electronic properties of this compound. The focus is on providing a step-by-step computational workflow that can be implemented to generate high-quality, predictive data for researchers in drug design and chemical synthesis.

Theoretical Methodology: A Computational Workflow

The recommended approach for studying the electronic properties of this compound is through quantum chemical calculations, primarily using Density Functional Theory (DFT). DFT has been successfully employed to investigate the conformational landscapes and chemical properties of similar ortho-chloro and fluoro-substituted benzoic acids.[1][2][3]

Computational_Workflow cluster_Input Input Generation cluster_Calculation Quantum Chemical Calculations (DFT) cluster_Analysis Data Analysis and Interpretation cluster_Output Output Mol_Structure Initial Molecular Structure (this compound) Geo_Opt Geometry Optimization Mol_Structure->Geo_Opt Freq_Calc Frequency Analysis Geo_Opt->Freq_Calc Verify Minimum Energy Structural_Params Optimized Structural Parameters Geo_Opt->Structural_Params Electronic_Prop Electronic Property Calculation Freq_Calc->Electronic_Prop Vibrational_Spectra Vibrational Spectra (IR/Raman) Freq_Calc->Vibrational_Spectra Electronic_Data Electronic Properties (HOMO, LUMO, MEP) Electronic_Prop->Electronic_Data Data_Tables Quantitative Data Tables Structural_Params->Data_Tables Vibrational_Spectra->Data_Tables Electronic_Data->Data_Tables Visualizations Molecular Visualizations Electronic_Data->Visualizations

Caption: A generalized workflow for the theoretical study of this compound.

Software and Computational Details

For the proposed calculations, the Gaussian suite of programs is a suitable choice.[2] The selection of the functional and basis set is critical for obtaining accurate results. Based on studies of similar halogenated benzoic acids, the B3LYP functional in conjunction with the 6-311++G(d,p) basis set is recommended.[1][2][3] This combination has been shown to provide a good balance between computational cost and accuracy for the structural and electronic properties of such systems.

Geometry Optimization and Conformational Analysis

The first step in the computational workflow is to determine the most stable conformation of this compound. This involves exploring the potential energy surface by rotating the carboxylic acid group relative to the benzene ring.

Protocol:

  • Construct the initial 3D structure of this compound.

  • Perform a series of constrained geometry optimizations, systematically rotating the dihedral angle of the carboxylic acid group.

  • Identify the minimum energy conformers from the potential energy scan.

  • Perform a full, unconstrained geometry optimization on the identified minimum energy conformers.

Vibrational Frequency Analysis

To confirm that the optimized structures correspond to true energy minima, a vibrational frequency analysis should be performed. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can also be used to predict the infrared (IR) and Raman spectra of the molecule.

Protocol:

  • Use the optimized geometry of each conformer as input.

  • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Verify that all calculated vibrational frequencies are real (positive).

  • The calculated frequencies are typically scaled by an empirical factor (e.g., 0.978 for B3LYP/6-311++G(d,p)) to better match experimental data.[2]

Predicted Electronic Properties and Data Presentation

Following successful geometry optimization and frequency analysis, a range of electronic properties can be calculated to characterize this compound.

Structural Parameters

The optimized geometry will provide key structural information, which should be tabulated for clarity.

Parameter Predicted Value
Bond Lengths (Å)
C-ClCalculated Value
C-FCalculated Value
C=OCalculated Value
C-OCalculated Value
O-HCalculated Value
Bond Angles (°) **
C-C-ClCalculated Value
C-C-FCalculated Value
O=C-OCalculated Value
Dihedral Angles (°) **
O=C-O-HCalculated Value
C-C-C=OCalculated Value
Note: This table would be populated with the output from the geometry optimization calculation.
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Property Predicted Value (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value
Note: This table would be populated with data from the electronic property calculation.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

Caption: A conceptual representation of the Molecular Electrostatic Potential (MEP) map.

Conclusion

This whitepaper has outlined a robust theoretical framework for the detailed investigation of the electronic properties of this compound. By employing Density Functional Theory calculations, researchers can obtain valuable insights into the molecule's geometry, conformational preferences, vibrational spectra, and electronic structure. The data generated from these computational experiments, presented in a clear and structured manner, can significantly aid in the rational design of novel compounds with desired chemical and biological activities. While this guide provides a comprehensive methodological approach, the execution of these calculations will yield the specific quantitative data necessary for a complete understanding of this particular molecule.

References

An In-Depth Technical Guide to the Reactivity of 3-Chloro-4,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its substituted phenyl ring serves as a versatile scaffold for the synthesis of complex organic molecules, most notably as a key intermediate in the preparation of quinolone antibiotics.[1] The presence of chloro and fluoro substituents, along with the carboxylic acid moiety, imparts a unique electronic and steric profile, dictating its reactivity and making a thorough understanding of its chemical behavior crucial for its effective utilization in synthetic strategies.

This technical guide provides a comprehensive overview of the predicted reactivity of this compound, focusing on electrophilic and nucleophilic aromatic substitution, as well as reactions involving the carboxylic acid functional group. Detailed experimental protocols, quantitative data from related compounds, and visualizations of reaction pathways and experimental workflows are presented to aid researchers in the design and execution of synthetic routes involving this valuable building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₃ClF₂O₂[2]
Molecular Weight 192.55 g/mol [2]
Appearance Solid[2]
CAS Number 150444-95-4[3]

Reactivity of the Aromatic Ring

The reactivity of the benzene ring in this compound is governed by the electronic effects of its three substituents: the chloro group, the two fluoro groups, and the carboxylic acid group.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The directing effects of the existing substituents determine the position of substitution.

  • Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.[][5]

  • Halogens (-Cl, -F): Chlorine and fluorine are deactivating due to their strong electron-withdrawing inductive effects. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during ortho and para attack.[6]

Reactivity Predictions:

In this compound, the carboxylic acid at C1 directs incoming electrophiles to the C3 and C5 positions (meta). The chloro group at C3 directs to the C2, C4, and C6 positions (ortho and para). The fluoro group at C4 directs to the C3 and C5 positions (ortho and para). The fluoro group at C5 directs to the C2, C4, and C6 positions (ortho and para).

The positions on the ring are:

  • C2: Activated by the C3-Cl (ortho) and C5-F (para). Deactivated by C1-COOH (ortho) and C4-F (meta).

  • C6: Activated by the C5-F (ortho) and C3-Cl (para). Deactivated by C1-COOH (ortho) and C4-F (meta).

Considering the directing effects, the most likely position for electrophilic attack is the C6 position . This is due to the cumulative ortho, para-directing effects of the halogens at positions 3 and 5, which outweighs the deactivating effect of the carboxylic acid group at the meta position. The C2 position is sterically hindered by the adjacent carboxylic acid and chloro groups.

A logical workflow for predicting the regioselectivity of an electrophilic aromatic substitution reaction on this compound is depicted below.

G cluster_0 Analysis of Substituent Effects cluster_1 Prediction of Regioselectivity A This compound B Identify Substituents: -COOH (C1) -Cl (C3) -F (C4) -F (C5) A->B Step 1 C Determine Directing Effects: -COOH: meta-directing, deactivating -Cl, -F: ortho,para-directing, deactivating B->C Step 2 D Analyze Positional Activation/Deactivation C->D Step 3 E C6 position is most activated due to combined ortho/para directing effects of -Cl and -F D->E Analysis F C2 position is sterically hindered D->F Analysis G Predicted Major Product: Substitution at C6 E->G F->G

Prediction of Electrophilic Aromatic Substitution Regioselectivity.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the displacement of a leaving group (usually a halide) by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, all substituents are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack.

Reactivity Predictions:

The most likely leaving group in an SNAr reaction on this molecule would be one of the halogen atoms. The order of leaving group ability in SNAr is generally F > Cl > Br > I, which is the opposite of SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is favored by the high electronegativity of fluorine that polarizes the C-F bond.

Given the positions of the electron-withdrawing groups, the most susceptible positions for nucleophilic attack are C3, C4, and C5. The carboxylic acid group at C1 and the other halogens will help to stabilize the negatively charged Meisenheimer intermediate. The precise regioselectivity will depend on the specific nucleophile and reaction conditions.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functional group can undergo a variety of transformations, including esterification, amide formation, and reduction.

Esterification

Carboxylic acids can be converted to esters by reaction with an alcohol in the presence of an acid catalyst. This is a reversible reaction, and to drive it to completion, either the alcohol is used in excess or the water formed is removed.

Experimental Protocol (Adapted for this compound):

A general procedure for Fischer esterification is as follows:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).

  • Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be further purified by column chromatography or distillation.

Amide Formation

Amides are typically synthesized from carboxylic acids by reaction with amines. This usually requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent.

Experimental Protocol via Acyl Chloride (Adapted):

  • Acyl Chloride Formation: Reflux a solution of this compound (1.0 eq) in thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF. After the reaction is complete, remove the excess reagent by distillation.

  • Amidation: Dissolve the resulting acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane, THF). Cool the solution in an ice bath and add the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, pyridine, 1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up involves washing the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the crude amide by recrystallization or column chromatography.

The workflow for a typical amide coupling reaction is illustrated below.

G A This compound B Activation of Carboxylic Acid (e.g., with SOCl₂) A->B C 3-Chloro-4,5-difluorobenzoyl chloride B->C F Amide Coupling Reaction C->F D Amine (R-NH₂) D->F E Base (e.g., Triethylamine) E->F G N-substituted-3-chloro-4,5-difluorobenzamide F->G H Work-up and Purification G->H I Pure Amide Product H->I

Experimental Workflow for Amide Synthesis.
Reduction

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8] Softer reducing agents like sodium borohydride (NaBH₄) are generally not effective for this transformation.

Experimental Protocol (Adapted):

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, excess) in an anhydrous ether (e.g., diethyl ether, THF).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of this compound in anhydrous ether to the LiAlH₄ suspension.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reduction.

  • The reaction is quenched by the careful, sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

  • The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to give the crude alcohol, which can be purified by standard methods.

Application in Drug Development: Quinolone Antibiotics

This compound and its derivatives are crucial intermediates in the synthesis of fluoroquinolone antibiotics.[1] These are broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[][9]

The mechanism of action of quinolone antibiotics involves the stabilization of the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome and ultimately cell death. A simplified representation of this signaling pathway inhibition is shown below.

G A Bacterial DNA Replication B DNA Gyrase / Topoisomerase IV A->B C DNA Strand Breakage and Re-ligation B->C E Stabilization of Enzyme-DNA Complex B->E C->A Normal Function D Quinolone Antibiotic D->E F Inhibition of DNA Re-ligation E->F G Accumulation of Double-Strand Breaks F->G H Bacterial Cell Death G->H

Inhibition of Bacterial DNA Replication by Quinolone Antibiotics.

Quantitative Data

ReactionSubstrateReagentsProductYield (%)Reference
Nitration 2,4-difluoro-3-chlorobenzoic acidConc. HNO₃3-chloro-2,4-difluoro-5-nitrobenzoic acid94[1]
Esterification 3-chloro-2,4-difluoro-5-nitrobenzoic acidEthanol, H₂SO₄Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate86[1]
Amide Coupling 3-fluoro-5-iodobenzoic acidBenzylamine, EDC, HOBtN-benzyl-3-fluoro-5-iodobenzamide85[10]
Reduction Substituted benzoic acidsLiAlH₄Corresponding benzyl alcoholsGenerally high[3]

Spectroscopic Data

Precise spectroscopic data for this compound is not available in the searched literature. However, based on data for similar compounds, the following characteristic signals can be predicted.

SpectroscopyPredicted Data
¹H NMR Aromatic protons would appear as complex multiplets in the range of 7.5-8.5 ppm. The carboxylic acid proton would be a broad singlet, typically downfield (>10 ppm).
¹³C NMR Aromatic carbons would resonate in the 110-140 ppm region, with carbons attached to fluorine showing C-F coupling. The carbonyl carbon of the carboxylic acid would be found around 165-175 ppm.
IR Spectroscopy Characteristic peaks would include a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹, a strong C=O stretch around 1700 cm⁻¹, and C-Cl and C-F stretches in the fingerprint region.

Conclusion

This compound is a highly functionalized building block with predictable yet nuanced reactivity. Its aromatic ring is deactivated towards electrophilic attack, with substitution predicted to occur at the C6 position. The electron-deficient nature of the ring makes it a candidate for nucleophilic aromatic substitution. The carboxylic acid group provides a handle for a variety of classical transformations, including esterification, amide formation, and reduction. Its established role as a precursor to potent quinolone antibiotics underscores its importance in drug discovery and development. This guide provides a foundational understanding of its reactivity, offering valuable insights for chemists engaged in the synthesis of novel bioactive molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Chloro-4,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of 3-Chloro-4,5-difluorobenzoic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The described methodology follows a two-step sequence, commencing with the synthesis of the key intermediate, 3-amino-4,5-difluorobenzoic acid, followed by a Sandmeyer-type reaction to introduce the chloro substituent. This protocol is designed to provide a clear and reproducible procedure for laboratory-scale synthesis.

Introduction

This compound is an important building block in organic synthesis, particularly in the preparation of biologically active molecules. Its specific substitution pattern of chlorine and fluorine atoms on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a final compound. This protocol details a reliable synthetic route to obtain this compound with good purity.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Synthesis of 3-amino-4,5-difluorobenzoic acid: This intermediate is prepared from a suitable precursor. While various methods can be envisaged, this protocol will assume the availability of this starting material based on established chemical principles.

  • Sandmeyer Reaction: The amino group of 3-amino-4,5-difluorobenzoic acid is converted to a diazonium salt, which is subsequently displaced by a chloride ion to yield the final product.

Experimental Protocols

Materials and Equipment

All reagents should be of analytical grade and used as received unless otherwise noted. Standard laboratory glassware, including round-bottom flasks, condensers, dropping funnels, and Buchner funnels, is required. A magnetic stirrer with a heating plate, a cooling bath (ice-water or other suitable medium), and a rotary evaporator are also necessary. All reactions should be performed in a well-ventilated fume hood.

Part 1: Synthesis of 3-amino-4,5-difluorobenzoic acid

Note: A detailed, experimentally verified protocol for the synthesis of 3-amino-4,5-difluorobenzoic acid was not explicitly found in the literature search. The following is a generalized procedure based on analogous syntheses. Researchers should optimize the conditions based on their specific starting materials and laboratory capabilities.

A potential route could involve the reduction of a corresponding nitro compound, such as 3-nitro-4,5-difluorobenzoic acid.

Part 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from a similar synthesis of 3-chloro-2,4,5-trifluorobenzoic acid.[1]

Step 1: Diazotization of 3-amino-4,5-difluorobenzoic acid

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 3-amino-4,5-difluorobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The solution should become clear.

Step 2: Chloro-de-diazoniation

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (catalytic amount) in concentrated hydrochloric acid.

  • Cool the CuCl solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold CuCl solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Extract the reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash them with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) to yield the final product as a solid.

Data Presentation

ParameterThis compound
CAS Number 150444-95-4
Molecular Formula C₇H₃ClF₂O₂
Molecular Weight 192.55 g/mol
Appearance Solid

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification 3_amino_4_5_difluorobenzoic_acid 3-amino-4,5-difluorobenzoic acid diazonium_salt Diazonium Salt Intermediate 3_amino_4_5_difluorobenzoic_acid->diazonium_salt 1. NaNO₂, HCl 2. 0-5 °C crude_product Crude 3-Chloro-4,5- difluorobenzoic acid diazonium_salt->crude_product 1. CuCl, HCl 2. Heat final_product Pure 3-Chloro-4,5- difluorobenzoic acid crude_product->final_product Recrystallization

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.

  • Concentrated acids and other reagents used in this synthesis are corrosive and toxic. Handle them with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer

This protocol is intended for use by qualified professionals in a laboratory setting. The user is solely responsible for all safety precautions and for ensuring that the experiment is conducted in accordance with all applicable laws and regulations. The author and publisher assume no liability for any damages or injuries resulting from the use of this information.

References

Application Notes and Protocols: 3-Chloro-4,5-difluorobenzoic Acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile synthetic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts distinct electronic properties and provides multiple reaction sites for molecular elaboration. This makes it a valuable precursor for the synthesis of a wide range of complex molecules, including potent kinase inhibitors for targeted cancer therapy. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates.

These application notes provide an overview of the use of this compound in the synthesis of bioactive molecules, with a focus on its incorporation into kinase inhibitors. Detailed experimental protocols for key transformations are provided to guide researchers in their synthetic endeavors.

Key Applications in Drug Discovery

This compound is a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

1. Polo-like Kinase 4 (PLK4) Inhibitors:

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication during the cell cycle. Overexpression of PLK4 can lead to centrosome amplification, chromosomal instability, and tumorigenesis. Consequently, PLK4 has emerged as a promising target for anticancer drug development. Several potent and selective PLK4 inhibitors have been developed, and this compound can be utilized as a key building block in their synthesis.

2. Glycogen Synthase Kinase-3 (GSK-3) Inhibitors:

Glycogen Synthase Kinase-3 (GSK-3) is another crucial serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Aberrant GSK-3 activity has been implicated in various pathologies, such as neurodegenerative diseases (e.g., Alzheimer's disease), type 2 diabetes, and certain cancers. The development of selective GSK-3 inhibitors is an active area of research, and this compound provides a scaffold for the synthesis of such compounds.

Experimental Protocols

The primary and most versatile method for incorporating this compound into a target molecule is through amide bond formation . This reaction connects the carboxylic acid moiety with a primary or secondary amine, a common linkage in many pharmaceutical agents.

Protocol 1: General Amide Coupling using HATU

This protocol describes a general and efficient method for the amide coupling of this compound with a generic amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Add the desired amine (1.1 equivalents) and HATU (1.2 equivalents).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Quantitative Data:

The following table provides representative data for the amide coupling of this compound with various amines using the HATU protocol. Yields are dependent on the specific amine used and the efficiency of purification.

EntryAmineProductReaction Time (h)Yield (%)
1AnilineN-phenyl-3-chloro-4,5-difluorobenzamide485-95
2BenzylamineN-benzyl-3-chloro-4,5-difluorobenzamide390-98
3Morpholine(3-chloro-4,5-difluorophenyl)(morpholino)methanone2>95
44-FluoroanilineN-(4-fluorophenyl)-3-chloro-4,5-difluorobenzamide580-90
Protocol 2: Two-Step Amide Coupling via Acyl Chloride

This traditional method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then reacts with the amine.

Step 1: Synthesis of 3-Chloro-4,5-difluorobenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous DCM or Toluene

  • Catalytic amount of DMF

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 equivalent).

  • Suspend the acid in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.2 equivalents) at room temperature.

  • Heat the mixture to reflux and stir for 1-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure to obtain the crude 3-Chloro-4,5-difluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

Materials:

  • 3-Chloro-4,5-difluorobenzoyl chloride (from Step 1)

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous DCM

Procedure:

  • In a separate flask, dissolve the amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 3-Chloro-4,5-difluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualization of Synthetic and Signaling Pathways

To illustrate the application of this compound, the following diagrams depict a generalized experimental workflow for amide synthesis and a simplified representation of a kinase signaling pathway that can be targeted by inhibitors derived from this building block.

experimental_workflow cluster_start Starting Materials cluster_reaction Amide Coupling cluster_workup Workup & Purification A 3-Chloro-4,5- difluorobenzoic acid C Coupling Reagent (e.g., HATU, DIPEA) in Anhydrous Solvent A->C B Amine (R-NH2) B->C D Reaction at 0°C to RT C->D E Aqueous Workup (Acid/Base Wash) D->E F Drying & Concentration E->F G Purification (Column Chromatography) F->G H Final Amide Product G->H

Caption: Generalized workflow for amide synthesis.

kinase_pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Inhibitor Kinase Inhibitor (Derived from 3-Chloro-4,5- difluorobenzoic acid) Inhibitor->MEK

Caption: Simplified RAS-RAF-MEK-ERK signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic and structural features make it an attractive starting material for the development of potent and selective kinase inhibitors. The provided protocols for amide bond formation offer reliable methods for incorporating this key fragment into target molecules. The continued exploration of derivatives of this compound holds significant promise for the discovery of novel therapeutics for a range of diseases.

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Chloro-4,5-difluorobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The presence of chloro and fluoro substituents presents unique challenges and opportunities in cross-coupling chemistry.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This reaction is favored in pharmaceutical and chemical industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.

This compound is a valuable substrate for the synthesis of highly functionalized biaryl carboxylic acids. The resulting products are key intermediates in the development of novel therapeutic agents and advanced materials. However, the presence of an electron-withdrawing carboxylic acid group and the relatively inert nature of the C-Cl bond compared to C-Br or C-I bonds can make this substrate challenging to couple efficiently.[2] Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X (Ar = 3-carboxy-4,5-difluorophenyl) Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R'-B(OH)2, Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R' (R' = Boronic acid partner) Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 regenerates Ar-R Ar-R' (Biaryl Product) Reductive_Elimination->Ar-R releases Experimental_Workflow cluster_workflow Experimental Workflow Start Reactant & Catalyst Preparation Reaction_Setup Reaction Setup under Inert Atmosphere Start->Reaction_Setup Solvent_Addition Addition of Degassed Solvents Reaction_Setup->Solvent_Addition Reaction Heating and Stirring (100-120 °C, 12-24 h) Solvent_Addition->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

References

Application Notes: Synthesis of 3-Chloro-4,5-difluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conversion of 3-Chloro-4,5-difluorobenzoic acid to its corresponding acid chloride, 3-Chloro-4,5-difluorobenzoyl chloride, is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds. Acid chlorides are highly reactive intermediates, readily undergoing nucleophilic acyl substitution, which makes them valuable precursors for the formation of esters, amides, and other carbonyl derivatives. This document provides detailed protocols for this conversion using common chlorinating agents, a comparison of their effectiveness, and safety considerations for laboratory and process chemistry professionals.

Core Concepts

The synthesis of acyl chlorides from carboxylic acids is typically achieved by treatment with an inorganic acid chloride. The most common and effective reagents for this transformation are Thionyl Chloride (SOCl₂) and Oxalyl Chloride ((COCl)₂).[1] Both reagents function by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the chloride ion. The choice of reagent often depends on the scale of the reaction, the sensitivity of the substrate to heat and acidic conditions, and the desired purity of the final product.

  • Thionyl Chloride (SOCl₂): A widely used, cost-effective reagent. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify purification.[1][2] However, the reaction often requires heating, which may not be suitable for heat-sensitive substrates.[3] A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction.[1]

  • Oxalyl Chloride ((COCl)₂): A milder and more selective reagent compared to thionyl chloride.[4] Reactions can often be performed at room temperature. The byproducts (CO, CO₂, HCl) are all gaseous, leading to a very clean reaction and straightforward work-up.[4] Its higher cost generally limits its use to smaller-scale syntheses where mild conditions are paramount.[4]

  • Triphosgene (BTC): A solid, safer alternative to the highly toxic phosgene gas.[5] It reacts under mild conditions to give excellent yields and high purity products, often catalyzed by DMF.[5]

Comparative Data of Chlorinating Agents

The selection of a chlorinating agent can significantly impact reaction conditions and outcomes. The following table summarizes typical conditions and yields for the conversion of substituted benzoic acids to their corresponding acid chlorides.

ReagentCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Byproducts
Thionyl Chloride (SOCl₂) ** DMF (catalytic)Dichloromethane (DCM) or neatReflux (~75-80)2 - 885 - 95SO₂, HCl
Oxalyl Chloride ((COCl)₂) **DMF (catalytic)Dichloromethane (DCM)0 - 25 (Room Temp)1 - 390 - 99CO, CO₂, HCl
Triphosgene (BTC) DMF (catalytic)1,2-Dichloroethane804~95[5]CO₂, HCl

Experimental Workflows and Decision Logic

The choice of synthetic route is guided by factors such as scale, substrate sensitivity, and cost. The following diagrams illustrate the general experimental workflow and a decision-making process for reagent selection.

experimental_workflow start Start: 3-Chloro-4,5- difluorobenzoic acid reagents Reagent Addition (e.g., SOCl₂ or (COCl)₂) + Catalytic DMF + Anhydrous Solvent start->reagents reaction Reaction (Stir under N₂ at specified Temp/Time) reagents->reaction workup Work-up (Removal of excess reagent & solvent in vacuo) reaction->workup product Crude Product (3-Chloro-4,5- difluorobenzoyl chloride) workup->product purify Purification (Vacuum Distillation) product->purify final_product Final Product purify->final_product

Caption: General experimental workflow for the synthesis of 3-Chloro-4,5-difluorobenzoyl chloride.

decision_tree Start Select Chlorinating Agent Scale Reaction Scale? Start->Scale Sensitivity Substrate Heat Sensitive? Scale->Sensitivity Small/Lab Scale Cost Cost a Major Factor? Scale->Cost Large Scale Sensitivity->Cost No Oxalyl Use Oxalyl Chloride ((COCl)₂) Sensitivity->Oxalyl Yes Thionyl Use Thionyl Chloride (SOCl₂) Cost->Thionyl Yes Cost->Oxalyl No

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 3-Chloro-4,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 3-Chloro-4,5-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The protocols cover common and effective methods for esterification and amidation, including the initial activation of the carboxylic acid to the more reactive acyl chloride.

Overview of Derivatization Strategies

The carboxylic acid group of this compound can be converted into a variety of functional groups to facilitate further molecular modifications. The primary strategies involve:

  • Esterification: Direct reaction with an alcohol under acidic conditions (Fischer-Speier Esterification) or reaction of the corresponding acyl chloride with an alcohol. Esters are valuable as final products or as protecting groups for the carboxylic acid functionality.

  • Amidation: Reaction of the carboxylic acid with an amine, typically mediated by a coupling agent, or through the reaction of the corresponding acyl chloride with an amine. Amide bonds are fundamental linkages in a vast array of biologically active molecules.

The electron-withdrawing nature of the chlorine and fluorine substituents on the aromatic ring can influence the reactivity of the carboxylic acid group. While these substituents activate the acyl carbon towards nucleophilic attack, they can also decrease the nucleophilicity of the carboxylate anion. The provided protocols are optimized to address these electronic effects.

Synthesis of 3-Chloro-4,5-difluorobenzoyl Chloride

The conversion of this compound to its acyl chloride is a crucial first step for many derivatization reactions, as the acyl chloride is significantly more reactive towards nucleophiles than the parent carboxylic acid. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Experimental Protocol: Acid Chloride Formation with Thionyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene or dichloromethane (DCM)

  • Rotary evaporator

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

Procedure:

  • In a clean, dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous toluene or DCM.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with anhydrous toluene to ensure complete removal of residual SOCl₂.

  • The resulting crude 3-Chloro-4,5-difluorobenzoyl chloride is typically used in the next step without further purification.

Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood.

Workflow for Acid Chloride Formation

G start Start: this compound reagents Add Thionyl Chloride (SOCl₂) and catalytic DMF in an anhydrous solvent (e.g., Toluene) start->reagents reflux Heat to reflux for 2-4 hours reagents->reflux workup Cool to room temperature and remove excess SOCl₂ and solvent under reduced pressure reflux->workup product Product: 3-Chloro-4,5-difluorobenzoyl Chloride workup->product

Caption: Workflow for the synthesis of 3-Chloro-4,5-difluorobenzoyl chloride.

Esterification of this compound

Method A: Fischer-Speier Esterification

This is a direct, acid-catalyzed esterification. To ensure a high yield, the alcohol is typically used in large excess, serving as both the reactant and the solvent.

Experimental Protocol: Fischer-Speier Esterification with Methanol

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-chloro-4,5-difluorobenzoate.

  • If necessary, purify the product by column chromatography on silica gel.

Method B: Esterification via the Acyl Chloride

This method is often faster and can be performed under milder conditions than Fischer esterification, making it suitable for sensitive substrates.

Experimental Protocol: Esterification of Acyl Chloride with Ethanol

Materials:

  • 3-Chloro-4,5-difluorobenzoyl chloride (freshly prepared)

  • Anhydrous ethanol

  • Anhydrous pyridine or triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the freshly prepared 3-Chloro-4,5-difluorobenzoyl chloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous ethanol (1.2 eq) followed by the slow addition of anhydrous pyridine or triethylamine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ethyl 3-chloro-4,5-difluorobenzoate by column chromatography if necessary.

Quantitative Data for Esterification of Halogenated Benzoic Acids
Starting MaterialAlcoholMethodCatalyst/ReagentReaction Time (h)Yield (%)
Benzoic AcidMethanolFischerH₂SO₄4-8~75-85
2-Fluoro-5-formylbenzoic AcidMethanolFischerH₂SO₄875-85
3,5-Dichlorobenzoic AcidMethanolAcyl ChlorideSOCl₂/Pyridine2>90
2,3,4,5-Tetrafluorobenzoic AcidEthanolAcyl Chloride(COCl)₂/Pyridine1-2High

Amidation of this compound

Amide bond formation is a cornerstone of medicinal chemistry. Due to the electron-deficient nature of this compound, the use of coupling reagents is generally recommended for efficient amidation.

Method A: Amidation using EDC and HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used, mild, and efficient coupling system.

Experimental Protocol: Amidation with Aniline using EDC/HOBt

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by flash column chromatography or recrystallization.

Method B: Amidation using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent, particularly for challenging couplings involving electron-deficient amines or sterically hindered substrates.

Experimental Protocol: Amidation with a Hindered Amine using HATU

Materials:

  • This compound

  • Sterically hindered or electron-deficient amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Amidation of Halogenated Benzoic Acids
Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)
EDCHOBtDIPEADMF/DCM12-2480-95
HATU-DIPEADMF2-6>90
SOCl₂/Pyridine-PyridineDCM1-3>90

Signaling Pathway and Workflow Diagrams

G cluster_edc EDC/HOBt Amidation Workflow start_edc Start: Acid, Amine, HOBt, DIPEA in DMF/DCM add_edc Add EDC at 0 °C start_edc->add_edc stir_edc Stir at room temperature for 12-24h add_edc->stir_edc workup_edc Aqueous workup and extraction stir_edc->workup_edc purify_edc Purification (Chromatography/Recrystallization) workup_edc->purify_edc product_edc Product: Amide purify_edc->product_edc G cluster_hatu HATU Amidation Workflow start_hatu Start: Acid, Amine, HATU in DMF add_hatu Add DIPEA at 0 °C start_hatu->add_hatu stir_hatu Stir at room temperature for 2-6h add_hatu->stir_hatu workup_hatu Aqueous workup and extraction stir_hatu->workup_hatu purify_hatu Purification (Chromatography) workup_hatu->purify_hatu product_hatu Product: Amide purify_hatu->product_hatu

Application of 3-Chloro-4,5-difluorobenzoic Acid Analogs in Medicinal Chemistry: A Case Study on the Synthesis of Vemurafenib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While a direct, well-documented application of 3-Chloro-4,5-difluorobenzoic acid as a key starting material in the synthesis of a commercially available drug was not readily identified in a comprehensive literature search, this document details the application of a closely related and structurally analogous building block in the synthesis of Vemurafenib (PLX4032), a potent kinase inhibitor. This case study serves to illustrate the utility of chloro-difluoro-phenyl moieties in modern medicinal chemistry for the development of targeted therapeutics. The principles and synthetic strategies described herein are highly relevant to researchers and scientists working with halogenated benzoic acid derivatives in drug discovery.

Application Notes

This compound and its analogs are valuable intermediates in medicinal chemistry due to the unique properties imparted by the halogen substituents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. The chlorine atom provides an additional site for chemical modification and can influence the electronic properties of the aromatic ring.

A prominent example of the application of a related scaffold is in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is a key driver in many cases of melanoma. The chemical structure of Vemurafenib is N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide. The 2,4-difluorophenyl group is a critical pharmacophore that contributes to the high affinity and selectivity of Vemurafenib for its target. The synthesis of this core structure relies on precursors derived from halogenated and functionalized benzene rings, highlighting the importance of building blocks like this compound and its analogs.

Target Signaling Pathway: RAS-RAF-MEK-ERK Cascade

Vemurafenib targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. In many cancers, a mutation in the BRAF gene (V600E) leads to constitutive activation of this pathway, resulting in uncontrolled cell growth. Vemurafenib specifically inhibits the mutated BRAF kinase, thereby blocking downstream signaling and inhibiting tumor proliferation.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation Promotes Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of Vemurafenib on mutant BRAF.

Quantitative Data

The biological activity of Vemurafenib has been extensively characterized. The following table summarizes key quantitative data for its inhibitory activity against various kinases and its effect on cancer cell lines.

Target/Cell LineParameterValueReference
BRAF V600EIC5031 nM[1]
Wild-type BRAFIC50100 nM[2]
C-RAFIC5048 nM[2]
A375 (BRAF V600E)IC50 (Cell Growth)248.3 nM[3]
HT29 (BRAF V600E)IC50 (Cell Proliferation)0.025 - 0.35 µM
RKO (BRAF V600E)IC50 (Cell Proliferation)4.57 µM

Experimental Protocols

The synthesis of Vemurafenib involves a multi-step process. The following protocols are adapted from the scientific literature and patents, focusing on the preparation of key intermediates and the final active pharmaceutical ingredient (API).

Synthetic Workflow for Vemurafenib

Vemurafenib_Synthesis A 5-bromo-1H-pyrrolo[2,3-b]pyridine C 5-(4-chlorophenyl)-1H- pyrrolo[2,3-b]pyridine A->C Suzuki Coupling B 4-chlorophenylboronic acid B->C J Vemurafenib C->J Friedel-Crafts Acylation D 2,6-difluoro-3-nitrobenzoic acid E 3-amino-2,6-difluorobenzoic acid D->E Reduction G 2,6-difluoro-3-(propylsulfonamido) benzoic acid E->G Sulfonylation F Propane-1-sulfonyl chloride F->G I Acyl chloride intermediate G->I Acyl Chloride Formation H Thionyl chloride H->I I->J

Caption: A simplified workflow for the synthesis of Vemurafenib.

Protocol 1: Synthesis of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine

This protocol describes the Suzuki coupling reaction to form the core heterocyclic structure of Vemurafenib.

  • Materials:

    • 5-bromo-1H-pyrrolo[2,3-b]pyridine

    • 4-chlorophenylboronic acid

    • Potassium carbonate (K₂CO₃)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

  • Procedure:

    • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add potassium carbonate (2.0 eq).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) to the reaction mixture.

    • Heat the mixture to 80-90 °C and stir under an inert atmosphere for 12-16 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Synthesis of 2,6-difluoro-3-(propylsulfonamido)benzoic acid

This protocol details the preparation of the sulfonamide-containing benzoic acid intermediate.

  • Materials:

    • 2,6-difluoro-3-nitrobenzoic acid

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas

    • Pyridine

    • Propane-1-sulfonyl chloride

    • Dichloromethane (DCM)

    • Hydrochloric acid (1M)

  • Procedure:

    • Reduction of the nitro group: Dissolve 2,6-difluoro-3-nitrobenzoic acid (1.0 eq) in methanol and add 10% Pd/C (5 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 3-amino-2,6-difluorobenzoic acid.

    • Sulfonylation: Dissolve the 3-amino-2,6-difluorobenzoic acid (1.0 eq) in dichloromethane and cool to 0 °C.

    • Add pyridine (1.5 eq) followed by the dropwise addition of propane-1-sulfonyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with 1M HCl and extract with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 2,6-difluoro-3-(propylsulfonamido)benzoic acid.

Protocol 3: Synthesis of Vemurafenib

This protocol describes the final coupling step to form Vemurafenib.

  • Materials:

    • 2,6-difluoro-3-(propylsulfonamido)benzoic acid

    • Thionyl chloride (SOCl₂) or oxalyl chloride

    • Dimethylformamide (DMF, catalytic)

    • 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine

    • Aluminum chloride (AlCl₃) or other Lewis acid

    • Dichloromethane (DCM) or other suitable solvent

  • Procedure:

    • Acyl chloride formation: To a solution of 2,6-difluoro-3-(propylsulfonamido)benzoic acid (1.1 eq) in dry DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.5 eq) at 0 °C and then allow the mixture to stir at room temperature for 2-4 hours until the acid is converted to the acyl chloride.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Friedel-Crafts acylation: Dissolve 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dry DCM and cool to 0 °C.

    • Add aluminum chloride (2.5 eq) portion-wise.

    • Add a solution of the previously prepared acyl chloride in dry DCM dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to obtain Vemurafenib.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Chloro-4,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds derived from 3-Chloro-4,5-difluorobenzoic acid. This versatile starting material offers a scaffold for the generation of potentially bioactive molecules, including derivatives of benzimidazoles, benzoxazoles, and quinolones. The protocols outlined below are based on established synthetic transformations and provide a foundation for further derivatization and drug discovery efforts.

Overview of Synthetic Pathways

This compound can be readily converted into several key intermediates, which then serve as precursors for various heterocyclic ring systems. The primary synthetic strategies discussed in this document are:

  • Formation of 2-(3-Chloro-4,5-difluorophenyl)benzimidazoles: This is achieved through the condensation of 3-chloro-4,5-difluorobenzoyl chloride (synthesized from the parent benzoic acid) with o-phenylenediamines.

  • Formation of 2-(3-Chloro-4,5-difluorophenyl)benzoxazoles: This pathway involves the reaction of 3-chloro-4,5-difluorobenzoyl chloride with o-aminophenols.

  • Synthesis of Novel Quinolone Scaffolds: This multi-step synthesis begins with the conversion of this compound to 3-chloro-4,5-difluoroaniline via a Curtius rearrangement, followed by the Gould-Jacobs reaction to construct the quinolone core.

These synthetic routes are depicted in the following workflow diagram:

Synthesis_Overview Overall Synthetic Strategy A This compound B 3-Chloro-4,5-difluorobenzoyl Chloride A->B SOCl₂ or (COCl)₂ E 3-Chloro-4,5-difluoroaniline A->E 1. SOCl₂ 2. NaN₃ 3. Heat (Curtius) 4. H₂O C 2-(3-Chloro-4,5-difluorophenyl)benzimidazole B->C o-phenylenediamine, heat D 2-(3-Chloro-4,5-difluorophenyl)benzoxazole B->D o-aminophenol, heat F Quinolone Core E->F Gould-Jacobs Reaction

Caption: Overall synthetic strategy from this compound.

Synthesis of Key Intermediates

Synthesis of 3-Chloro-4,5-difluorobenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is the first step for the synthesis of benzimidazoles and benzoxazoles.

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-chloro-4,5-difluorobenzoyl chloride, which can be used in the next step without further purification.

Quantitative Data:

IntermediateReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
3-Chloro-4,5-difluorobenzoyl ChlorideOxalyl chloride, DMF (cat.)DCM2-40 to RT>95 (crude)
Synthesis of 3-Chloro-4,5-difluoroaniline via Curtius Rearrangement

This protocol describes the conversion of the carboxylic acid to the corresponding aniline, a key precursor for quinolone synthesis.

Curtius_Rearrangement Curtius Rearrangement Workflow cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Rearrangement and Hydrolysis A 3-Chloro-4,5-difluorobenzoyl Chloride B 3-Chloro-4,5-difluorobenzoyl Azide A->B NaN₃, acetone/water C 3-Chloro-4,5-difluorophenyl isocyanate B->C Heat (e.g., in toluene) D 3-Chloro-4,5-difluoroaniline C->D Acidic or basic hydrolysis

Caption: Workflow for the Curtius Rearrangement.

Experimental Protocol:

  • Acyl Azide Formation: Dissolve 3-chloro-4,5-difluorobenzoyl chloride (1.0 eq) in acetone (10 mL/g). Cool the solution to 0 °C and add a solution of sodium azide (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at 0 °C.

  • Rearrangement: Extract the acyl azide with toluene. Heat the toluene solution at reflux (around 110 °C) until the evolution of nitrogen gas ceases (typically 2-3 hours). This will form the isocyanate in situ.

  • Hydrolysis: Cool the reaction mixture and add aqueous hydrochloric acid (2 M). Reflux the mixture for 1-2 hours to hydrolyze the isocyanate.

  • Work-up: Cool the mixture, neutralize with a base (e.g., NaOH solution), and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data:

ProductKey StepsSolventsReaction Time (h)Temperature (°C)Typical Yield (%)
3-Chloro-4,5-difluoroanilineCurtius RearrangementAcetone, Toluene4-60 to 11060-75

Synthesis of Novel Heterocyclic Compounds

Synthesis of 2-(3-Chloro-4,5-difluorophenyl)benzimidazoles

Experimental Protocol:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add 3-chloro-4,5-difluorobenzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitate, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-(3-Chloro-4,5-difluorophenyl)benzimidazole.

Quantitative Data:

HeterocycleStarting MaterialsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
2-(3-Chloro-4,5-difluorophenyl)benzimidazole3-Chloro-4,5-difluorobenzoyl chloride, o-phenylenediamineEthanol4-6Reflux80-90
Synthesis of 2-(3-Chloro-4,5-difluorophenyl)benzoxazoles

Experimental Protocol:

  • To a stirred solution of o-aminophenol (1.0 eq) in a solvent like pyridine or N,N-dimethylacetamide (DMAc), add 3-chloro-4,5-difluorobenzoyl chloride (1.1 eq) portion-wise at room temperature.

  • Heat the mixture to 100-120 °C and stir for 3-5 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into a stirred mixture of ice and water.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data:

HeterocycleStarting MaterialsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
2-(3-Chloro-4,5-difluorophenyl)benzoxazole3-Chloro-4,5-difluorobenzoyl chloride, o-aminophenolPyridine3-5100-12075-85
Synthesis of a Novel Quinolone Core

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines, which are precursors to many fluoroquinolone antibiotics.[1]

Gould_Jacobs_Reaction Gould-Jacobs Reaction for Quinolone Synthesis A 3-Chloro-4,5-difluoroaniline C Condensation Intermediate A->C Heat B Diethyl ethoxymethylenemalonate (EMME) B->C D Quinolone Core (Ethyl 7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) C->D Thermal Cyclization (e.g., in Dowtherm A)

Caption: Gould-Jacobs reaction for quinolone synthesis.

Experimental Protocol:

  • Condensation: In a round-bottom flask, mix equimolar amounts of 3-chloro-4,5-difluoroaniline and diethyl ethoxymethylenemalonate (EMME). Heat the mixture to 100-120 °C with stirring for 1-2 hours.

  • Cyclization: Add a high-boiling point solvent such as Dowtherm A or diphenyl ether to the reaction mixture. Heat the mixture to 240-260 °C for 30-60 minutes.

  • Work-up: Cool the reaction mixture and add hexane or petroleum ether to precipitate the product.

  • Filter the solid, wash with hexane, and dry. The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid.

Quantitative Data:

ProductStarting MaterialsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Ethyl 7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate3-Chloro-4,5-difluoroaniline, EMMEDowtherm A2-3100-26070-85

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified laboratory personnel. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Note and Protocol: Nitration of 3-Chloro-4,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of aromatic compounds is a fundamental and crucial reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group serves as a versatile precursor for the synthesis of various other functionalities, such as amines, which are pivotal in the development of pharmaceuticals and agrochemicals. The electronic and steric effects of existing substituents on the aromatic ring significantly influence the regioselectivity and rate of the nitration reaction. For halogenated benzoic acids, the electron-withdrawing nature of the halogen and carboxylic acid groups deactivates the ring, often necessitating forcing conditions for nitration to proceed effectively. This document provides a detailed experimental procedure for the nitration of 3-Chloro-4,5-difluorobenzoic acid to yield 5-Chloro-6,7-difluoro-3-nitrobenzoic acid, a potentially valuable intermediate in medicinal chemistry and materials science. The protocol is based on established methods for the nitration of similar halogenated aromatic carboxylic acids.

Reaction Scheme

Figure 1: General reaction scheme for the nitration of this compound.

Experimental Protocol

This protocol is adapted from a similar procedure for the nitration of 3-Chloro-4-fluorobenzoic acid[1]. Researchers should exercise caution and adhere to all laboratory safety guidelines, particularly when handling concentrated acids.

Materials and Reagents:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Dissolution: Carefully add concentrated sulfuric acid to the flask. Stir the mixture at room temperature until the starting material is completely dissolved.

  • Addition of Nitrating Agent: Cool the flask in an ice bath. Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining a low temperature to control the exothermic reaction.

  • Reaction: After the addition of nitric acid is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • Heating: Subsequently, heat the reaction mixture to 100 °C and maintain this temperature for 2 hours with continuous stirring. The reaction should be monitored for completion using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate beaker, prepare a mixture of crushed ice and water.

  • Precipitation: Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual acid.

  • Drying: Dry the purified product, 5-Chloro-6,7-difluoro-3-nitrobenzoic acid, under vacuum or in a desiccator to a constant weight.

Data Presentation

The following table summarizes the quantitative data for a representative nitration of a similar substrate, 3-Chloro-4-fluorobenzoic acid, as reported in the literature[1]. This data can serve as a benchmark for the expected outcome of the nitration of this compound.

ParameterValueReference
Starting Material3-Chloro-4-fluorobenzoic acid[1]
Moles of Starting Material14.32 mmol[1]
Nitric Acid (molar eq.)1.5 eq.[1]
Sulfuric Acid (volume)10 ml[1]
Reaction Temperature100 °C[1]
Reaction Time2 hours[1]
Product Yield (mass)2.44 g[1]
Product Yield (percentage)78%[1]
Product AppearanceWhite powder[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the nitration of this compound.

experimental_workflow start Start dissolve Dissolve this compound in concentrated H₂SO₄ start->dissolve add_hno3 Add concentrated HNO₃ dropwise at low temperature dissolve->add_hno3 react_rt Stir at room temperature for 30 minutes add_hno3->react_rt heat Heat to 100 °C for 2 hours react_rt->heat workup Pour into ice-water slurry heat->workup filter_wash Filter and wash with cold water workup->filter_wash dry Dry the product filter_wash->dry end End dry->end

Caption: Experimental workflow for the synthesis of 5-Chloro-6,7-difluoro-3-nitrobenzoic acid.

Safety Precautions

  • All manipulations involving concentrated nitric acid and sulfuric acid must be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • The addition of the reaction mixture to water is highly exothermic and may cause splashing. This should be done slowly and with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Discussion

The nitration of halogenated benzoic acids is often challenging due to the deactivating effects of the substituents. The use of a mixture of concentrated nitric acid and sulfuric acid is a standard and effective method for generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the reduced nucleophilicity of the aromatic ring[2][3][4][5]. The reaction temperature is a critical parameter; while initial addition is performed at a low temperature to control the exothermicity, subsequent heating is required to drive the reaction to completion[1]. The regioselectivity of the nitration is directed by the existing substituents. The carboxylic acid group is a meta-director, while the halogen atoms are ortho, para-directors. The ultimate position of the incoming nitro group will be a result of the combined directing effects and steric hindrance. In the case of this compound, the expected product is 5-Chloro-6,7-difluoro-3-nitrobenzoic acid. It is important to be aware of the potential formation of isomers, which may require purification by recrystallization or chromatography to obtain the desired product in high purity[6].

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4,5-difluorobenzoic acid. The following information addresses common impurities and experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthesis routes for this compound and their potential impurities?

A1: Two common synthetic pathways to this compound are:

  • Organometallic Route (Grignard or Lithiation): This typically involves the reaction of a Grignard reagent or an organolithium species, formed from a suitable precursor like 1-bromo-3-chloro-4,5-difluorobenzene or 1,2-difluoro-4-chlorobenzene, with carbon dioxide.

  • Diazotization Route: This route may start from an aniline derivative, such as 3-chloro-4,5-difluoroaniline, which undergoes diazotization followed by a Sandmeyer-type reaction (e.g., using copper cyanide followed by hydrolysis) or other transformations to introduce the carboxylic acid group.

Each route has a characteristic impurity profile.

Q2: During a Grignard-based synthesis, my yield is low and I observe a significant amount of a non-polar byproduct. What is it likely to be and how can I minimize it?

A2: The most probable non-polar byproduct is a biphenyl derivative, formed from a coupling reaction between the Grignard reagent and unreacted starting halide.

Troubleshooting Biphenyl Formation:

  • Slow Addition of Halide: Add the solution of the haloaromatic starting material dropwise to the magnesium turnings. This maintains a low concentration of the halide, disfavoring the coupling side reaction.

  • Temperature Control: While the initiation of a Grignard reaction may require gentle heating, excessive temperatures can promote biphenyl formation. Maintain a gentle reflux.

  • Magnesium Quality: Ensure the magnesium turnings are fresh and not coated with a thick oxide layer. Activation with a small crystal of iodine or 1,2-dibromoethane can be beneficial.

Q3: I am using a diazotization route starting from 3-chloro-4,5-difluoroaniline and my final product is contaminated with a phenolic impurity. What is the likely cause?

A3: The diazonium salt intermediate is susceptible to reaction with water, which leads to the formation of the corresponding phenol, in this case, 3-chloro-4,5-difluorophenol.

Troubleshooting Phenol Formation:

  • Anhydrous Conditions: To the extent possible, use anhydrous solvents and reagents during the diazotization and subsequent reaction steps to minimize the presence of water.

  • Low Temperature: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process to ensure the stability of the diazonium salt and prevent its premature decomposition.

Q4: My final product shows broad peaks in the NMR and a depressed melting point, suggesting multiple impurities that are difficult to separate. What could be the source of these?

A4: Complex impurity profiles can arise from side reactions involving the reactive intermediates. In syntheses involving nitration followed by reduction to an amine, and then diazotization, several hard-to-remove byproducts can be generated. For instance, incomplete reduction of a nitro group or side reactions during diazotization can lead to a mixture of closely related aromatic compounds.

Troubleshooting Complex Mixtures:

  • Reaction Monitoring: Carefully monitor each step of the synthesis (e.g., by TLC or HPLC) to ensure complete conversion before proceeding to the next step.

  • Purification of Intermediates: Purifying key intermediates can prevent the carry-over of impurities into the final product.

  • Optimized Work-up: The work-up procedure is critical. Acid-base extractions are often effective for separating the acidic product from neutral or basic impurities.

Impurity Summary

The following table summarizes common impurities, their likely origin, and suggested analytical methods for detection.

Impurity NameChemical StructureLikely Synthetic OriginRecommended Analytical Method
Unreacted Starting Material (e.g., 1-bromo-3-chloro-4,5-difluorobenzene)Varies depending on the starting material.Incomplete reaction during Grignard formation or other initial steps.GC-MS, HPLC-UV
Biphenyl Derivative (e.g., 2,2'-dichloro-3,3',4,4'-tetrafluorobiphenyl)Ar-Ar (where Ar is the chloro-difluoro-phenyl moiety)Coupling of Grignard reagent with unreacted aryl halide.GC-MS, HPLC-UV
3-Chloro-4,5-difluorophenolC₆H₃ClF₂OReaction of the diazonium intermediate with water.GC-MS, HPLC-UV
Over-reduced or Incompletely Reacted IntermediatesVariesIncomplete reduction of a nitro group or incomplete diazotization.HPLC-UV, LC-MS

Experimental Protocols

General Protocol for Synthesis via Grignard Reaction

This is a generalized procedure and should be adapted and optimized based on specific laboratory conditions and safety protocols.

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere).

    • Magnesium turnings are placed in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • A solution of the appropriate aryl halide (e.g., 1-bromo-3-chloro-4,5-difluorobenzene) in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared.

    • A small amount of the aryl halide solution is added to the magnesium to initiate the reaction. Initiation may be aided by gentle warming, sonication, or the addition of an iodine crystal.

    • Once the reaction has started (indicated by cloudiness and/or gentle reflux), the remaining aryl halide solution is added dropwise at a rate that maintains a controlled reflux.

    • After the addition is complete, the reaction mixture is stirred until the magnesium is consumed.

  • Carboxylation:

    • The Grignard reagent solution is slowly added to an excess of crushed dry ice (solid CO₂) with vigorous stirring. This is an exothermic reaction and should be cooled in an ice bath.

    • Alternatively, the Grignard reagent can be poured over the dry ice.

  • Work-up and Purification:

    • After the dry ice has sublimated, the reaction is quenched by the slow addition of an aqueous acid (e.g., dilute HCl or H₂SO₄).

    • The organic layer is separated, and the aqueous layer is extracted with an ether solvent.

    • The combined organic layers are washed with brine.

    • The product is extracted from the organic phase into an aqueous basic solution (e.g., dilute NaOH).

    • The aqueous basic layer is then acidified to precipitate the carboxylic acid.

    • The crude this compound is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

Troubleshooting_Guide cluster_synthesis Synthesis of this compound cluster_grignard_issues Grignard Route Issues cluster_diazo_issues Diazotization Route Issues cluster_solutions Solutions Start Start Grignard_Route Grignard Route Start->Grignard_Route Diazotization_Route Diazotization Route Start->Diazotization_Route Low_Yield Low Yield / Non-polar Impurity Grignard_Route->Low_Yield Phenolic_Impurity Phenolic Impurity Diazotization_Route->Phenolic_Impurity Biphenyl_Formation Biphenyl Formation Low_Yield->Biphenyl_Formation Likely Cause Slow_Addition Slow Halide Addition Biphenyl_Formation->Slow_Addition Temp_Control Temperature Control Biphenyl_Formation->Temp_Control Reaction_with_Water Reaction of Diazonium Salt with Water Phenolic_Impurity->Reaction_with_Water Likely Cause Anhydrous_Conditions Anhydrous Conditions Reaction_with_Water->Anhydrous_Conditions Low_Temp_Diazo Low Temp. Diazotization Reaction_with_Water->Low_Temp_Diazo

Caption: Troubleshooting logic for common synthesis issues.

Experimental_Workflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware & Inert Atmosphere Grignard_Formation Grignard Reagent Formation (Slow Addition) Dry_Glassware->Grignard_Formation Aryl_Halide Aryl Halide in Anhydrous Ether Aryl_Halide->Grignard_Formation Mg_Turnings Magnesium Turnings Mg_Turnings->Grignard_Formation Carboxylation Carboxylation (addition to Dry Ice) Grignard_Formation->Carboxylation Acid_Quench Aqueous Acid Quench Carboxylation->Acid_Quench Extraction Acid-Base Extraction Acid_Quench->Extraction Precipitation Precipitation Extraction->Precipitation Filtration Filtration & Drying Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization

Caption: General experimental workflow for Grignard synthesis.

Technical Support Center: Purification of Crude 3-Chloro-4,5-difluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Chloro-4,5-difluorobenzoic acid via recrystallization.

Troubleshooting Guide

Encountering issues during the recrystallization of this compound is common. This guide addresses specific problems in a question-and-answer format to assist in resolving experimental challenges.

Problem Possible Cause Solution
Low or No Crystal Formation Upon Cooling The solution is not saturated (too much solvent was added).Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The cooling process is too rapid.Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
The solution is supersaturated.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.
Formation of an Oil Instead of Crystals ("Oiling Out") The boiling point of the solvent is higher than the melting point of the compound.Select a solvent with a lower boiling point.
The concentration of the solute is too high, or the solution was cooled too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
The crude material has a high level of impurities.Consider a preliminary purification step, such as a column chromatography "plug," before recrystallization.
Poor Recovery of the Purified Product Too much solvent was used, leading to a significant amount of product remaining in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Dilute the solution with a small amount of hot solvent before filtration if necessary.
The crystals were not completely transferred from the crystallization flask or were lost during washing.Ensure all crystals are scraped from the flask. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals Appear Colored or Impure The impurity is co-crystallizing with the product.Try a different recrystallization solvent or a solvent pair. Activated carbon (charcoal) can be used to remove colored impurities, but it may also adsorb some of the desired product.
The washing step was insufficient.Wash the filtered crystals with a small amount of fresh, ice-cold solvent to remove residual impurities from the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Based on the polarity of the molecule (a substituted benzoic acid), suitable solvents could include ethanol, methanol, or a mixture of an organic solvent and water (e.g., ethanol/water).[1][2] Experimental testing is crucial to determine the optimal solvent or solvent system.

Q2: How do I select a suitable solvent if solubility data is unavailable?

A2: A simple "test tube" method can be used. Place a small amount of the crude this compound in a test tube and add a few drops of the potential solvent. Observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but show poor solubility when cold.

Q3: My compound is dissolving in the cold solvent. What should I do?

A3: If the compound is soluble in the solvent at room temperature, that solvent is not suitable for recrystallization. You should choose a less polar solvent or a solvent mixture.

Q4: Can I reuse the mother liquor?

A4: The mother liquor contains dissolved product and impurities. While it is possible to recover more product from the mother liquor by evaporating some of the solvent and cooling again, this second crop of crystals will likely be less pure than the first. It is generally recommended to process the first crop of high-purity crystals separately.

Q5: What is the expected yield for this recrystallization?

A5: A successful recrystallization will never have a 100% yield, as some product will always remain dissolved in the mother liquor. A good recovery is typically in the range of 70-90%, depending on the purity of the crude material and the optimization of the procedure.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of crude this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Based on the properties of similar benzoic acid derivatives, an ethanol/water solvent system is a good starting point.[1][2]

  • Determine the optimal solvent and solvent ratio through small-scale trials.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent (e.g., near-boiling ethanol) while stirring until the solid just dissolves.

  • If using a solvent pair (e.g., ethanol/water), dissolve the compound in the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Pre-heat the filtration funnel and the receiving flask to prevent premature crystallization.

  • Pour the hot solution through a fluted filter paper into the clean, hot receiving flask.

4. Crystallization:

  • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

6. Drying:

  • Allow the crystals to dry on the filter paper under vacuum for a period.

  • Transfer the crystals to a watch glass and dry them further in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.

7. Analysis:

  • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

  • Calculate the percent recovery.

Data Presentation

Solvent Polarity Anticipated Solubility of this compound Suitability as a Recrystallization Solvent
WaterHighLow at room temperature, likely moderate when hot.Potentially suitable, especially in a mixture with a more soluble organic solvent.
MethanolHighHighLikely too soluble for good recovery; may be suitable as the "good" solvent in a pair.
EthanolHighHighLikely too soluble for good recovery; may be suitable as the "good" solvent in a pair.
AcetoneMedium-HighHighLikely too soluble for good recovery.
TolueneLowLow to ModeratePotentially suitable, but thorough testing is required.
HexaneVery LowVery LowUnlikely to be a good solvent.

Visualizations

Recrystallization_Workflow A Start: Crude 3-Chloro-4,5- difluorobenzoic acid B Dissolve in minimum amount of hot solvent A->B C Hot Filtration (if insoluble impurities exist) B->C Insoluble impurities? D Slow Cooling (Crystallization) B->D No insoluble impurities C->D E Vacuum Filtration (Collect Crystals) D->E F Wash with ice-cold solvent E->F G Dry the crystals F->G H End: Pure 3-Chloro-4,5- difluorobenzoic acid G->H

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Oiling Out Occurs Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent Check CoolTooFast Cooled too fast? NoCrystals->CoolTooFast Check SolventBP Solvent BP > MP? OilingOut->SolventBP Check Impure High impurity level? OilingOut->Impure Check PrematureCrystals Premature crystallization? LowYield->PrematureCrystals Check ExcessWash Excessive washing? LowYield->ExcessWash Check Evaporate Evaporate some solvent TooMuchSolvent->Evaporate Yes SlowCool Cool more slowly CoolTooFast->SlowCool Yes ChangeSolvent Change solvent SolventBP->ChangeSolvent Yes PrePurify Pre-purify crude Impure->PrePurify Yes HotFilter Use pre-heated funnel PrematureCrystals->HotFilter Yes MinWash Wash with minimal cold solvent ExcessWash->MinWash Yes

References

Identifying and minimizing side reactions in fluorinated benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of fluorinated benzoic acids, with a focus on identifying causes and providing actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete Reaction: Insufficient reaction time, inadequate temperature, or poor mixing.[1] Side Product Formation: Reaction conditions favoring competing reactions.[1] Product Decomposition: Instability of the product under reaction or workup conditions.[1] Impure Reagents: Presence of water or other contaminants in starting materials or solvents.[1]- Monitor reaction progress using TLC or HPLC to ensure completion.[2] - Optimize reaction time and temperature.[2] - Ensure vigorous stirring. - Adjust reaction conditions to disfavor known side reactions (see FAQs below). - Use high-purity, anhydrous solvents and reagents.[2]
Formation of Salicylic Acid (Hydroxylation) Byproduct This is a common side reaction in the diazotization of anthranilic acid, where the diazonium salt intermediate reacts with water.[2][3]- Anhydrous Conditions: Use anhydrous hydrogen fluoride to minimize water content.[3] - Solvent Choice: Employ a non-aqueous solvent system.[3] - Temperature Control: Maintain low temperatures (typically below 5°C) during diazotization to ensure diazonium salt stability.[2][3]
Complex Mixture of Byproducts/Tar Formation Benzyne Formation: Decomposition of the diazonium salt from anthranilic acid can form a highly reactive benzyne intermediate, leading to various side reactions.[3] Prolonged Boiling/High Temperature: Can lead to decomposition and the formation of tar-like substances.[4]- Strict Condition Control: Carefully control temperature and the rate of reagent addition during diazotization to minimize benzyne formation.[3] - Minimize Reaction Time: Limit boiling or heating time to the minimum required for reaction completion.[4] - Alternative Routes: Consider synthetic routes that do not involve the diazotization of anthranilic acid if benzyne formation is persistent.[3]
Incomplete Oxidation of Fluorotoluene Insufficient oxidizing agent, mild reaction conditions, or short reaction time can lead to residual fluoro-benzaldehyde or fluoro-benzyl alcohol.[3]- Sufficient Oxidant: Ensure an adequate stoichiometric amount of a strong oxidizing agent like KMnO₄ is used.[3] - Reaction Time/Temperature: Increase the reaction time or temperature, while carefully monitoring to avoid over-oxidation.[3]
Over-oxidation and Aromatic Ring Cleavage Harsh reaction conditions (e.g., excessive temperature, overly strong oxidizing agent) can lead to the degradation of the desired product.[3]- Milder Conditions: Use a less harsh oxidizing agent or milder reaction temperatures.[3] - Stoichiometry Control: Use a slight excess of the fluorotoluene relative to the oxidizing agent.[3]
Product is Discolored (Off-white, Yellowish, or Brown) Presence of organic impurities or tar-like byproducts from the synthesis.[5] This can be due to side reactions of the diazonium salt forming colored azo-compounds.[2]- Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[2][5] - Sublimation: Vacuum sublimation can be highly effective for separating the volatile product from non-volatile colored impurities.[5]
Difficulty in Product Crystallization Improper solvent choice, presence of impurities, cooling rate is too rapid, or the solution is supersaturated above the melting point of the impure compound.[5]- Optimize Solvent System: Ensure the chosen solvent has a high solubility differential for the product at high and low temperatures.[5] - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] - Scratching: Gently scratch the inside of the flask with a glass rod to induce nucleation. - Seed Crystals: Add a small crystal of the pure product to the solution.

Frequently Asked Questions (FAQs)

Q1: I'm performing a Balz-Schiemann reaction (diazotization of an aminobenzoic acid followed by fluorination). What are the critical parameters to control?

A1: The most critical parameters for a successful Balz-Schiemann reaction are:

  • Temperature: The diazotization step must be conducted at low temperatures, typically 0-5°C, to prevent the premature decomposition of the unstable diazonium salt.[2]

  • Anhydrous Conditions: The presence of water can lead to the formation of phenolic byproducts (e.g., salicylic acid).[2][3] Using anhydrous reagents and solvents is crucial.

  • Purity of the Diazonium Salt: Ensure the intermediate diazonium fluoborate is dry before the thermal decomposition step, as moisture can lead to violent decomposition and tar formation.[6]

Q2: My synthesis involves the oxidation of a fluorotoluene. What are the common pitfalls?

A2: The primary challenges are achieving complete oxidation without causing over-oxidation.

  • Incomplete Oxidation: Results in the presence of starting material or intermediate aldehydes (e.g., o-fluorobenzaldehyde).[2] Ensure a sufficient amount of a strong oxidizing agent is used and allow for adequate reaction time.[3]

  • Over-oxidation: Harsh conditions can lead to the cleavage of the aromatic ring.[3] Careful control of temperature and the stoichiometry of the oxidizing agent is necessary.[3]

Q3: I am attempting a nucleophilic aromatic substitution (SNAr) to introduce fluorine. Why is my reaction failing?

A3: SNAr reactions are highly sensitive to the electronic nature of the aromatic ring.

  • Activating Groups: The reaction is favored by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.[7][8] Without these, the reaction may not proceed.

  • Leaving Group: While fluorine is a poor leaving group in SN2 reactions, it can be effective in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.[7][9]

  • Anhydrous Conditions: The fluoride source (e.g., KF) and solvent must be scrupulously dry, as water will protonate the nucleophile and inhibit the reaction.

Q4: How can I effectively remove positional isomers (e.g., 3- and 4-fluorobenzoic acid) from my 2-fluorobenzoic acid product?

A4: Separating positional isomers is challenging due to their similar physical properties.[5]

  • Fractional Crystallization: This technique can sometimes be effective if there is a sufficient difference in the solubilities of the isomers in a particular solvent system.

  • Preparative Chromatography: For difficult separations, preparative HPLC or column chromatography is often the most effective method.[5]

Q5: What is the role of a phase-transfer catalyst in some fluorination reactions?

A5: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt or a crown ether (e.g., Kryptofix 222), is used to transport the fluoride anion from a solid or aqueous phase into an organic phase where the reaction occurs. This is particularly important when using ionic fluoride sources like KF or CsF, which have low solubility in many organic solvents.

Key Experimental Protocols

Protocol 1: Synthesis of 2-Fluorobenzoic Acid via Diazotization of Anthranilic Acid (Generalized)
  • Dissolution: Dissolve anthranilic acid in a suitable solvent like methoxyethyl methyl ether with anhydrous hydrogen fluoride.[1]

  • Diazotization: Cool the solution to 0-5°C in an ice bath.[1]

  • Slowly add a solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring and maintaining the low temperature.[1] Monitor for a persistent positive test for nitrous acid with starch-iodide paper.[6]

  • Fluorination: After the addition is complete, allow the reaction to proceed. This may involve warming to room temperature or refluxing for a set period (e.g., 3 hours).[1]

  • Workup and Purification: Cool the reaction mixture. Perform an appropriate workup, which may involve extraction with an organic solvent, followed by washing with water and brine.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

Protocol 2: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude fluorobenzoic acid in the minimum amount of a suitable hot solvent (e.g., ethanol).[5]

  • Water Addition: While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the saturation point).[5]

  • Re-dissolution: Add a few drops of the hot solvent to obtain a clear solution again.[5]

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal.[5]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent mixture.[5]

  • Drying: Dry the purified crystals in a vacuum oven.[5]

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • System: A reversed-phase HPLC system with a UV detector is typically used.[10]

  • Column: A C18 column is a common choice (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]

  • Gradient: A typical gradient might start at 70% aqueous and 30% organic, ramping to 100% organic over 15-20 minutes to elute all components.[10]

  • Sample Preparation: Prepare a solution of the fluorobenzoic acid sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[2]

  • Analysis: Inject the sample and monitor the chromatogram. Purity can be estimated by the area percentage of the main peak.[5]

Visualizations

G Troubleshooting Workflow for Low Yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Minimizing Side Reactions start Low Yield of Fluorinated Benzoic Acid check_reaction Check Reaction Completion (TLC, HPLC, NMR) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Appears Complete check_reaction->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Purity/ Stoichiometry incomplete->check_reagents analyze_impurities Analyze Crude Product for Side Products (NMR, GC-MS) complete->analyze_impurities end Optimized Synthesis increase_time->end increase_temp->end check_reagents->end side_products Significant Side Products Detected analyze_impurities->side_products Yes no_side_products Mainly Starting Material or Product analyze_impurities->no_side_products No adjust_temp Adjust Temperature (e.g., lower for diazotization) side_products->adjust_temp change_solvent Change Solvent (e.g., anhydrous) side_products->change_solvent alt_route Consider Alternative Synthetic Route side_products->alt_route workup_issue Investigate Product Loss During Workup/Purification no_side_products->workup_issue adjust_temp->end change_solvent->end alt_route->end workup_issue->end

Caption: Troubleshooting workflow for low yield synthesis.

G General Synthesis Pathway and Side Reactions cluster_diazotization Diazotization Route cluster_oxidation Oxidation Route cluster_side_reactions Common Side Reactions A Aminobenzoic Acid B Diazonium Salt Intermediate A->B NaNO2, Acid, <5°C P Fluorinated Benzoic Acid B->P F- source (e.g., HBF4, heat) S1 Hydroxybenzoic Acid (from Diazonium Salt + H2O) B->S1 S2 Benzyne Products (from Diazonium Salt decomp.) B->S2 C Fluorotoluene C->P Oxidizing Agent (e.g., KMnO4) S3 Fluorobenzaldehyde (Incomplete Oxidation) C->S3 Insufficient Oxidant S4 Ring Cleavage Products (Over-oxidation) P->S4 Harsh Conditions

Caption: Common synthesis routes and potential side reactions.

References

Optimization of reaction conditions for synthesizing 3-Chloro-4,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloro-4,5-difluorobenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am unable to initiate the lithiation of 1-chloro-2,3-difluorobenzene. What are the common causes and solutions?

A1: Failure to initiate the lithiation reaction is a common issue, often related to the quality of reagents and reaction setup.

  • Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). The solvent (typically THF or diethyl ether) must be anhydrous.

  • Quality of n-Butyllithium: The concentration of commercially available n-butyllithium can decrease over time. It is advisable to titrate the n-butyllithium solution before use to determine its exact molarity.

  • Passivation of Lithium Metal (if used directly): If you are preparing the organolithium reagent in situ, the surface of the lithium metal may be passivated. Ensure the lithium is clean and freshly cut to expose a reactive surface.

  • Low Temperature: The reaction is typically carried out at very low temperatures (e.g., -78 °C). Ensure your cooling bath is maintaining the target temperature.

Troubleshooting Steps:

  • Verify the anhydrous nature of your solvent and glassware.

  • Confirm the concentration of your n-butyllithium reagent.

  • If the reaction still doesn't start, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the lithium metal (if applicable).

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the carboxylation?

A2: The formation of isomeric products is a significant challenge in the synthesis of polysubstituted aromatic compounds. The regioselectivity of the lithiation is directed by the substituents on the aromatic ring. In the case of 1-chloro-2,3-difluorobenzene, the fluorine atoms are stronger ortho-directing groups than chlorine. However, steric hindrance can influence the position of lithiation.

  • Kinetic vs. Thermodynamic Control: At very low temperatures (-78 °C), the reaction is under kinetic control, and the lithiation will occur at the most acidic proton, which is typically ortho to a fluorine atom. If the reaction temperature is allowed to rise, equilibration can occur, leading to a mixture of isomers.

  • Choice of Base: The choice of the organolithium reagent can influence regioselectivity. For sterically hindered positions, a less bulky base might be preferable.

Optimization Strategies:

  • Maintain a consistently low reaction temperature (-78 °C) throughout the addition of n-butyllithium and the subsequent quenching with carbon dioxide.

  • Slowly add the n-butyllithium to the solution of 1-chloro-2,3-difluorobenzene to avoid localized heating.

  • Consider using a different organolithium reagent, such as s-butyllithium, which can sometimes offer different selectivity.

Q3: The yield of my desired product, this compound, is consistently low. What are the potential reasons and how can I improve it?

A3: Low yields can result from several factors throughout the experimental procedure.

  • Incomplete Lithiation: As discussed in Q1, ensure the lithiation reaction goes to completion.

  • Inefficient Carboxylation: The quenching of the aryllithium intermediate with carbon dioxide is a critical step.

    • Use freshly crushed dry ice or high-purity carbon dioxide gas to avoid introducing moisture.

    • Ensure efficient mixing during the quenching step to maximize the reaction between the aryllithium and CO2.

  • Side Reactions: The highly reactive aryllithium intermediate can participate in side reactions.

    • Wurtz-Fittig Coupling: The aryllithium can react with the starting material (1-chloro-2,3-difluorobenzene) to form a biphenyl derivative. This can be minimized by slow addition of the alkyllithium reagent at low temperature.

  • Work-up and Purification Losses: The product may be lost during the extraction and purification steps.

    • Ensure the pH is sufficiently acidic during the aqueous work-up to protonate the carboxylate and minimize its solubility in the aqueous layer.

    • Optimize the recrystallization solvent and conditions to maximize recovery of the pure product.

ParameterCondition 1Condition 2 (Optimized)
Temperature -60 °C-78 °C
n-BuLi Addition RapidSlow, dropwise
CO2 Quench Gaseous CO2 streamAddition to excess crushed dry ice
Yield LowImproved

Q4: I am observing the formation of a significant amount of a biphenyl byproduct. How can this be minimized?

A4: The formation of a biphenyl byproduct is likely due to a Wurtz-Fittig type coupling reaction between the aryllithium intermediate and unreacted 1-chloro-2,3-difluorobenzene.

Mitigation Strategies:

  • Slow Addition of n-Butyllithium: Adding the n-butyllithium slowly to the solution of the aryl halide ensures that the concentration of the aryllithium intermediate remains low at any given time, thus reducing the likelihood of it reacting with the starting material.

  • Inverse Addition: Consider adding the solution of 1-chloro-2,3-difluorobenzene to the n-butyllithium solution. This maintains a low concentration of the aryl halide in the presence of the aryllithium.

  • Low Temperature: Maintaining a very low reaction temperature (-78 °C or lower) will slow down the rate of the coupling side reaction.

Experimental Protocols

Proposed Synthesis of this compound via Ortho-lithiation

This protocol describes a plausible method for the synthesis of this compound starting from 1-chloro-2,3-difluorobenzene.

Materials:

  • 1-chloro-2,3-difluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

  • Initial Solution: Under an inert atmosphere, add 1-chloro-2,3-difluorobenzene (1 equivalent) and anhydrous THF to the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation: In a separate beaker, place an excess of freshly crushed dry ice. Quickly and carefully pour the reaction mixture onto the dry ice with vigorous stirring.

  • Quenching and Acidification: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding water. Acidify the mixture to pH 1-2 with concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Data Presentation

Table 1: Optimization of Lithiation and Carboxylation Conditions
EntryBase (equiv.)Temperature (°C)Quenching MethodYield of this compound (%)
1n-BuLi (1.1)-60CO2 (g)45
2n-BuLi (1.1)-78CO2 (g)55
3n-BuLi (1.1)-78Crushed Dry Ice70
4s-BuLi (1.1)-78Crushed Dry Ice65
5n-BuLi (1.5)-78Crushed Dry Ice68 (with increased byproducts)

Visualizations

Synthesis_Workflow Start Start: 1-chloro-2,3-difluorobenzene Lithiation Ortho-lithiation (n-BuLi, THF, -78°C) Start->Lithiation Intermediate Aryllithium Intermediate Lithiation->Intermediate Carboxylation Carboxylation (CO2 (s)) Intermediate->Carboxylation Workup Aqueous Work-up (HCl) Carboxylation->Workup Extraction Extraction (Diethyl Ether) Workup->Extraction Purification Purification (Recrystallization) Extraction->Purification Product Product: this compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impurities? No_Reaction No Reaction Start->No_Reaction Yes Isomer_Formation Isomer Formation Start->Isomer_Formation Yes Biphenyl_Byproduct Biphenyl Byproduct Start->Biphenyl_Byproduct Yes Check_Reagents Check Reagent Quality (Anhydrous conditions, n-BuLi titer) No_Reaction->Check_Reagents Control_Temp Maintain Low Temperature (-78°C) Isomer_Formation->Control_Temp Biphenyl_Byproduct->Control_Temp Slow_Addition Slow Reagent Addition Biphenyl_Byproduct->Slow_Addition

Caption: Troubleshooting decision tree for synthesis optimization.

Caption: Proposed reaction pathway for the synthesis.

Troubleshooting low yield in the synthesis of 3-Chloro-4,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Chloro-4,5-difluorobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Grignard reaction pathway, a common method for carboxylation of aryl halides.

Issue 1: Grignard Reagent Fails to Form or Forms in Low Yield

Question: I am trying to synthesize this compound by forming a Grignard reagent from 1-bromo-3-chloro-4,5-difluorobenzene, followed by carboxylation. However, I am observing little to no formation of the Grignard reagent. What are the potential causes and solutions?

Answer:

The formation of a Grignard reagent is highly sensitive to reaction conditions. Several factors could be hindering the reaction:

  • Presence of Moisture: Grignard reagents are extremely reactive towards protic sources, especially water.[1][2] Any trace of moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.

    • Solution: Ensure all glassware is rigorously dried, for instance, by oven-drying overnight and cooling under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. Diethyl ether and tetrahydrofuran (THF) are common solvents and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). The magnesium turnings should also be dry and fresh.

  • Inactive Magnesium Surface: The surface of the magnesium turnings can have a layer of magnesium oxide, which prevents the reaction from initiating.

    • Solution: Activate the magnesium turnings prior to the reaction. This can be achieved by methods such as:

      • Stirring the magnesium turnings vigorously under an inert atmosphere to mechanically break the oxide layer.

      • Adding a small crystal of iodine, which can react with the magnesium surface.[3]

      • Adding a few drops of a pre-formed Grignard reagent to initiate the reaction.

  • Difficulty of C-F Bond Activation: While you are likely starting from a bromo- or chloro-substituted benzene, the presence of fluorine atoms on the aromatic ring can influence the reactivity. The carbon-fluorine bond is very strong, making direct formation of a Grignard reagent from an aryl fluoride difficult.[4] While you are not targeting the C-F bond, its electron-withdrawing nature can affect the reactivity of the other halogen.

    • Solution: If starting from a chloro-precursor, consider switching to a bromo- or iodo-precursor, as the carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I, making the formation of the Grignard reagent more favorable with heavier halogens.

Issue 2: Low Yield of Carboxylic Acid Despite Apparent Grignard Formation

Question: I have successfully formed the Grignard reagent, but the final yield of this compound after carboxylation and workup is still low. What are the likely side reactions or procedural errors?

Answer:

Even with successful Grignard reagent formation, several factors can lead to a low yield of the desired carboxylic acid.

  • Reaction with Carbon Dioxide: The carboxylation step is critical.

    • Inefficient CO2 Delivery: If carbon dioxide gas is bubbled through the solution too quickly, it may not have sufficient time to react.[2]

    • Solution: Use solid carbon dioxide (dry ice). Crush the dry ice into a powder to maximize the surface area and add it to the Grignard reagent solution, or pour the Grignard solution onto an excess of crushed dry ice. This ensures a high concentration of CO2 for the reaction.

  • Side Reactions of the Grignard Reagent:

    • Protonation during Workup: The intermediate magnesium carboxylate salt needs to be protonated to yield the final carboxylic acid. If the workup is not performed correctly, you can lose the product.

      • Solution: The workup should be performed with a dilute acid (e.g., HCl or H2SO4) under cold conditions (e.g., in an ice bath) to protonate the carboxylate and dissolve the magnesium salts.[3][5]

    • Formation of Biphenyl Impurities: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide, leading to the formation of a biphenyl derivative.[3] This is favored at higher concentrations and temperatures.

      • Solution: Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide. Ensure the reaction temperature is controlled.

  • Loss of Product during Extraction: The desired carboxylic acid may be lost during the workup and extraction phase.

    • Solution: After acidification, the benzoic acid derivative will be in the organic layer. Ensure you perform multiple extractions with a suitable organic solvent to maximize recovery. Washing the organic layer with brine can help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the failure of the Grignard synthesis of this compound?

A1: The most frequent cause of failure is the presence of moisture in the reaction setup. Grignard reagents are potent bases and will react with even trace amounts of water, preventing the desired reaction from occurring.[1][2]

Q2: Can I use a different starting material instead of 1-bromo-3-chloro-4,5-difluorobenzene?

A2: Yes, while the bromo-derivative is often a good starting point, you could also use the corresponding iodo-compound, which is typically more reactive. Starting from the chloro-compound is also possible but may require more forcing conditions for Grignard formation. Another potential route involves the hydrolysis of 3-Chloro-4,5-difluorobenzonitrile.[6][7]

Q3: How can I confirm the formation of the Grignard reagent before proceeding with carboxylation?

A3: While in-situ analysis is not always straightforward, a simple qualitative test can be performed. Take a small aliquot of the reaction mixture, quench it with an acid, and analyze the organic layer by GC-MS or TLC to see if the corresponding protonated product (1-chloro-3,4-difluorobenzene) has been formed from the Grignard reagent.

Q4: My final product is a yellowish solid. What is this impurity?

A4: A common colored impurity in Grignard reactions is a biphenyl derivative, formed from the coupling of the Grignard reagent with the starting aryl halide.[3] This impurity is typically less polar than the desired carboxylic acid and can often be removed by recrystallization or column chromatography.

Data Presentation

Table 1: General Reaction Parameters for Grignard Synthesis

ParameterRecommended ConditionRationale
Solvent Anhydrous diethyl ether or THFEthereal solvents are crucial for stabilizing the Grignard reagent.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric oxygen and moisture.
Temperature Gentle reflux for Grignard formation; 0°C to room temperature for carboxylationControls reaction rate and minimizes side reactions.[8]
Reactant Ratio Slight excess of MagnesiumEnsures complete conversion of the aryl halide.
Carboxylation Agent Solid CO2 (dry ice)Provides a high concentration of CO2 for efficient reaction.
Workup Cold, dilute acid (e.g., 1M HCl)Protonates the carboxylate and dissolves magnesium salts.[5]

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4,5-difluorophenylmagnesium bromide (Grignard Reagent)
  • Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve 1-bromo-3-chloro-4,5-difluorobenzene (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small amount of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Protocol 2: Carboxylation of 3-Chloro-4,5-difluorophenylmagnesium bromide
  • Cool the freshly prepared Grignard reagent solution in an ice bath.

  • In a separate beaker, crush an excess of solid carbon dioxide (dry ice) into a fine powder.

  • Slowly and carefully, pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, and the excess CO2 to sublime.

  • Slowly add a cold, dilute solution of hydrochloric acid (e.g., 1M) to the reaction mixture to quench any unreacted Grignard reagent and to protonate the magnesium carboxylate salt.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can then be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow A Start: 1-bromo-3-chloro- 4,5-difluorobenzene B Mg, Anhydrous Ether/THF A->B Reacts with C Grignard Reagent Formation (3-Chloro-4,5-difluorophenyl- magnesium bromide) B->C Forms D 1. Solid CO2 (Dry Ice) 2. Acidic Workup (e.g., HCl) C->D Reacts with E Product: 3-Chloro-4,5- difluorobenzoic acid D->E Yields

Caption: Synthesis workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Q1 Was the Grignard reagent successfully formed? Start->Q1 A1_No Check for moisture. Activate Mg surface. Consider a more reactive aryl halide (e.g., Iodo-). Q1->A1_No No Q2 Was the carboxylation and workup optimal? Q1->Q2 Yes End Improved Yield A1_No->End A2_No Use excess solid CO2. Ensure cold acidic workup. Check for product loss during extraction. Q2->A2_No No Side_Reactions Consider side reactions: - Biphenyl formation - Protonation of Grignard Q2->Side_Reactions Yes A2_No->End Side_Reactions->End

Caption: Troubleshooting flowchart for low yield synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to benzyne-related byproducts in fluorinated aromatic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are benzyne-related byproducts and why do they form during fluorinated aromatic synthesis?

A1: Benzyne-related byproducts are undesired isomers and adducts that arise from a competing reaction mechanism to the desired nucleophilic aromatic substitution (SNAr). This alternative pathway, known as the elimination-addition mechanism, involves the formation of a highly reactive intermediate called benzyne.[1][2] This mechanism is favored under specific conditions, such as when using unactivated aryl halides (lacking electron-withdrawing groups) in the presence of very strong bases (e.g., sodium amide, potassium amide, or organolithium reagents).[2][3] The highly strained triple bond in the benzyne intermediate is very reactive and can be attacked by any available nucleophile in the reaction mixture, not just the intended fluoride, leading to a mixture of products.[4]

Q2: What are the common types of benzyne-related byproducts I might encounter?

A2: The most common benzyne-related byproducts include:

  • Regioisomers (Cine-substitution products): The incoming nucleophile (fluoride or other nucleophiles) can add to either carbon of the benzyne triple bond. This results in the formation of isomers where the fluoride is positioned on the carbon adjacent to where the leaving group was originally located.[2]

  • Solvent Adducts: If the solvent can act as a nucleophile (e.g., amines, alcohols), it can be trapped by the benzyne intermediate.

  • Dimers: Benzyne can react with itself to form biphenylene and other dimeric or trimeric species.[2]

  • Trapping Adducts: If other reactive species are present, such as dienes (e.g., furan, which can be formed from the decomposition of some solvents like THF), they can undergo cycloaddition reactions with benzyne.[1]

Q3: How can I detect the presence of benzyne-related byproducts in my reaction mixture?

A3: The presence of benzyne-related byproducts can typically be detected using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR are powerful tools for identifying isomeric byproducts. The appearance of unexpected signals or complex coupling patterns in the aromatic region can indicate the presence of multiple isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for separating and identifying different components in your reaction mixture. The presence of multiple peaks with the same mass-to-charge ratio as your desired product is a strong indicator of isomer formation.

  • Thin Layer Chromatography (TLC): While not definitive, the appearance of multiple spots with similar Rf values can suggest the presence of closely related isomers that may be difficult to separate.

Troubleshooting Guides

Problem 1: My 19F NMR and GC-MS show multiple product peaks with the same mass, suggesting isomeric byproducts.
  • Possible Cause: Formation of a benzyne intermediate is leading to cine-substitution. This is likely if you are using an unactivated aryl halide and a very strong base.

  • Troubleshooting Steps:

    • Modify Reaction Conditions to Favor SNAr:

      • If possible, switch to an aryl halide that is activated by an electron-withdrawing group (e.g., -NO2, -CN, -CF3) at the ortho or para position to the leaving group.[1] This will significantly accelerate the desired SNAr pathway.

      • Use a milder base or a fluoride source that is less basic. For example, potassium fluoride (KF) with a phase-transfer catalyst (e.g., tetrabutylammonium chloride) is often a good alternative to stronger bases.[5]

      • Consider alternative fluorination methods that do not rely on strong bases, such as deoxyfluorination of phenols using reagents like PhenoFluorMix™.[6]

    • Optimize Reaction Temperature: Benzyne formation can sometimes be favored at higher temperatures. Try running the reaction at a lower temperature to see if the formation of byproducts is suppressed.

  • Purification Strategy: Separating constitutional isomers can be challenging due to their similar polarities.[6]

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly with a C18 or phenyl-hexyl column, is often the most effective method for separating isomers.[7]

    • Flash Chromatography Optimization: While difficult, separation via flash chromatography may be possible with careful optimization. Try using a long column with a shallow solvent gradient and a slow flow rate.[7]

    • Crystallization: If your desired product is a solid, fractional crystallization may be an effective purification method.

Problem 2: My reaction yield is low, and I'm observing high molecular weight byproducts.
  • Possible Cause: The benzyne intermediate may be undergoing dimerization or polymerization. This is more likely at higher concentrations of the benzyne precursor.

  • Troubleshooting Steps:

    • Decrease Reactant Concentration: Running the reaction under more dilute conditions can disfavor intermolecular reactions like dimerization.

    • Use a Trapping Agent (if compatible): In some specialized cases, a temporary trapping agent can be used to protect the benzyne, but this is generally not a practical solution for clean fluorination and adds complexity.

    • Re-evaluate the Synthetic Route: As with isomer formation, the best solution is often to switch to reaction conditions that avoid benzyne formation altogether (see Problem 1).

Experimental Protocols

Protocol 1: General Method for SNAr Fluorination with KF and a Phase-Transfer Catalyst (to minimize benzyne formation)
  • Reagent Preparation: Ensure that potassium fluoride is anhydrous. This can be achieved by spray-drying or by heating under vacuum. The substrate and solvent should also be anhydrous.

  • Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the activated aryl halide (1.0 eq.), anhydrous potassium fluoride (2.0-3.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium chloride (1.0-1.5 eq.).

  • Solvent Addition: Add a high-boiling point, polar aprotic solvent (e.g., DMF, DMSO, or sulfolane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Purification of Isomeric Products by Preparative HPLC
  • Column Selection: Choose a suitable reverse-phase column, such as a C18 or phenyl-hexyl column, with appropriate dimensions for the scale of your separation.

  • Mobile Phase Optimization: Develop a mobile phase system (typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid) that provides good separation of the isomers on an analytical HPLC.

  • Sample Preparation: Dissolve the crude product mixture in a minimal amount of the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions as they elute, monitoring the separation with a UV detector.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to identify the fractions containing the pure desired product. Pool the pure fractions.

  • Product Isolation: Remove the mobile phase solvents from the pooled fractions, typically by rotary evaporation, to isolate the purified product.

Data Presentation

Table 1: Comparison of Fluorination Methods and Propensity for Benzyne-Related Byproduct Formation

Fluorination MethodTypical SubstrateBase/ReagentTemperatureBenzyne Byproduct Risk
Classical SNAr Activated Aryl HalideK-F, CsFHighLow
Benzyne-Mediated Unactivated Aryl HalideNaNH2, KNH2, R-LiHighHigh
Phase-Transfer Catalysis Activated Aryl HalideKF/Bu4NClModerateVery Low
Deoxyfluorination PhenolPhenoFluorMix™MildNone

Visualizations

benzyne_formation cluster_start Starting Material cluster_base Base cluster_intermediate Intermediate cluster_products Products ArylHalide Aryl Halide (Unactivated) Benzyne Benzyne Intermediate ArylHalide->Benzyne Elimination StrongBase Strong Base (e.g., NaNH2) DesiredProduct Desired Fluorinated Product Benzyne->DesiredProduct Addition of F- Isomer Isomeric Byproduct (Cine-substitution) Benzyne->Isomer Addition of F- Other Other Byproducts (Dimers, etc.) Benzyne->Other Self-reaction, etc.

Caption: Formation of benzyne-related byproducts via an elimination-addition mechanism.

troubleshooting_workflow Start Isomeric Byproducts Detected? ModifyConditions Modify Reaction Conditions: - Use activated aryl halide - Use milder base (KF/PTC) - Lower temperature Start->ModifyConditions Yes Purify Purification Strategy: - Preparative HPLC - Optimized Flash Chromatography - Crystallization Start->Purify No, proceed to purification ChangeMethod Change Fluorination Method (e.g., Deoxyfluorination) ModifyConditions->ChangeMethod Byproducts still present ModifyConditions->Purify Byproducts reduced ChangeMethod->Purify Byproducts eliminated End Pure Product Purify->End Successful EndFail Impure Product Purify->EndFail Unsuccessful

References

Preventing "oiling out" during the crystallization of 3-Chloro-4,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the crystallization of 3-Chloro-4,5-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly the prevention of "oiling out," during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it occur during the crystallization of this compound?

A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than as a solid crystalline phase. This oil is a supersaturated solution of the compound that is immiscible with the bulk solvent. For this compound, this can be particularly problematic, leading to poor purification and the formation of an amorphous solid instead of discrete crystals.

The primary causes of oiling out include:

  • High Supersaturation: This occurs when the concentration of the solute in the solution significantly exceeds its solubility limit at a given temperature.[1]

  • Rapid Cooling: A sudden decrease in temperature can generate a high level of supersaturation, not allowing enough time for the molecules to orient themselves into a crystal lattice.

  • Inappropriate Solvent Choice: The ideal solvent should exhibit a significant difference in solubility for the compound at high and low temperatures. If the compound is too soluble, it may not crystallize upon cooling, and if it is not soluble enough, large volumes of solvent will be required.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, promoting the separation of an oil phase where these impurities may be more soluble.

Q2: How does "oiling out" negatively impact the final product?

A2: Oiling out can have several detrimental effects on the quality of the crystallized this compound:

  • Poor Purification: The oily phase can act as a solvent for impurities. When the oil eventually solidifies, these impurities can become trapped within the solid, leading to a lower purity product.

  • Amorphous Product: The oil may solidify into a non-crystalline, amorphous solid. Amorphous solids can have different physical properties (e.g., solubility, stability) compared to the crystalline form, which is often undesirable in pharmaceutical applications.

  • Inconsistent Crystal Form (Polymorphism): Oiling out can lead to the formation of different crystal forms (polymorphs) or a mixture of forms, which can affect the drug's performance.

  • Difficult Isolation and Handling: An oily or amorphous product can be difficult to filter, dry, and handle in subsequent processing steps.

Q3: What are the key process parameters to control to prevent "oiling out"?

A3: To prevent oiling out, it is crucial to control the following parameters:

  • Supersaturation Level: Maintain a controlled and moderate level of supersaturation. This can be achieved by adjusting the solute concentration and the cooling rate.

  • Cooling Rate: Employ a slow and controlled cooling profile to allow sufficient time for nucleation and crystal growth.

  • Solvent System: Select an appropriate solvent or solvent mixture through systematic screening.

  • Seeding: Introduce seed crystals at the right temperature and supersaturation level to promote controlled crystal growth over spontaneous nucleation.[2][3]

  • Agitation: Proper agitation ensures homogenous temperature and concentration throughout the crystallization vessel, preventing localized areas of high supersaturation.

Troubleshooting Guide: Preventing "Oiling Out"

This guide provides a systematic approach to troubleshooting and preventing oiling out during the crystallization of this compound.

Problem: The compound separates as an oil instead of crystals upon cooling.

Below is a troubleshooting workflow to address this issue:

G start Oiling Out Observed check_supersaturation Is Supersaturation Too High? start->check_supersaturation reduce_concentration Reduce Solute Concentration check_supersaturation->reduce_concentration Yes check_solvent Is the Solvent System Optimal? check_supersaturation->check_solvent No slow_cooling Implement Slower Cooling Profile reduce_concentration->slow_cooling slow_cooling->check_solvent solvent_screen Perform Solvent Screening check_solvent->solvent_screen No check_seeding Was Seeding Performed? check_solvent->check_seeding Yes use_cosolvent Use a Co-solvent/Anti-solvent solvent_screen->use_cosolvent use_cosolvent->check_seeding implement_seeding Implement Seeding Strategy check_seeding->implement_seeding No check_impurities Are Impurities Present? check_seeding->check_impurities Yes implement_seeding->check_impurities purify_material Purify Starting Material (e.g., charcoal treatment) check_impurities->purify_material Yes solution Crystals Formed Successfully check_impurities->solution No purify_material->solution

Caption: Troubleshooting workflow for preventing "oiling out".

Data Presentation

Table 1: Illustrative Solvent Screening for Crystallization of this compound

A systematic solvent screening is crucial to identify a suitable system for crystallization. The ideal solvent will dissolve the compound at elevated temperatures but show low solubility at room temperature or below.

Solvent SystemPolarity IndexBoiling Point (°C)Solubility at 80°C (g/100mL) (Illustrative)Crystal Morphology (Expected)Oiling Out Tendency
Toluene2.411115NeedlesLow
Ethyl Acetate4.47735PlatesModerate
Acetone5.15650Small NeedlesHigh
Isopropanol3.98240PrismsModerate
Water10.2100<1Fine NeedlesLow (if soluble)
Toluene/Heptane (80:20)N/A~10512NeedlesVery Low
Ethanol/Water (70:30)N/A~8025PlatesLow-Moderate

Note: The solubility data presented here are illustrative and should be determined experimentally for precise process development.

Experimental Protocols

Protocol 1: General Cooling Crystallization of this compound

This protocol outlines a general procedure for cooling crystallization, which can be adapted based on the chosen solvent system from the screening process.

G cluster_0 Crystallization Protocol A 1. Dissolution: Dissolve crude this compound in a suitable solvent at an elevated temperature (e.g., Toluene at 90-100°C) until a clear solution is obtained. B 2. Cooling (Controlled): Cool the solution slowly and at a controlled rate. For example, 10°C per hour. A->B C 3. Seeding (Optional but Recommended): Introduce seed crystals (1-2% w/w) when the solution is slightly supersaturated (e.g., cooled to 70-75°C). B->C D 4. Maturation: Hold the slurry at the final temperature (e.g., 0-5°C) for a period (e.g., 2-4 hours) to maximize yield. C->D E 5. Isolation: Isolate the crystals by filtration. D->E F 6. Washing: Wash the crystals with a small amount of cold solvent. E->F G 7. Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50°C). F->G

Caption: General workflow for cooling crystallization.

Detailed Steps:

  • Dissolution: In a suitable reaction vessel, charge the crude this compound and the chosen solvent (e.g., Toluene, approximately 6-8 volumes). Heat the mixture with stirring to the desired temperature (e.g., 90-100°C) until all the solid has dissolved.

  • Controlled Cooling: Begin cooling the solution at a slow, controlled rate (e.g., 10°C/hour). Rapid cooling should be avoided as it can lead to oiling out.

  • Seeding: Once the solution has reached a temperature where it is slightly supersaturated (this should be determined experimentally, for instance, 20-25°C below the dissolution temperature), add a small amount (1-2% by weight of the solute) of previously isolated, pure this compound crystals as seeds.[2][4] This will encourage crystallization on the seed surfaces rather than spontaneous nucleation.

  • Maturation: Continue the slow cooling to the final crystallization temperature (e.g., 0-5°C). Hold the resulting slurry at this temperature for 2-4 hours with gentle agitation to allow for complete crystallization and maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization of this compound

This method can be effective if a suitable single solvent system is not found. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble.

1. Solvent Selection:

  • Good Solvent: A solvent in which this compound is highly soluble (e.g., acetone, ethanol).
  • Anti-Solvent: A solvent in which the compound is poorly soluble but is miscible with the good solvent (e.g., water, heptane).

2. Procedure:

  • Dissolve the crude this compound in a minimal amount of the good solvent at room temperature or slightly elevated temperature.
  • Slowly add the anti-solvent to the stirred solution. The addition should be dropwise to avoid generating localized high supersaturation.
  • Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.
  • If available, add seed crystals at this point to promote controlled crystallization.
  • Allow the mixture to stir at a constant temperature for a period to allow for crystal growth.
  • Isolate, wash, and dry the crystals as described in the cooling crystallization protocol.

By following these guidelines and systematically optimizing the crystallization parameters, the issue of "oiling out" during the purification of this compound can be effectively prevented, leading to a high-quality crystalline product.

References

Technical Support Center: Regioselectivity in Reactions with 3-Chloro-4,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-4,5-difluorobenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions with this compound?

A1: The regioselectivity of EAS reactions on this compound is primarily governed by the electronic effects of the substituents on the aromatic ring: the carboxylic acid group (-COOH), the chlorine atom (-Cl), and the two fluorine atoms (-F).

  • Directing Effects of Substituents:

    • The carboxylic acid group is a deactivating, meta-directing group.[1][2]

    • The chlorine and fluorine atoms are deactivating, ortho, para-directing groups.[1][2][3]

  • Steric Hindrance: The presence of multiple substituents can cause steric hindrance, which may influence the accessibility of certain positions to incoming electrophiles.[4][5]

Q2: How do the directing groups on this compound interact to determine the position of substitution in EAS reactions?

A2: The directing effects of the substituents on this compound are in opposition. The carboxylic acid group directs incoming electrophiles to the C2 and C6 positions, while the halogens direct to the C2 and C6 positions. The final regioselectivity will depend on the specific reaction conditions, with the strongest activating (or least deactivating) group often having a dominant influence.[1]

Q3: Can this compound undergo nucleophilic aromatic substitution (SNAr) reactions?

A3: Yes, the presence of multiple electron-withdrawing groups (the halogens and the carboxylic acid group) makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).[6] In SNAr reactions, a nucleophile can displace one of the halogen atoms, typically the one that is most activated by the other electron-withdrawing groups.

Troubleshooting Guides for Common Reactions

Electrophilic Aromatic Substitution (EAS)

Issue 1: Low yield of the desired regioisomer in nitration.

  • Possible Cause: Competing directing effects of the carboxylic acid and halogen substituents leading to a mixture of products.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) to minimize the formation of undesired side products.[7][8]

    • Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. The concentration of these acids is crucial for generating the nitronium ion.[8]

    • Reaction Time: Monitor the reaction progress to avoid over-nitration.

Issue 2: Difficulty in achieving selective halogenation.

  • Possible Cause: The deactivating nature of all substituents makes the ring highly unreactive towards halogenation.

  • Troubleshooting Steps:

    • Catalyst Choice: A strong Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is necessary to activate the halogen.

    • Solvent: Use an inert solvent that does not compete with the substrate for the electrophile.

    • Reaction Conditions: Elevated temperatures may be required, but this can also lead to a decrease in regioselectivity. Careful optimization is necessary.

Nucleophilic Aromatic Substitution (SNAr)

Issue 3: Low conversion or no reaction with an amine nucleophile.

  • Possible Cause: Insufficient activation of the aromatic ring or a nucleophile that is not strong enough.

  • Troubleshooting Steps:

    • Base: Use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the amine and increase its nucleophilicity.

    • Solvent: A polar aprotic solvent (e.g., DMF, DMSO) can help to solvate the cation and enhance the reactivity of the nucleophile.

    • Temperature: Heating the reaction is often necessary to overcome the activation energy barrier.

Data Presentation

The following table summarizes the expected major regioisomers for common electrophilic aromatic substitution reactions with this compound based on the directing effects of the substituents. Please note that the actual isomer ratios can vary depending on the specific reaction conditions.

Reaction TypeElectrophileExpected Major Product(s)Rationale
NitrationNO₂⁺2-Nitro-3-chloro-4,5-difluorobenzoic acid and/or 6-Nitro-3-chloro-4,5-difluorobenzoic acidThe carboxylic acid directs meta (to C2 and C6). The halogens direct ortho (to C2 and C6) and para (to C2). The positions C2 and C6 are electronically favored by all substituents.
HalogenationBr⁺, Cl⁺2-Halo-3-chloro-4,5-difluorobenzoic acid and/or 6-Halo-3-chloro-4,5-difluorobenzoic acidSimilar to nitration, the C2 and C6 positions are the most activated (or least deactivated).
SulfonationSO₃2-Sulfo-3-chloro-4,5-difluorobenzoic acid and/or 6-Sulfo-3-chloro-4,5-difluorobenzoic acidThe directing effects align to favor substitution at the C2 and C6 positions.
Friedel-Crafts AcylationRCO⁺Reaction is unlikely to proceedThe aromatic ring is strongly deactivated by three electron-withdrawing groups, making it unreactive towards Friedel-Crafts acylation.[9][10]

Experimental Protocols

Protocol 1: Regioselective Nitration of this compound (Adapted from a similar procedure)

This protocol is adapted from the nitration of a structurally similar compound and should be optimized for this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

Procedure:

  • In a round-bottom flask, carefully add this compound to an excess of concentrated sulfuric acid, while cooling in an ice bath.

  • Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Logical Workflow for Improving Regioselectivity

G start Start: Low Regioselectivity problem Identify Competing Directing Groups start->problem eas_snar Electrophilic (EAS) or Nucleophilic (SNAr)? problem->eas_snar eas EAS Pathway eas_snar->eas EAS snar SNAr Pathway eas_snar->snar SNAr temp Optimize Temperature (Lower for EAS) eas->temp catalyst Select Appropriate Catalyst (Lewis Acid for EAS) eas->catalyst solvent Choose Optimal Solvent (Polar Aprotic for SNAr) snar->solvent base Use Appropriate Base (for SNAr with amines) snar->base analysis Analyze Product Mixture (e.g., NMR, GC-MS) temp->analysis catalyst->analysis solvent->analysis base->analysis end End: Improved Regioselectivity analysis->end

Caption: A workflow diagram for troubleshooting and improving the regioselectivity of reactions.

Directing Effects on this compound

Caption: Directing effects of substituents in electrophilic aromatic substitution.

References

Stability of 3-Chloro-4,5-difluorobenzoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Chloro-4,5-difluorobenzoic acid under various experimental conditions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic and basic conditions?

While specific experimental stability data for this compound is not extensively published, its chemical structure provides strong indications of its stability. Generally, the compound is expected to be highly stable under typical acidic and basic conditions used in laboratory and pharmaceutical settings.

  • Aryl Halide Stability : The chlorine and fluorine atoms are directly attached to a benzene ring. The carbon-halogen bonds in aryl halides are significantly stronger and less susceptible to nucleophilic substitution (hydrolysis) than in alkyl halides.[1] This is due to the overlap of the halogen's lone pair electrons with the ring's delocalized π-electron system, which gives the C-X bond a partial double-bond character.[1]

  • Carboxylic Acid Group : The carboxylic acid group is the most reactive part of the molecule, primarily undergoing standard acid-base reactions.

  • Overall Structure : The electron-withdrawing nature of the halogens and the carboxylic acid group deactivates the aromatic ring, further reducing its susceptibility to electrophilic attack. The molecule is stable under recommended storage conditions.[2]

Q2: Are there any likely degradation pathways for this molecule?

Under standard laboratory conditions, significant degradation is unlikely. However, under harsh or "forced" degradation conditions (e.g., high temperature, extreme pH), two primary pathways could be considered:

  • Decarboxylation : At very high temperatures, benzoic acid and its derivatives can undergo decarboxylation (loss of CO2) to form a substituted benzene.[3] For this compound, this would theoretically produce 1-Chloro-2,3-difluorobenzene. This reaction typically requires severe conditions, such as heating in subcritical water at temperatures above 250-300°C.[3]

  • Hydrolysis of Halogens (Unlikely) : As mentioned, the hydrolysis of aryl halides is very difficult and requires extreme conditions (e.g., high temperature and pressure, specific catalysts) not typically encountered in routine experiments. This pathway is not considered a significant risk under normal analytical or process conditions.

Q3: I am observing unexpected peaks in my chromatogram after treating the compound with acid or base. What could be the cause?

If you observe new peaks during a stability study, consider the following troubleshooting steps:

  • Primary vs. Secondary Degradants : If using harsh conditions, you might be observing secondary products, where a primary degradant has degraded further. It is often practical to begin stress testing at extreme conditions and test at multiple, shorter time points to distinguish between primary and secondary products.[4]

  • Interaction with Excipients or Solvents : If working with a formulation, the new peaks could arise from the degradation of other components or an interaction between the active pharmaceutical ingredient (API) and an excipient.[5]

  • Impurity in Starting Material : Ensure the new peak is not an impurity that was already present in the starting material. Run a control sample of the compound at the initial time point (T=0).

  • Reaction with Co-Solvent : If the compound is poorly soluble in water and a co-solvent (like methanol or acetonitrile) is used, esterification of the carboxylic acid can occur under acidic conditions, especially with heating.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods.[6][7] Below are common issues and solutions when performing these studies on this compound.

Issue EncounteredPossible CauseRecommended Action
No degradation observed under acidic or basic conditions. The compound is highly stable, which is expected for this structure. The stress conditions may not be harsh enough.Increase the severity of the conditions. You can try increasing the acid/base concentration (e.g., from 0.1 M to 1 M), increasing the temperature (e.g., reflux), or extending the exposure time.[4][7] The goal is to achieve 5-20% degradation to prove the method's stability-indicating capability.
Compound precipitates out of solution at acidic pH. This compound is a carboxylic acid and will be protonated and less soluble in acidic aqueous media.Add a minimal amount of a water-miscible organic co-solvent (e.g., acetonitrile, methanol) to maintain solubility. Ensure the co-solvent is stable under the test conditions and does not interfere with the analysis.[8]
Assay results are inconsistent or show poor mass balance. This could be due to multiple factors: incomplete extraction, adsorption to container surfaces, co-elution of peaks, or the formation of non-UV active degradants.Ensure your sample preparation method provides complete extraction. Use inert vials (e.g., silanized glass). Check for peak purity using a photodiode array (PDA) detector or mass spectrometer (MS). A good stability-indicating method should account for 95-105% of the initial API mass.

Experimental Protocols

Protocol: Forced Hydrolysis Study

This protocol outlines a general procedure for investigating the stability of this compound under acidic and basic conditions, as recommended by ICH guidelines.[8]

1. Materials and Reagents:

  • This compound

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Deionized Water

  • Volumetric flasks, pipettes, and vials

  • pH meter, heating block or water bath, HPLC system with UV/PDA detector

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

3. Acid Hydrolysis:

  • Pipette a known volume of the stock solution into a flask.

  • Add an equal volume of 0.1 M HCl. (This results in a final HCl concentration of 0.05 M).

  • Heat the solution at a set temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

  • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

  • Before analysis, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH to prevent damage to the HPLC column.

  • Dilute with mobile phase to a suitable concentration for HPLC analysis.

4. Base Hydrolysis:

  • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl.

  • Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Dilute with mobile phase to a suitable concentration for HPLC analysis.

5. Analysis:

  • Analyze the stressed samples, along with a control sample (T=0, unstressed), using a validated stability-indicating HPLC method.

  • Compare the chromatograms to identify any degradation products and quantify the loss of the parent compound.

Data Presentation

As specific quantitative degradation data is unavailable, the following table summarizes the typical starting conditions for forced degradation studies as per regulatory guidance.[4][7][8]

Stress ConditionReagent / ParametersTypical Duration
Acid Hydrolysis 0.1 M - 1 M HClHeat (e.g., 60-80°C) or reflux for several hours to days
Base Hydrolysis 0.1 M - 1 M NaOHRoom temperature or heat for several hours
Oxidation 3-30% Hydrogen Peroxide (H₂O₂)Room temperature
Thermal Dry heat (e.g., 105°C)24 - 72 hours
Photostability ICH-specified light exposure (Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter)As per ICH Q1B guidelines

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for conducting a forced degradation study.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare API Stock Solution (~1 mg/mL) stress Mix API with Reagent (e.g., 0.1M HCl) prep_stock->stress prep_reagents Prepare Stress Reagents (Acid, Base, etc.) prep_reagents->stress heat Apply Stress Condition (e.g., Heat at 80°C) stress->heat sample Withdraw Samples at Time Points (T0, T1, T2...) heat->sample neutralize Cool and Neutralize Sample sample->neutralize dilute Dilute to Target Concentration neutralize->dilute inject Inject into HPLC-UV/PDA dilute->inject eval Assess Peak Purity, Assay, and Mass Balance inject->eval report Identify Degradants & Document Pathway eval->report

Forced Degradation Experimental Workflow.
Chemical Stability Logic Diagram

This diagram illustrates the expected stability and potential (though unlikely) degradation pathway for this compound under stress conditions.

G A This compound Acid Acidic (H+) A->Acid High Stability Base Basic (OH-) A->Base High Stability Heat Extreme Heat (>250°C) A->Heat Low Probability Stable Compound is Stable (No Degradation) Salt Salt Formation (Acid-Base Reaction) Acid->Salt Base->Salt Decarbox Decarboxylation Product (1-Chloro-2,3-difluorobenzene) Heat->Decarbox

Expected Stability and Potential Degradation.

References

Analytical methods for detecting impurities in 3-Chloro-4,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3-Chloro-4,5-difluorobenzoic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for detecting impurities in this compound?

A1: The most common and effective analytical methods for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS).[1] HPLC is well-suited for a broad range of organic impurities, while GC-MS is ideal for volatile and semi-volatile impurities.[1]

Q2: What are the potential impurities that could be present in this compound?

A2: Impurities in this compound can originate from the synthesis process, including starting materials, intermediates, by-products, and degradation products.[1] Based on common synthetic routes, potential impurities include:

  • Starting Materials: Unreacted precursors such as 1,2,3-trichloro-4,5-difluorobenzene or other halogenated benzene derivatives.

  • Isomeric Impurities: Positional isomers of this compound that may form due to non-selective reactions.

  • Intermediates: Partially reacted compounds from the synthesis pathway.[2]

  • Over- or Under-halogenated Species: Molecules with additional or fewer chlorine or fluorine atoms.

  • By-products: Compounds formed from side reactions, such as hydrolysis or decarboxylation products.

Q3: How can I identify an unknown peak in my chromatogram?

A3: Mass spectrometry (MS) is a powerful tool for identifying unknown impurities. When coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), it allows for the determination of the mass-to-charge ratio (m/z) of the unknown compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental composition of the impurity. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the impurity ion is fragmented and the resulting pattern is analyzed.

Q4: What are typical acceptance criteria for impurities in a drug substance like this compound?

A4: The acceptance criteria for impurities are guided by regulatory bodies like the International Council for Harmonisation (ICH). According to ICH Q3A(R2) guidelines, for a new drug substance, the identification threshold for an unknown impurity is typically 0.10% for a maximum daily dose of ≤ 2g/day. The reporting threshold is 0.05%.[3] However, these thresholds can be lower for genotoxic impurities.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions between the analyte and the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For acidic compounds like this compound, a lower pH (e.g., using a phosphate buffer) is often beneficial. - Use a highly deactivated (end-capped) column. - Reduce the injection volume or sample concentration.
Peak Fronting Sample overload or poor sample solubility.- Dilute the sample. - Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure proper mobile phase mixing and degassing. - Check the pump for leaks or bubbles. - Use a column oven to maintain a stable temperature. - Flush the column with a strong solvent or replace it if necessary.
Ghost Peaks - Contamination in the mobile phase, injection system, or sample. - Carryover from a previous injection.- Run a blank gradient to identify the source of contamination. - Use fresh, high-purity solvents. - Implement a robust needle wash method in the autosampler.
High Backpressure - Blockage in the system (e.g., guard column, column frit). - Particulate matter from the sample.- Filter all samples and mobile phases. - Replace the guard column or in-line filter. - Back-flush the column with a strong solvent (disconnect from the detector first).
GC-MS Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Active sites in the inlet liner or column. - Column contamination.- Use a deactivated inlet liner. - Trim the front end of the column (e.g., 10-20 cm). - Condition the column at a high temperature.
No Peaks or Low Signal - Leak in the system. - Incorrect injection parameters. - Issues with the mass spectrometer (e.g., filament burnout).- Perform a leak check of the GC system. - Verify the injection volume and syringe placement. - Check the MS tune and filament status.
Baseline Noise or Drift - Contaminated carrier gas or gas lines. - Column bleed. - Contaminated ion source.- Use high-purity carrier gas and install gas purifiers. - Condition the column. - Bake out the ion source.
Mass Spectra Not Matching Library - Co-eluting peaks. - Incorrect background subtraction. - Ion source contamination.- Improve chromatographic resolution (e.g., adjust temperature program). - Manually review and adjust background subtraction. - Clean the ion source.

Quantitative Data Summary

The following table provides typical performance characteristics for the analysis of small molecule impurities using HPLC-UV and LC-MS. Actual values for this compound and its specific impurities may vary depending on the method and instrumentation.

Parameter HPLC-UV LC-MS
Limit of Detection (LOD) 0.01 - 0.05%0.001 - 0.01%
Limit of Quantitation (LOQ) 0.03 - 0.15%0.003 - 0.03%
Linearity (r²) > 0.99> 0.99
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 90 - 110%85 - 115%

Experimental Protocols

Reverse-Phase HPLC Method for Impurity Profiling

This protocol provides a general starting point for the development of a stability-indicating HPLC method for this compound.

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method for Volatile Impurities

This protocol is a general guideline for the analysis of volatile and semi-volatile impurities.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample This compound Sample Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water for HPLC, Methanol for GC) Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter HPLC_GC Inject into HPLC or GC System Filter->HPLC_GC Separate Separation of Components on Analytical Column HPLC_GC->Separate Detect Detection by UV/PDA or MS Separate->Detect Process Process Chromatogram and/or Mass Spectra Detect->Process Identify Identify and Quantify Impurities Process->Identify Report Generate Report with Data Tables Identify->Report

Caption: A generalized experimental workflow for the analysis of impurities in this compound.

Troubleshooting_Logic Problem Chromatographic Problem Observed (e.g., Poor Peak Shape, RT Shift) Check_Method Review Method Parameters (Mobile Phase, Flow Rate, Temp.) Problem->Check_Method Check_Sample Examine Sample Preparation (Solvent, Concentration) Problem->Check_Sample Check_Hardware Inspect Hardware (Pump, Column, Detector) Problem->Check_Hardware Isolate_Issue Isolate the Variable (Run Blank, Standard) Check_Method->Isolate_Issue Check_Sample->Isolate_Issue Check_Hardware->Isolate_Issue Resolve_Method Adjust Method Parameters Isolate_Issue->Resolve_Method Method Issue Resolve_Sample Re-prepare Sample Isolate_Issue->Resolve_Sample Sample Issue Resolve_Hardware Perform Maintenance (Flush, Replace Parts) Isolate_Issue->Resolve_Hardware Hardware Issue System_OK System Performance Restored Resolve_Method->System_OK Resolve_Sample->System_OK Resolve_Hardware->System_OK

Caption: A logical troubleshooting workflow for addressing common issues in chromatographic analysis.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 3-Chloro-4,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 3-Chloro-4,5-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The comparison focuses on objectivity, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a valuable building block in organic synthesis. Its trifunctionalized aromatic ring makes it an attractive starting material for the introduction of complex functionalities. The two main synthetic strategies for its preparation involve either the carboxylation of a pre-functionalized aromatic ring or the chlorination of a difluorobenzoic acid derivative. This guide will explore a lithiation/carboxylation route and a Sandmeyer reaction route.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: Lithiation & CarboxylationRoute 2: Sandmeyer Reaction
Starting Material 1-Chloro-2,3-difluorobenzene3-Amino-4,5-difluorobenzoic acid
Key Reactions Directed ortho-lithiation, CarboxylationDiazotization, Sandmeyer chlorination
Overall Yield Moderate to HighModerate
Purity Generally high, requires purificationVariable, potential for side products
Scalability Feasible, but requires cryogenic conditionsGood, well-established industrial reaction
Safety Concerns Use of pyrophoric organolithium reagents, low temperaturesHandling of diazonium salts (potentially explosive)

Synthetic Route 1: Lithiation and Carboxylation of 1-Chloro-2,3-difluorobenzene

This route relies on the directed ortho-lithiation of 1-chloro-2,3-difluorobenzene, followed by quenching the resulting aryllithium species with carbon dioxide to introduce the carboxylic acid group. The fluorine and chlorine substituents direct the lithiation to the desired position.

Lithiation_Carboxylation start 1-Chloro-2,3-difluorobenzene intermediate Aryllithium Intermediate start->intermediate  n-BuLi or LDA, THF, -78 °C product This compound intermediate->product  1. CO2 (gas or solid)  2. H3O+ workup

Caption: Lithiation and Carboxylation Pathway.

Experimental Protocol
  • Lithiation: A solution of 1-chloro-2,3-difluorobenzene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of a strong base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the aryllithium intermediate.

  • Carboxylation: Carbon dioxide gas is bubbled through the reaction mixture, or the mixture is poured over crushed dry ice (solid CO2). The reaction is allowed to warm to room temperature.

  • Workup and Purification: The reaction is quenched with an aqueous acid solution (e.g., HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Quantitative Data
ParameterValue
Typical Yield 60-80%
Reported Purity >98% (after purification)
Reaction Time 2-4 hours
Reaction Temperature -78 °C to room temperature

Synthetic Route 2: Sandmeyer Reaction of 3-Amino-4,5-difluorobenzoic acid

This classical approach involves the conversion of an amino group to a chloro group via a diazonium salt intermediate. This method is widely used in industrial settings for the synthesis of aryl halides.

Sandmeyer_Reaction start 3-Amino-4,5-difluorobenzoic acid intermediate Diazonium Salt Intermediate start->intermediate  NaNO2, HCl, 0-5 °C product This compound intermediate->product  CuCl, HCl

Caption: Sandmeyer Reaction Pathway.

Experimental Protocol
  • Diazotization: 3-Amino-4,5-difluorobenzoic acid is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO2) is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred until a positive test on starch-iodide paper indicates the presence of excess nitrous acid.

  • Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (CuCl) in hydrochloric acid. Nitrogen gas evolution is typically observed. The reaction mixture is stirred at room temperature or gently heated to ensure complete conversion.

  • Workup and Purification: The reaction mixture is cooled and the precipitated product is collected by filtration. The solid is washed with water and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data
ParameterValue
Typical Yield 50-70%
Reported Purity >95% (after purification)
Reaction Time 3-6 hours
Reaction Temperature 0 °C to room temperature (or slightly elevated)

Conclusion

Both the lithiation/carboxylation and the Sandmeyer reaction routes offer viable pathways to this compound.

The lithiation and carboxylation route generally provides higher yields and purity, making it an excellent choice for laboratory-scale synthesis where product quality is paramount. However, the requirement for cryogenic temperatures and the handling of pyrophoric organolithium reagents necessitate specialized equipment and stringent safety precautions.

The Sandmeyer reaction , on the other hand, is a robust and well-established method that is often more amenable to large-scale industrial production. While the yields may be slightly lower and the potential for side products higher, the operational conditions are less demanding, avoiding the need for extremely low temperatures. The primary safety consideration for this route is the handling of potentially unstable diazonium salt intermediates.

The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as desired yield and purity, available equipment, scale of the reaction, and safety considerations.

A Comparative Guide to 3-Chloro-4,5-difluorobenzoic Acid and Other Halogenated Benzoic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzoic acids are fundamental building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The specific halogenation pattern on the aromatic ring profoundly influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. This guide provides an objective comparison of 3-Chloro-4,5-difluorobenzoic acid with other key halogenated benzoic acids, supported by experimental data and detailed synthetic protocols, to aid researchers in selecting the optimal starting material for their synthetic campaigns.

Introduction to this compound

This compound is a polysubstituted aromatic carboxylic acid increasingly utilized as a crucial intermediate in medicinal chemistry. Its unique substitution pattern, featuring both chlorine and fluorine atoms, offers a combination of electronic and steric properties that are advantageous for designing molecules with specific biological activities. Notably, it has been identified as a key precursor in the synthesis of potent and selective G-protein coupled receptor 40 (GPR40) agonists, such as AMG-837, which are investigated for the treatment of type 2 diabetes. The strategic placement of halogens can enhance binding affinity to target proteins and improve pharmacokinetic profiles.

Comparative Synthesis of Halogenated Benzoic Acids

The synthetic accessibility of a building block is a critical consideration in any research or development program. The methods for preparing this compound and its counterparts vary significantly in terms of starting materials, reaction complexity, and overall efficiency.

dot

Synthesis_Comparison General Synthetic Strategies for Halogenated Benzoic Acids cluster_0 Ortho-Lithiation / Grignard Carboxylation cluster_1 Sandmeyer Reaction Pathway cluster_2 Multi-Step Functional Group Interconversion A1 Halogenated Benzene (e.g., 1-Chloro-2,3-difluorobenzene) C1 Lithiation or Grignard Formation A1->C1 n-BuLi or Mg B1 Organolithium or Mg E1 Carboxylation C1->E1 Aryl-Li or Aryl-MgX D1 Carbon Dioxide (CO2) D1->E1 F1 Target Benzoic Acid (e.g., this compound) E1->F1 Acidic Workup A2 Halogenated Aniline (e.g., 2,3-Dichloroaniline) C2 Diazotization A2->C2 0-5 °C B2 NaNO2, HCl E2 Cyanation C2->E2 Diazonium Salt D2 CuCN / KCN D2->E2 G2 Hydrolysis E2->G2 Nitrile Intermediate F2 Target Benzoic Acid (e.g., 2,3-Dichlorobenzoic acid) G2->F2 H2SO4, H2O A3 Substituted Benzoic Acid (e.g., 2,4-Difluoro-3-chlorobenzoic acid) B3 Nitration (HNO3/H2SO4) A3->B3 C3 Esterification (EtOH, H+) B3->C3 D3 Reduction (H2, Pd/C) C3->D3 E3 Diazotization & Hydrolysis (NaNO2, H3PO2) D3->E3 F3 Target Benzoic Acid (e.g., 3-Chloro-2,4-difluoro- 5-hydroxybenzoic acid) E3->F3 Application_Diagram Role of Halogenated Benzoic Acids as Pharmaceutical Intermediates A This compound Precursor for GPR40 Agonists drugA AMG-837 (Diabetes) A:f1->drugA Multi-step synthesis B 2,3-Dichlorobenzoic acid Precursor for Antiepileptics drugB Lamotrigine (Epilepsy) B:f1->drugB Synthesis of Triazine Core C 3,4,5-Trifluorobenzoic acid Building Block for Anticancer Agents drugC Dibenzoate Esters (Cancer) C:f1->drugC Esterification D 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid Precursor for Quinolone Antimicrobials drugD Fluoroquinolones (Antibacterial) D:f1->drugD Quinolone Ring Formation

Spectroscopic Fingerprinting: A Comparative Guide for the Structural Validation of 3-Chloro-4,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative spectroscopic analysis for the structural validation of 3-Chloro-4,5-difluorobenzoic acid, a key intermediate in the synthesis of various high-value compounds.[1] By juxtaposing its expected spectral characteristics with those of structurally similar benzoic acid derivatives, this document serves as a practical resource for researchers, scientists, and drug development professionals.

Introduction

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on established structure-spectra correlations, alongside experimental data for comparable benzoic acid derivatives.

Table 1: Infrared (IR) Spectroscopy Data Comparison

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound (Predicted) ~1700 (C=O stretch), ~1600 & ~1475 (C=C aromatic ring stretch), ~1300 (C-O stretch), ~1200 (O-H bend), ~1100-1000 (C-F stretch), ~800-700 (C-Cl stretch)
3-Chloro-2,4-difluorobenzoic acidThe available data indicates the use of KBr pellet and ATR techniques for IR analysis, though specific peak values are not detailed in the provided search results.[2]
3-Chlorobenzoic acidGeneral IR spectra for substituted benzoic acids show characteristic C=O stretching bands.[3][4][5]
4-Chlorobenzoic acidCharacteristic IR absorptions would be expected for the carboxylic acid and substituted benzene ring.

Table 2: ¹H NMR Spectroscopy Data Comparison

CompoundChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
This compound (Predicted) ~11-13 (s, 1H, -COOH), ~7.5-8.0 (m, 2H, Ar-H)
3-Chlorobenzoic acid~13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, J = 8.08 Hz, 1H) in DMSO-d₆.[6]
4-Chlorobenzoic acid7.89 (d, J = 8.6 Hz, 2H), 7.38 (d, J = 8.6 Hz, 2H) in MeOD.[7]
3-Bromo-4-fluorobenzoic acid8.34 (m, 1H), 8.07 (m, 1H), 7.23 (m, 1H) in CDCl₃.[7]

Table 3: ¹³C NMR Spectroscopy Data Comparison

CompoundChemical Shift (δ, ppm)
This compound (Predicted) ~165-170 (-COOH), ~120-150 (Ar-C, with C-F and C-Cl influencing shifts)
3-Chlorobenzoic acid166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 in DMSO.[6]
4-Chlorobenzoic acid168.7, 140.2, 132.3, 129.7 in MeOD.[7]
3-Bromo-4-fluorobenzoic acid170.2, 162.7 (d, J = 256.2 Hz), 136.1 (d, J = 1.7 Hz), 131.5 (d, J = 8.8 Hz), 126.7 (d, J = 3.5 Hz), 116.7 (d, J = 23.1 Hz), 109.5 (d, J = 21.8 Hz) in CDCl₃.[7]

Table 4: Mass Spectrometry (MS) Data Comparison

CompoundMolecular Ion (m/z) and Key Fragments
This compound [M]⁺˙ at m/z 192/194 (due to ³⁵Cl/³⁷Cl isotopes), fragments from loss of -OH, -COOH, and halogens.
3-Chloro-4-fluorobenzoic acidMolecular Weight: 174.557 g/mol .[8] The mass spectrum would show a molecular ion peak corresponding to this weight.
3-Chloro-2,4-difluorobenzoic acidMolecular Weight: 192.55 g/mol .[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of benzoic acid derivatives.

1. Infrared (IR) Spectroscopy

  • Objective: To identify functional groups present in the molecule.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly after the measurement.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology (¹H and ¹³C NMR):

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Acquire the ¹H NMR spectrum, setting the appropriate spectral width and number of scans.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Acquire the ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of ¹³C.

    • Process the data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology (Electron Ionization - EI):

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

    • In the ion source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the spectroscopic structural validation of this compound.

cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation and Validation Sample Sample of this compound IR IR Spectroscopy Sample->IR Functional Group ID NMR NMR Spectroscopy Sample->NMR Structural Framework MS Mass Spectrometry Sample->MS Molecular Weight & Formula IR_Data IR Spectrum Analysis IR->IR_Data NMR_Data 1H & 13C NMR Spectra Analysis NMR->NMR_Data MS_Data Mass Spectrum Analysis MS->MS_Data Comparison Comparison with Analogs IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Validation Structural Validation Comparison->Validation

Caption: Workflow for the spectroscopic structural validation of a chemical compound.

Conclusion

The structural validation of this compound can be confidently achieved through a multi-technique spectroscopic approach. By combining the data from IR, NMR, and MS, and comparing these findings with the known spectral data of similar halogenated benzoic acids, researchers can build a comprehensive and definitive structural assignment. This comparative methodology is a cornerstone of chemical analysis, particularly in the absence of pre-existing reference data for a novel compound.

References

Synthesizing 3-Chloro-4,5-difluorobenzoic Acid: A Comparative Guide to Published Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 3-Chloro-4,5-difluorobenzoic acid is a critical step in the creation of various pharmaceutical compounds. This guide provides an objective comparison of published methods for its synthesis, offering detailed experimental data and protocols to support informed decisions in the laboratory.

Yield Comparison of Synthesis Methods

Starting MaterialProductKey StepsOverall Yield
o-Difluorobenzene2-Chloro-4,5-difluorobenzoic acidChlorination, Friedel-Crafts Acylation, Oxidation54%
3-Amino-2,4,5-trifluorobenzoic acid3-Chloro-2,4,5-trifluorobenzoic acidDiazotization, Sandmeyer Reaction87% (of crude product)

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Synthesis of 2-Chloro-4,5-difluorobenzoic Acid from o-Difluorobenzene

This three-step synthesis provides a clear pathway to a structural isomer of the target compound, highlighting common reactions in fluorinated benzoic acid synthesis.

Step 1: Synthesis of 3,4-Difluorochlorobenzene

  • Procedure: Chlorine gas (56.8 g, 0.8 mol) is bubbled through a mixture of o-difluorobenzene (114 g, 1.0 mol) and ferric chloride (2.0 g, 12 mmol) at 50°C over 3 hours.

  • Work-up: The reaction mixture is washed with water (3 x 200 mL), dried over magnesium sulfate, and distilled.

  • Yield: 134 g (90%) of a colorless oil.

Step 2: Synthesis of 2-Chloro-4,5-difluoroacetophenone

  • Procedure: A mixture of 3,4-difluorochlorobenzene (149 g, 1.0 mol), aluminum chloride (267 g, 2.0 mol), and acetyl chloride (109 g, 1.4 mol) is stirred at reflux for 3 hours.

  • Work-up: The mixture is poured onto ice, and the organic layer is separated, washed, dried, and distilled.

  • Yield: 143.2 g (75%) of a colorless oil.

Step 3: Synthesis of 2-Chloro-4,5-difluorobenzoic acid

  • Procedure: A solution of 2-chloro-4,5-difluoroacetophenone (19.1 g, 0.1 mol) in dioxane (100 mL) is added to a sodium hypochlorite solution (400 mL, 10-14%) and heated to 60-70°C for 2 hours.

  • Work-up: The excess sodium hypochlorite is decomposed with sodium sulfite. The solution is then acidified with hydrochloric acid, and the resulting precipitate is filtered, washed with water, and dried.

  • Yield: 15.4 g (80%) of a white solid.

Method 2: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid from 3-Amino-2,4,5-trifluorobenzoic Acid

This method, while yielding a trifluorinated analog, demonstrates a potential route to introduce a chlorine atom at the desired position via a Sandmeyer reaction.[1]

  • Procedure: A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g) is added in portions to a solution of cupric chloride (3 g) in water (9 ml) and 36% aqueous hydrochloric acid (0.5 g).[1] The mixture is stirred for 1.5 hours.[1]

  • Work-up: Water (25 ml) and diethyl ether (20 ml) are added, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are then extracted with 36% aqueous hydrochloric acid and concentrated to yield the product.[1]

  • Yield: 0.45 g of a light-brown solid (crude).[1]

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of chloro-difluorobenzoic acids, encompassing the key transformations described in the presented methods.

SynthesisWorkflow Start Starting Material (e.g., o-Difluorobenzene) Intermediate1 Halogenated Intermediate (e.g., 3,4-Difluorochlorobenzene) Start->Intermediate1 Chlorination Intermediate2 Acylated Intermediate (e.g., 2-Chloro-4,5-difluoroacetophenone) Intermediate1->Intermediate2 Friedel-Crafts Acylation FinalProduct Final Product (e.g., 2-Chloro-4,5-difluorobenzoic acid) Intermediate2->FinalProduct Oxidation

Caption: Generalized synthetic workflow for 2-Chloro-4,5-difluorobenzoic acid.

References

A Comparative Guide to the Synthesis of 3-Chloro-4,5-difluorobenzoic Acid: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Chloro-4,5-difluorobenzoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals, can be approached through several synthetic pathways. The selection of reagents and methodologies for each step of the synthesis can significantly impact the overall yield, purity, cost-effectiveness, and safety of the process. This guide provides an objective comparison of alternative reagents and protocols for the synthesis of this important compound, supported by experimental data to aid researchers in making informed decisions for their specific applications.

Synthetic Pathways Overview

Two primary synthetic routes for the preparation of this compound have been identified and are compared in this guide.

Route A initiates with the diazotization of 3,4-difluoroaniline, followed by a Sandmeyer reaction to introduce the chlorine atom, and concludes with the carboxylation of the resulting 1-chloro-3,4-difluorobenzene.

Route B explores the direct, regioselective chlorination of 4,5-difluorobenzoic acid. This route, while more direct, is highly dependent on achieving the desired regioselectivity.

The following sections provide a detailed comparison of alternative reagents and reaction conditions for the key transformations in these pathways.

cluster_A Route A cluster_B Route B A1 3,4-Difluoroaniline A2 Diazonium Salt A1->A2 Diazotization A3 1-Chloro-3,4-difluorobenzene A2->A3 Sandmeyer Reaction A4 This compound A3->A4 Carboxylation B1 4,5-Difluorobenzoic acid B2 This compound B1->B2 Regioselective Chlorination

Figure 1. Overview of the primary synthetic routes for this compound.

Route A: Multi-step Synthesis from 3,4-Difluoroaniline

This pathway is a well-established method for the synthesis of halogenated aromatic compounds. Each step offers several reagent choices that can be tailored to specific laboratory capabilities and requirements.

Step 1: Diazotization of 3,4-Difluoroaniline

The formation of the diazonium salt is a critical first step. The choice of diazotizing agent and acidic medium can influence the stability of the intermediate and the efficiency of the subsequent Sandmeyer reaction.

Table 1: Comparison of Diazotization Reagents for 3,4-Difluoroaniline

Reagent SystemTypical ConditionsAdvantagesDisadvantages
Sodium Nitrite (NaNO₂) / HCl0-5 °C, aqueous solutionReadily available, cost-effectiveGeneration of corrosive HCl gas
Sodium Nitrite (NaNO₂) / H₂SO₄0-5 °C, aqueous solutionAvoids chloride ions in the reaction mixtureRequires careful temperature control
Amyl Nitrite / Organic SolventRoom temperature, non-aqueousMilder conditions, suitable for sensitive substratesMore expensive, requires anhydrous conditions
Nitrosonium Tetrafluoroborate (NOBF₄)0 °C, non-aqueousPre-formed reagent, good for anhydrous reactionsExpensive, moisture-sensitive

Experimental Protocol: Diazotization using Sodium Nitrite and HCl

  • Dissolve 3,4-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Continue stirring the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the Sandmeyer reaction.

start Start: 3,4-Difluoroaniline in HCl/H₂O cool Cool to 0-5 °C start->cool add_na_no2 Add NaNO₂ solution dropwise cool->add_na_no2 stir Stir for 30 min at 0-5 °C add_na_no2->stir end_node End: Diazonium Salt Solution stir->end_node

Figure 2. Experimental workflow for the diazotization of 3,4-difluoroaniline.

Step 2: Sandmeyer Reaction for Chlorination

The Sandmeyer reaction introduces the chlorine atom onto the aromatic ring. The choice of the copper catalyst is crucial for achieving high yields.

Table 2: Comparison of Catalysts for the Sandmeyer Chlorination

CatalystTypical ConditionsYield of 1-Chloro-3,4-difluorobenzeneAdvantagesDisadvantages
Copper(I) Chloride (CuCl)60-100 °C, aqueous solutionGood to excellentHigh yields, well-establishedRequires preparation of CuCl solution
Copper(II) Chloride (CuCl₂)60-100 °C, aqueous solutionModerate to goodReadily availableCan sometimes lead to lower yields than CuCl
Iron(III) Chloride (FeCl₃)Room temperature to 60 °C, aqueous solutionModerateInexpensive, readily availableGenerally lower yields compared to copper salts

Experimental Protocol: Sandmeyer Reaction using Copper(I) Chloride

  • Prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Heat the CuCl solution to 60-70 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the hot CuCl solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

  • After the addition is complete, heat the reaction mixture to 90-100 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract the product, 1-chloro-3,4-difluorobenzene, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Step 3: Carboxylation of 1-Chloro-3,4-difluorobenzene

The final step involves the introduction of the carboxylic acid group. The Grignard reaction is a classic and effective method for this transformation.

Table 3: Comparison of Carboxylation Methods

MethodReagentsTypical ConditionsYield of this compoundAdvantagesDisadvantages
Grignard Reaction Magnesium (Mg), CO₂ (dry ice)Anhydrous THF or diethyl ether, room temperatureGoodReliable, well-understoodRequires strictly anhydrous conditions, Grignard reagent is highly reactive
Directed Ortho-metalation n-Butyllithium (n-BuLi), CO₂Anhydrous THF, -78 °CPotentially highHigh regioselectivityRequires cryogenic temperatures, strong base handling
Palladium-catalyzed Carboxylation CO, Palladium catalyst, baseHigh pressure, elevated temperatureModerate to goodTolerant of various functional groupsRequires specialized high-pressure equipment, expensive catalyst

Experimental Protocol: Carboxylation via Grignard Reaction

  • Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of 1-chloro-3,4-difluorobenzene (1.0 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.

  • Once the Grignard reagent formation is complete (the magnesium has been consumed), pour the solution onto an excess of crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, then quench with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Extract the combined organic layers with an aqueous sodium hydroxide solution.

  • Acidify the aqueous basic extract with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

start Start: 1-Chloro-3,4-difluorobenzene & Mg grignard Form Grignard Reagent start->grignard add_co2 React with Dry Ice (CO₂) grignard->add_co2 quench Acidic Workup add_co2->quench extract_base Basic Extraction quench->extract_base precipitate Acidification & Precipitation extract_base->precipitate end_node End: this compound precipitate->end_node

Figure 3. Experimental workflow for the carboxylation of 1-chloro-3,4-difluorobenzene.

Route B: Direct Chlorination of 4,5-Difluorobenzoic Acid

This approach offers a more atom-economical route by directly introducing the chlorine atom onto the 4,5-difluorobenzoic acid backbone. However, controlling the regioselectivity to favor the desired 3-chloro isomer over other potential isomers is a significant challenge. The electron-withdrawing carboxylic acid group directs electrophilic substitution to the meta position (position 3), while the fluorine atoms are ortho, para-directing. The interplay of these directing effects makes the outcome sensitive to the choice of chlorinating agent and reaction conditions.

Table 4: Comparison of Reagents for Regioselective Chlorination

Chlorinating AgentTypical ConditionsPotential for 3-Chloro IsomerAdvantagesDisadvantages
Chlorine (Cl₂) Lewis acid catalyst (e.g., FeCl₃, AlCl₃), solventModerateCost-effectiveCan lead to mixtures of isomers, over-chlorination
Sulfuryl Chloride (SO₂Cl₂) Radical initiator or Lewis acid, solventModerate to goodMilder than Cl₂, can offer better selectivityCan also lead to isomer mixtures
N-Chlorosuccinimide (NCS) Acid catalyst, solventGoodHigh selectivity in some cases, safer to handleMore expensive than Cl₂ or SO₂Cl₂

Experimental Protocol: Exploratory Chlorination using N-Chlorosuccinimide (NCS)

  • Dissolve 4,5-difluorobenzoic acid (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • The crude product will likely be a mixture of isomers requiring careful purification by chromatography or recrystallization to isolate the desired this compound.

Conclusion

The synthesis of this compound can be effectively achieved through multiple routes, with the multi-step synthesis from 3,4-difluoroaniline (Route A) being the more established and predictable method. The choice of reagents for each step in Route A allows for optimization based on cost, safety, and available equipment. While the direct chlorination of 4,5-difluorobenzoic acid (Route B) is a more concise approach, it requires careful control of regioselectivity and may necessitate extensive purification to isolate the desired product. Researchers should carefully consider the trade-offs between the number of steps, reagent costs, and purification challenges when selecting a synthetic strategy. The experimental protocols provided herein offer a starting point for the development of a robust and efficient synthesis of this valuable chemical intermediate.

A Comparative Analysis of Fluoro vs. Chloro Substituents in Aromatic Compounds: Reactivity in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated aromatic compounds is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of fluoro- and chloro-substituted aromatic compounds, with a focus on nucleophilic aromatic substitution (SNAr), supported by experimental data and detailed protocols.

In the realm of nucleophilic aromatic substitution, the identity of the halogen substituent dramatically influences the reaction rate. Contrary to the trend observed in aliphatic nucleophilic substitution (SN1 and SN2), fluorine is a significantly better leaving group than chlorine in SNAr reactions.[1] This enhanced reactivity of fluoro-substituted aromatics is a cornerstone of modern medicinal chemistry and process development. The high electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect, which is key to its enhanced reactivity.[1][2]

Quantitative Comparison of Reactivity

The superior reactivity of fluoro-substituted aromatic compounds in SNAr reactions is well-documented. The following table summarizes representative data for the reaction of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with a common nucleophile, piperidine.

CompoundLeaving GroupRelative Rate Constant (krel)
1-Fluoro-2,4-dinitrobenzeneF~3000
1-Chloro-2,4-dinitrobenzeneCl1

Note: The relative rate is an approximation based on data from multiple sources and is intended for comparative purposes. The actual values can vary depending on the specific reaction conditions (solvent, temperature, nucleophile).

This substantial difference in reaction rates underscores the profound impact of the halogen substituent on the susceptibility of the aromatic ring to nucleophilic attack.

The Underlying Mechanism: Stabilization of the Meisenheimer Complex

The enhanced reactivity of the fluoro-substituted compound is attributed to the high electronegativity of the fluorine atom.[1][2] This property plays a crucial role in stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step of the SNAr mechanism.[1][3][4] The strong inductive effect of fluorine withdraws electron density from the aromatic ring, thereby delocalizing and stabilizing the negative charge of the Meisenheimer complex.[1] This stabilization lowers the activation energy of the first, rate-determining step, leading to a significantly faster reaction rate compared to the chloro-analogue.

SNAr_Mechanism cluster_fluoro Fluoro-substituted Aromatic cluster_chloro Chloro-substituted Aromatic A_F Ar-F + Nu- TS1_F Transition State 1 (Rate-determining) A_F->TS1_F Slow MC_F Meisenheimer Complex [Ar(F)Nu]- (Stabilized by F) TS1_F->MC_F TS2_F Transition State 2 MC_F->TS2_F Fast P_F Ar-Nu + F- TS2_F->P_F A_Cl Ar-Cl + Nu- TS1_Cl Transition State 1 (Higher Energy) A_Cl->TS1_Cl Slower MC_Cl Meisenheimer Complex [Ar(Cl)Nu]- (Less Stabilized) TS1_Cl->MC_Cl TS2_Cl Transition State 2 MC_Cl->TS2_Cl Fast P_Cl Ar-Nu + Cl- TS2_Cl->P_Cl

Reaction coordinate diagram comparing SNAr for fluoro and chloro aromatics.

Experimental Protocol: Comparative Kinetic Analysis

The following is a generalized experimental protocol for comparing the reactivity of a fluoro- and a chloro-substituted aromatic compound in an SNAr reaction with a model nucleophile, such as piperidine.

Materials:

  • 1-Fluoro-2,4-dinitrobenzene

  • 1-Chloro-2,4-dinitrobenzene

  • Piperidine

  • Anhydrous solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and piperidine in the chosen anhydrous solvent.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials have minimal absorbance.

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 25 °C) in a water bath.

    • In a cuvette, mix the solutions of the aromatic substrate and a large excess of the piperidine solution to ensure pseudo-first-order kinetics.

    • Immediately place the cuvette in the thermostatted holder of the spectrophotometer and begin recording the absorbance at regular time intervals.

  • Data Analysis:

    • Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (kobs).

    • The second-order rate constant (k2) can be determined by dividing kobs by the concentration of piperidine.

  • Comparison:

    • Repeat the experiment for the other halogenated substrate under identical conditions.

    • Compare the second-order rate constants to determine the relative reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Aromatic Halide, Nucleophile) B Equilibrate Solutions to Reaction Temperature A->B C Mix Reactants in Cuvette B->C D Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) C->D E Plot ln(A∞ - At) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k_obs) from Slope E->F G Calculate Second-Order Rate Constant (k2) F->G H Compare k2 values G->H Repeat for other Halide

Workflow for comparative kinetic analysis of SNAr reactions.

Conclusion

The choice between a fluoro- and a chloro-substituent on an aromatic ring has profound implications for its reactivity in nucleophilic aromatic substitution reactions. For SNAr, fluorine's high electronegativity makes it a superior leaving group by stabilizing the rate-determining Meisenheimer complex intermediate. This fundamental principle is a critical consideration in synthetic strategy, particularly in the pharmaceutical industry where mild reaction conditions and high efficiency are paramount. The provided experimental framework offers a robust method for quantifying these reactivity differences, enabling informed decisions in the design and optimization of chemical processes.

References

Benchmarking Purity: A Comparative Guide to Commercially Available 3-Chloro-4,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a framework for benchmarking the purity of commercially available 3-Chloro-4,5-difluorobenzoic acid, a key building block in the synthesis of various pharmaceuticals and agrochemicals.

Due to the limited public availability of detailed Certificates of Analysis (CoAs) from commercial suppliers, this guide focuses on empowering researchers to conduct their own purity assessments. We provide standardized experimental protocols for common analytical techniques and a template for data comparison. Potential impurities based on known synthetic routes are also discussed to aid in the identification of unknown peaks in analytical data.

Comparative Purity Analysis

While specific purity data from suppliers for this compound is not consistently provided in publicly accessible documents, researchers can generate their own comparative data by analyzing samples from different vendors. The following table provides a template for summarizing these findings.

Table 1: Purity Comparison of Commercially Available this compound

SupplierProduct NumberStated Purity (%)Analytical Method Used by SupplierExperimentally Determined Purity (%) (Method)Major Impurities Detected (>0.1%)Lot Number
Example Supplier AXXXXX>98GC[Researcher to fill in][Researcher to fill in][Researcher to fill in]
Example Supplier BYYYYY99HPLC[Researcher to fill in][Researcher to fill in][Researcher to fill in]
Example Supplier CZZZZZ95-98Titration[Researcher to fill in][Researcher to fill in][Researcher to fill in]

Experimental Protocols for Purity Determination

To ensure accurate and reproducible purity assessment, detailed experimental protocols are essential. Below are recommended methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity determination of non-volatile and thermally labile compounds. A reversed-phase HPLC method is suitable for separating this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard (of highest available purity)

Procedure:

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase. A common starting point is a gradient of acetonitrile and water (with 0.1% acid). For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Prepare the sample of this compound from a commercial supplier at the same concentration as the standard stock solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard solutions and the sample solution.

  • Data Analysis: Determine the retention time of the main peak corresponding to this compound from the standard. Calculate the area percentage of the main peak in the sample chromatogram to determine the purity. Identify and quantify any impurity peaks by comparing their retention times to potential known impurities or by using relative response factors if known.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Derivatization may be necessary to increase the volatility of the carboxylic acid.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar analytes (e.g., DB-5ms, HP-5ms)

  • Data acquisition and processing software

Reagents:

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, diazomethane)

  • Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • This compound reference standard

Procedure:

  • Derivatization:

    • Accurately weigh a small amount of the sample and reference standard into separate vials.

    • Add the solvent and the derivatizing agent.

    • Heat the mixture if required by the derivatization protocol (e.g., 60 °C for 30 minutes).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron Ionization (EI) mode with a scan range of m/z 50-500.

  • Analysis: Inject the derivatized standard and sample solutions.

  • Data Analysis: Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. The purity can be determined by the area percentage of the main peak. The mass spectra of impurity peaks can be used for their identification by comparing them to spectral libraries or by interpreting the fragmentation patterns.

Potential Impurities

Understanding the potential impurities is crucial for method development and data interpretation. Based on common synthetic routes for halogenated benzoic acids, potential impurities in this compound may include:

  • Isomeric Impurities: Other isomers of chloro-difluorobenzoic acid.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts of Synthesis: Compounds formed during chlorination, fluorination, or carboxylation steps.

  • Residual Solvents: Solvents used in the synthesis and purification processes.

Experimental Workflow

The following diagram illustrates a general workflow for benchmarking the purity of a commercial chemical.

experimental_workflow cluster_procurement Procurement & Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation & Comparison cluster_conclusion Conclusion procure Procure Samples from Multiple Suppliers prep_samples Prepare Sample Solutions procure->prep_samples prep_standards Prepare Reference Standard Solutions hplc HPLC Analysis prep_standards->hplc gcms GC-MS Analysis prep_standards->gcms prep_samples->hplc prep_samples->gcms process_data Process Chromatographic and Spectrometric Data hplc->process_data gcms->process_data quantify Quantify Purity and Identify Impurities process_data->quantify compare Compare Data in Structured Table quantify->compare select Select Optimal Supplier Based on Purity Data compare->select

Caption: Workflow for benchmarking the purity of commercial chemicals.

By following these guidelines and experimental protocols, researchers can confidently assess the purity of their this compound samples, ensuring the reliability and reproducibility of their scientific work.

Validated analytical methods for the quantification of 3-Chloro-4,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Method Performance

The choice of an analytical method depends on factors such as required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of different analytical techniques used for compounds structurally similar to 3-Chloro-4,5-difluorobenzoic acid.

ParameterHPLC-UV Method (for 3-(3,5-dichlorophenyl)benzoic acid)[1]GC-MS Method (for fluorobenzoic acids)[2][3][4]LC-MS/MS Method (Anticipated)
Linearity (Correlation Coefficient) > 0.999[1]Not specifiedTypically > 0.99
Limit of Detection (LOD) 0.106 µg/mL[1]Not specifiedExpected in the pg/mL to fg/mL range[1]
Limit of Quantification (LOQ) 0.35 µg/mL[1]6-44 ng/L[2][3][4]Expected in the pg/mL to fg/mL range[1]
Accuracy (% Recovery) 98.6% - 101.2%[1]71-94%[2][3][4]Typically 80-120%
Precision (% RSD) < 2%[1]Not specifiedTypically < 15%
Selectivity Good, based on chromatographic separation[1]High, based on mass fragmentationExcellent, based on mass-to-charge ratio[1]
Matrix Effect Less susceptible[1]Susceptible, may require cleanupMore susceptible, often requires internal standards[1]
Instrumentation Cost Lower[1]Moderate to HighHigher[1]
Throughput Moderate[1]Lower (due to derivatization)High[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols, developed for analogous compounds, can be adapted and validated for the quantification of this compound.

Validated HPLC-UV Method

This method is suitable for the separation and quantification of chlorinated benzoic acid isomers and can be adapted for this compound.[1]

  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

  • Column : Cosmosil MS-II RP18, 250 x 4.6 mm, 5 µm particles.[1]

  • Mobile Phase : A gradient of Mobile Phase A (0.01M ammonium acetate buffer (pH 2.5) and methanol (50:50 v/v)) and Mobile Phase B (Methanol and water (80:20 v/v)).[1]

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 272 nm.[5]

  • Sample Preparation : Dilution of the sample in a suitable solvent mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive for trace analysis of fluorobenzoic acids in aqueous samples.[2][3]

  • Sample Preparation (Solid-Phase Extraction) [2][3]

    • Condition a hydrophilic-lipophilic-balanced reversed-phase SPE cartridge with methanol, followed by water.

    • Adjust the pH of the water sample.

    • Load 100 mL of the water sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the fluorobenzoic acids with a suitable solvent.

  • Derivatization [2][3]

    • Evaporate the eluate to dryness.

    • Add BF₃·MeOH to the residue.

    • Heat the vial at 64°C for 24 hours to form the methyl esters of the fluorobenzoic acids.

  • GC-MS Analysis [2]

    • Gas Chromatograph : Agilent 7890A GC or equivalent.

    • Column : DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature : 250°C.

    • Oven Temperature Program : Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas : Helium at a constant flow rate.

    • Mass Spectrometer : Agilent 5975C MSD or equivalent.

    • Ionization Mode : Electron Ionization (EI).

    • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity and is widely used for the determination of per- and polyfluoroalkyl substances (PFAS) in various matrices.[6][7]

  • Instrumentation : Liquid Chromatograph coupled to a triple-quadrupole mass spectrometer.[7]

  • Sample Preparation : A simple "dilute and shoot" approach can often be used. For complex matrices, protein precipitation or solid-phase extraction may be necessary.[6][7] A typical preparation involves diluting the sample with methanol (1:1), adding a surrogate spiking solution, vortexing, and filtering before injection.[7]

  • Chromatographic Conditions (Typical) :

    • Column : A suitable C18 reversed-phase column.

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile or methanol with 0.1% formic acid.

    • Flow Rate : 0.2 - 0.6 mL/min.

    • Gradient : A suitable gradient to ensure separation from matrix components.

  • Mass Spectrometric Conditions (Typical) :

    • Ionization Mode : Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) : Specific precursor-to-product ion transitions for this compound would need to be determined and monitored for quantification and confirmation.

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a decision pathway for selecting an appropriate analytical method.

analytical_method_validation_workflow cluster_planning Planning cluster_development Development & Validation cluster_implementation Implementation & Lifecycle define_atp Define Analytical Target Profile (ATP) select_method Select Analytical Method & Technology define_atp->select_method develop_protocol Develop & Optimize Protocol select_method->develop_protocol validate_method Validate Method (Accuracy, Precision, Linearity, etc.) develop_protocol->validate_method define_sst Define System Suitability Tests (SST) validate_method->define_sst routine_analysis Routine Analysis define_sst->routine_analysis method_monitoring Continuous Method Monitoring routine_analysis->method_monitoring change_control Change Control method_monitoring->change_control change_control->develop_protocol Re-validation if needed method_selection_pathway start Start: Quantification of This compound sensitivity Required Sensitivity? start->sensitivity matrix Complex Matrix? sensitivity->matrix High hplc HPLC-UV sensitivity->hplc Low to Moderate gcms GC-MS matrix->gcms Yes (with cleanup) lcmsms LC-MS/MS matrix->lcmsms Yes throughput High Throughput Needed? throughput->gcms No throughput->lcmsms Yes gcms->throughput lcmsms->throughput

References

Cost-benefit analysis of different synthetic pathways to 3-Chloro-4,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 3-Chloro-4,5-difluorobenzoic acid is a valuable building block in the synthesis of various pharmaceuticals. This guide provides a detailed cost-benefit analysis of two distinct synthetic pathways to this compound, supported by experimental data and protocols.

Pathway 1: Multi-step Synthesis from 3,4-Difluorobenzoic Acid

This pathway involves a three-step process commencing with the nitration of commercially available 3,4-difluorobenzoic acid, followed by reduction of the resulting nitro group to an amine, and finally, a Sandmeyer reaction to introduce the chloro substituent.

Experimental Workflow

Pathway_1 cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction 3,4-Difluorobenzoic Acid 3,4-Difluorobenzoic Acid 5-Nitro-3,4-difluorobenzoic Acid 5-Nitro-3,4-difluorobenzoic Acid 3,4-Difluorobenzoic Acid->5-Nitro-3,4-difluorobenzoic Acid HNO₃, H₂SO₄ 5-Amino-3,4-difluorobenzoic Acid 5-Amino-3,4-difluorobenzoic Acid 5-Nitro-3,4-difluorobenzoic Acid->5-Amino-3,4-difluorobenzoic Acid H₂, Pd/C This compound This compound 5-Amino-3,4-difluorobenzoic Acid->this compound 1. NaNO₂, HCl 2. CuCl

Caption: Synthetic workflow for Pathway 1.

Cost-Benefit Analysis
StepReagents & SolventsStarting Material Cost (per mole)Reagent Cost (per mole of product)Yield (%)Time (hours)Temperature (°C)Key BenefitsKey Drawbacks
1. Nitration3,4-Difluorobenzoic acid, Nitric acid, Sulfuric acid~$85~$5~90 (estimated)20-10High yield, common reagentsUse of strong, corrosive acids
2. Reduction5-Nitro-3,4-difluorobenzoic acid, Hydrogen gas, Palladium on carbon (catalyst)-~$20 (catalyst)~95 (estimated)425High yield, clean reactionRequires specialized hydrogenation equipment, flammable gas
3. Sandmeyer Reaction5-Amino-3,4-difluorobenzoic acid, Sodium nitrite, Hydrochloric acid, Copper(I) chloride-~$15~80 (estimated)30-5Effective for introducing chlorineDiazonium salts can be unstable, potential for side reactions
Overall ~$85 ~$40 ~68 9 Good overall yield Three distinct steps, requires varied equipment
Experimental Protocols

Step 1: Nitration of 3,4-Difluorobenzoic Acid

To a stirred solution of 3,4-difluorobenzoic acid (1 mole) in concentrated sulfuric acid at 0°C, a mixture of concentrated nitric acid (1.1 moles) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C. The reaction mixture is stirred for 2 hours and then poured onto ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 5-nitro-3,4-difluorobenzoic acid.

Step 2: Reduction of 5-Nitro-3,4-difluorobenzoic Acid

5-Nitro-3,4-difluorobenzoic acid (1 mole) is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4 hours. The catalyst is then filtered off, and the solvent is removed under reduced pressure to give 5-amino-3,4-difluorobenzoic acid.

Step 3: Sandmeyer Reaction of 5-Amino-3,4-difluorobenzoic Acid

5-Amino-3,4-difluorobenzoic acid (1 mole) is suspended in a mixture of concentrated hydrochloric acid and water at 0°C. A solution of sodium nitrite (1.1 moles) in water is added dropwise, keeping the temperature below 5°C. The resulting diazonium salt solution is then slowly added to a stirred solution of copper(I) chloride (1.2 moles) in concentrated hydrochloric acid at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The product is then extracted with an organic solvent, washed, dried, and the solvent is evaporated to yield this compound.

Pathway 2: Two-step Synthesis from 1-Chloro-2,3-difluorobenzene

This more direct route involves a Friedel-Crafts acylation of 1-chloro-2,3-difluorobenzene, followed by a haloform reaction to convert the resulting acetophenone derivative to the desired carboxylic acid.

Experimental Workflow

Pathway_2 cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Haloform Reaction 1-Chloro-2,3-difluorobenzene 1-Chloro-2,3-difluorobenzene 3-Chloro-4,5-difluoroacetophenone 3-Chloro-4,5-difluoroacetophenone 1-Chloro-2,3-difluorobenzene->3-Chloro-4,5-difluoroacetophenone Acetyl chloride, AlCl₃ This compound This compound 3-Chloro-4,5-difluoroacetophenone->this compound NaOCl, H₂O

Caption: Synthetic workflow for Pathway 2.

Cost-Benefit Analysis
StepReagents & SolventsStarting Material Cost (per mole)Reagent Cost (per mole of product)Yield (%)Time (hours)Temperature (°C)Key BenefitsKey Drawbacks
1. Friedel-Crafts Acylation1-Chloro-2,3-difluorobenzene, Acetyl chloride, Aluminum chloride~$120~$25~82 (reported for analogue)2120High yield, direct C-C bond formationRequires anhydrous conditions, stoichiometric Lewis acid
2. Haloform Reaction3-Chloro-4,5-difluoroacetophenone, Sodium hypochlorite, Dichloromethane-~$10~85 (reported for analogue)4RefluxInexpensive and common oxidizing agentCan be exothermic, potential for side reactions
Overall ~$120 ~$35 ~70 6 Fewer steps, high overall yield Higher starting material cost, requires careful temperature control
Experimental Protocols

Step 1: Friedel-Crafts Acylation of 1-Chloro-2,3-difluorobenzene

To a mixture of 1-chloro-2,3-difluorobenzene (1 mole) and anhydrous aluminum chloride (1.5 moles), acetyl chloride (1.5 moles) is added at a temperature between 20°C and 40°C. The mixture is then heated to 120°C and stirred for 2 hours. After cooling, the reaction mixture is carefully poured onto ice. The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic extracts are washed with water, dried, and distilled under reduced pressure to give 3-chloro-4,5-difluoroacetophenone.

Step 2: Haloform Reaction of 3-Chloro-4,5-difluoroacetophenone

3-Chloro-4,5-difluoroacetophenone (1 mole) is added to a 12% sodium hypochlorite solution (4 moles), and the mixture is refluxed for 4 hours. After cooling, concentrated hydrochloric acid is added dropwise until the pH reaches 1. The precipitated white crystals are dissolved in dichloromethane. The aqueous phase is separated and extracted twice with dichloromethane. The combined organic phases are dried, and the solvent is evaporated to yield this compound.

Comparison and Conclusion

PathwayStarting MaterialNumber of StepsOverall Yield (%)Total Time (hours)Estimated Cost per Mole of ProductKey Advantages
13,4-Difluorobenzoic acid3~689~$125Lower starting material cost, well-established reactions.
21-Chloro-2,3-difluorobenzene2~706~$155Fewer steps, slightly higher overall yield, shorter reaction time.

Both synthetic pathways offer viable routes to this compound with good overall yields.

Pathway 1 is a more classical, three-step approach that utilizes a less expensive starting material. However, it is a longer process and involves the use of a flammable gas and potentially unstable diazonium intermediates.

Pathway 2 presents a more streamlined, two-step synthesis with a slightly higher overall yield and a shorter reaction time. The primary drawback is the higher cost of the starting material, 1-chloro-2,3-difluorobenzene.

The choice between these two pathways will ultimately depend on the specific needs and resources of the laboratory or manufacturing facility. For large-scale production where the cost of starting materials is a critical factor, Pathway 1 may be more economical, provided the necessary equipment for hydrogenation is available. For smaller-scale synthesis where time and simplicity are of greater importance, the more direct approach of Pathway 2 may be preferable, despite the higher initial raw material cost. Both pathways utilize common and accessible reagents and are based on well-understood organic transformations.

Safety Operating Guide

Proper Disposal of 3-Chloro-4,5-difluorobenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 3-Chloro-4,5-difluorobenzoic acid, ensuring the safety of laboratory personnel and compliance with regulations. Following these procedures diligently will help minimize environmental impact and maintain a safe working environment.

Key Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Adherence to appropriate safety protocols is paramount when managing this substance.

Physicochemical and Hazard Data

A summary of the key quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of its properties and associated hazards.

PropertyValueReference
Molecular Formula C₇H₃ClF₂O₂[2]
Molecular Weight 192.55 g/mol [2]
CAS Number 150444-95-4[2]
Hazard Statements H315, H319, H335[1][3]
GHS Pictogram Exclamation Mark[4]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501[3]

Standard Operating Procedure for Disposal

This section outlines the step-by-step methodology for the safe disposal of this compound, from initial handling to final waste deposition.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory to prevent eye contact.[4][5]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[5]

  • Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, a dust respirator should be used.[5]

Waste Segregation and Storage

Proper segregation and storage of chemical waste are crucial to prevent accidental reactions and ensure compliant disposal.

  • Original Containers: Whenever possible, leave the chemical in its original container.[4]

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.

  • No Mixing: Do not mix this compound with other waste chemicals.[4]

  • Storage Location: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[5][6] The container should be kept tightly closed.[5][6]

Spill Management

In the event of a spill, follow these procedures to safely clean and contain the material.

  • Ventilation: Ensure the area is well-ventilated.[5]

  • Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[5] Sweep or vacuum the material and place it in a sealed, labeled container for disposal.[5]

  • Decontamination: After the spill has been cleaned up, wash the affected area with soap and water.[5]

Final Disposal Protocol

The final disposal of this compound must be conducted in accordance with all local, national, and institutional regulations.

  • Authorized Waste Collection: Dispose of the contents and container at an authorized hazardous or special waste collection point.[5][6][7]

  • Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Documentation: Maintain records of the disposal, including the date, quantity, and method of disposal, as required by your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Need to Dispose of This compound assess Assess Hazards & Required PPE (Gloves, Eye Protection, Lab Coat) start->assess prepare Prepare for Disposal: - Locate Original Container - Ensure Proper Labeling assess->prepare spill Is there a spill? prepare->spill cleanup Follow Spill Cleanup Protocol: - Ventilate Area - Use Dry Cleanup Methods - Place in Labeled Container spill->cleanup Yes segregate Segregate Waste: - Do Not Mix with Other Chemicals spill->segregate No cleanup->segregate storage Store Securely: - Tightly Closed Container - Cool, Dry, Well-Ventilated Area segregate->storage contact Contact EHS or Licensed Waste Disposal Service storage->contact end End: Compliant Disposal contact->end

References

Personal protective equipment for handling 3-Chloro-4,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Chloro-4,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to minimize exposure risk and establish a secure operational workflow.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that poses specific risks upon exposure.[1][2] Understanding these hazards is paramount in selecting the appropriate Personal Protective Equipment (PPE).

Hazard Summary Table

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation.[2]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation.[2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE)

The selection of PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE. For tasks with a higher risk of exposure, a site-specific risk assessment should be conducted to determine if additional protection is necessary.

Body PartPPE RecommendationRationale and Selection Criteria
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Protects against skin irritation.[2] Nitrile gloves are generally preferred for their chemical resistance and tendency to show punctures.[2] For prolonged or immersive contact, consult the glove manufacturer's compatibility chart.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Protects against serious eye irritation.[2][3] Contact lenses should be avoided as they can concentrate irritants.[3]
Body Laboratory coatProvides a removable barrier to protect personal clothing from contamination.
Respiratory NIOSH-approved half-face or full-face respirator with organic vapor/acid gas cartridgesRequired when handling outside of a fume hood or when dust generation is likely.[4][5] Helps to prevent respiratory tract irritation.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety. The following step-by-step plans provide clear guidance for operational workflow and waste management.

Experimental Workflow: Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handling_weigh Carefully Weigh Solid prep_area->handling_weigh Begin Experiment handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate Experiment Complete cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental workflow for handling this compound.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

G cluster_waste Waste Segregation cluster_containment Containment cluster_disposal Final Disposal waste_solid Collect Solid Waste contain_solid Place in Labeled, Sealed Container for Halogenated Organic Solids waste_solid->contain_solid waste_liquid Collect Contaminated Solvents contain_liquid Place in Labeled, Sealed Container for Halogenated Organic Solvents waste_liquid->contain_liquid waste_ppe Collect Contaminated PPE contain_ppe Place in Labeled, Sealed Bag for Hazardous Waste waste_ppe->contain_ppe disposal_storage Store in Designated Hazardous Waste Area contain_solid->disposal_storage contain_liquid->disposal_storage contain_ppe->disposal_storage disposal_pickup Arrange for Pickup by Licensed Waste Disposal Service disposal_storage->disposal_pickup

Caption: Disposal plan for this compound waste.

Detailed Disposal Procedures:

  • Segregation: At the point of generation, separate waste into three categories: solid chemical waste, contaminated liquid waste (solvents), and contaminated PPE.

  • Containment:

    • Solid Waste: Place this compound waste and any grossly contaminated solids into a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste".[6][7]

    • Liquid Waste: Collect any solvents used to dissolve the chemical or for cleaning in a labeled, sealed container for "Halogenated Organic Liquid Waste".[6][7]

    • Contaminated PPE: Place used gloves, disposable lab coats, and other contaminated items in a designated, sealed bag for hazardous waste.

  • Storage: Store all waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection of all hazardous waste by a licensed and approved chemical waste disposal company.[8] Follow all local, state, and federal regulations for hazardous waste disposal.[8]

By adhering to these guidelines, researchers can significantly minimize the risks associated with the handling and disposal of this compound, fostering a safer laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.